(4-Propionyl-phenoxy)-acetic acid
Description
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Properties
IUPAC Name |
2-(4-propanoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-10(12)8-3-5-9(6-4-8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTYYZZUMRUNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367980 | |
| Record name | (4-Propionyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-31-1 | |
| Record name | (4-Propionyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Propionyl-phenoxy)-acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Propionyl-phenoxy)-acetic acid, a molecule of interest within the broader class of phenoxyacetic acid derivatives. This document is structured to deliver not just data, but also the scientific rationale behind the facts, empowering researchers to leverage this information in their own discovery and development workflows.
Introduction: The Scientific Context of this compound
This compound, with the CAS Number 6501-31-1, belongs to the well-established and versatile family of phenoxyacetic acid derivatives.[1][2][3] This class of compounds has a rich history in various scientific domains, from agriculture to medicine. The core structure, featuring a phenyl ring linked to a carboxylic acid via an ether bond, serves as a privileged scaffold in medicinal chemistry.
The introduction of a propionyl group at the para-position of the phenoxy ring is a key structural modification. This addition is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These changes, in turn, are expected to modulate its biological activity, offering a unique profile compared to other derivatives. The propionyl moiety provides a handle for potential metabolic transformations and additional points of interaction with biological targets.
Phenoxyacetic acid derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and herbicidal effects.[4][5][6] The specific biological role of the 4-propionyl substitution is an area ripe for investigation, with potential applications in drug discovery as enzyme inhibitors or modulators of cellular signaling pathways. This guide will delve into the known and predicted properties of this compound, providing a solid foundation for future research.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and drug development. These parameters govern its solubility, permeability, and interaction with biological systems. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and predictive models provides a solid profile of the compound.
| Property | Value | Source |
| CAS Number | 6501-31-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Physical Form | Solid (predicted) | [7] |
| Boiling Point | 388.8°C at 760 mmHg (predicted) | [3] |
| Density | 1.206 g/cm³ (predicted) | [3] |
| LogP | 1.62 - 1.74 | [3][7] |
| Topological Polar Surface Area (TPSA) | 63.60 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 5 | [3][7] |
The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. The topological polar surface area (TPSA) is also in a range that is generally considered favorable for oral bioavailability.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. For this compound, the synthesis would commence with the commercially available 4'-Hydroxypropiophenone.[8]
Reaction Principle
The synthesis is a two-step, one-pot reaction. The first step is the deprotonation of the phenolic hydroxyl group of 4'-Hydroxypropiophenone using a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion. In the second step, this phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4'-Hydroxypropiophenone
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-Hydroxypropiophenone in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure complete deprotonation and to neutralize the chloroacetic acid in the next step.
-
Ether Formation: To the stirred solution of the sodium phenoxide, add a solution of chloroacetic acid in water. Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are as follows:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-12 ppm.
-
Aromatic Protons (phenyl ring): The para-substituted aromatic ring will show two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the propionyl group are expected to be more deshielded (around 7.9 ppm) than the protons ortho to the ether linkage (around 6.9 ppm).
-
Methylene Protons (-O-CH₂-): A singlet for the two methylene protons adjacent to the ether oxygen is predicted around 4.7 ppm.
-
Propionyl Protons (-CO-CH₂-CH₃): The methylene protons of the propionyl group will appear as a quartet around 3.0 ppm, coupled to the adjacent methyl protons. The methyl protons will appear as a triplet around 1.2 ppm, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are:
-
Carbonyl Carbon (Carboxylic Acid): ~172 ppm
-
Carbonyl Carbon (Ketone): ~198 ppm
-
Aromatic Carbons:
-
C-O: ~162 ppm
-
C-C=O: ~131 ppm
-
CH (ortho to ether): ~115 ppm
-
CH (ortho to propionyl): ~130 ppm
-
-
Methylene Carbon (-O-CH₂-): ~65 ppm
-
Propionyl Carbons:
-
-CO-CH₂-: ~31 ppm
-
-CH₃: ~8 ppm
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[9]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.[10]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Upon electron ionization (EI), this compound (MW = 208.21) would likely exhibit the following fragmentation patterns:
-
Molecular Ion Peak (M⁺): A peak at m/z = 208.
-
Loss of the Propionyl Group: A significant fragment resulting from the cleavage of the propionyl group (CH₃CH₂CO-), leading to a peak at m/z = 151.
-
Loss of the Carboxymethyl Group: Cleavage of the O-CH₂COOH group, resulting in a fragment at m/z = 149.
-
McLafferty Rearrangement: The propionyl group can undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 180.
-
Decarboxylation: Loss of CO₂ from the molecular ion or fragments containing the carboxylic acid group.
Potential Applications and Research Directions
While specific biological activities for this compound are not yet extensively documented, the broader class of phenoxyacetic acid derivatives has shown significant promise in several therapeutic areas. This suggests that the title compound is a compelling candidate for further investigation.
Anti-inflammatory and Analgesic Potential
Many arylpropionic and phenoxyacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural motifs within this compound are consistent with those found in known COX inhibitors. Future research could involve in vitro assays to determine its inhibitory activity against COX-1 and COX-2, followed by in vivo studies to assess its anti-inflammatory and analgesic efficacy.
Antimicrobial Activity
The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. The lipophilicity and electronic properties imparted by the propionyl group may enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
Herbicidal and Plant Growth Regulatory Effects
Phenoxyacetic acids are famous for their use as herbicides. The specific substitution pattern on the aromatic ring can fine-tune their activity and selectivity. Investigating the effect of this compound on plant growth could uncover potential applications in agriculture, either as a novel herbicide or as a plant growth regulator.
A Versatile Building Block in Medicinal Chemistry
Beyond its intrinsic biological activity, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid and ketone functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a molecule with a solid chemical foundation and significant, albeit underexplored, potential. This guide has provided a comprehensive overview of its known and predicted chemical properties, a robust and practical synthesis protocol, and a reasoned outlook on its potential applications in scientific research and development. The unique combination of the phenoxyacetic acid scaffold and the 4-propionyl substituent makes it an attractive target for further investigation, with the promise of uncovering novel biological activities and therapeutic applications.
References
-
Identified bands in FTIR spectra of all studied samples. | Download Table. ResearchGate. Available from: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available from: [Link]
-
(4-chloro-2-propionyl-phenoxy)-acetic acid - Encyclopedia. MOLBASE. Available from: [Link]
-
FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. ResearchGate. Available from: [Link]
-
Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers. Available from: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available from: [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH. Available from: [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. Available from: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link]
-
4'-Hydroxypropiophenone | C9H10O2 | CID 6271. PubChem. Available from: [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available from: [Link]
- Method for synthesizing p-hydroxypropiophenone. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. Available from: [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available from: [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available from: [Link]
-
Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. Available from: [Link]
-
coumarone. Organic Syntheses Procedure. Available from: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Available from: [Link]
-
Predictive equation for CH 4 concentration (%) and yield, acetic acid,... ResearchGate. Available from: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH. Available from: [Link]
-
A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. Available from: [Link]
Sources
- 1. This compound | 6501-31-1 [chemicalbook.com]
- 2. This compound CAS#: 6501-31-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. jetir.org [jetir.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. You are being redirected... [hit2lead.com]
- 8. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. instanano.com [instanano.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structure Elucidation of (4-Propionyl-phenoxy)-acetic acid
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and chemical research, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant loss of time and resources. This guide presents a holistic and self-validating methodology for the complete structure elucidation of (4-Propionyl-phenoxy)-acetic acid (CAS No: 6501-31-1), a compound of interest within the broader class of phenoxyacetic acid derivatives known for their diverse biological activities.[1]
This document eschews a simplistic, linear checklist in favor of an integrated, multi-technique approach. As seasoned researchers know, structure elucidation is a process of convergent evidence. Each analytical technique provides a unique piece of the puzzle, and only by assembling them in a logical, cross-verifying framework can we achieve absolute confidence in the final structural assignment. We will proceed through a systematic workflow, explaining not only the what but the why behind each experimental choice and data interpretation, grounding our analysis in fundamental chemical principles and authoritative standards.
Foundational Analysis: Determination of the Molecular Formula
Before elucidating the arrangement of atoms, we must first establish the elemental constitution of our analyte. The molecular formula provides the fundamental constraints for any proposed structure. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled mass accuracy.
Causality of Technique Selection
Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing between isobars (molecules with the same nominal mass but different formulas). For a molecule like this compound, with a molecular formula of C11H12O4, this level of accuracy is crucial for unambiguous confirmation.[2][3][4][5]
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve 1 mg of the synthesized and purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode or deprotonation for negative ion mode.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Parameters (Negative Ion Mode):
-
Ionization Mode: ESI- (Negative ion mode is often preferred for carboxylic acids as they readily form stable [M-H]⁻ ions).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Mass Resolution: >10,000 FWHM (Full Width at Half Maximum).
-
-
Data Processing: The acquired accurate mass of the [M-H]⁻ ion is used to calculate the neutral mass. This experimental mass is then compared against the theoretical exact masses of potential molecular formulas using the instrument's software, with an acceptance criterion of <5 ppm mass error.
Expected Data & Interpretation
The expected output is a precise mass measurement that validates the molecular formula.
| Parameter | Theoretical Value (for C11H12O4) | Expected Experimental Value |
| Neutral Exact Mass | 208.0736 u | N/A |
| [M-H]⁻ Ion (ESI-) | 207.0663 u | 207.0663 ± 0.0010 u |
| Molecular Weight | 208.21 g/mol | N/A |
A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula of C11H12O4, which corresponds to a degree of unsaturation of 6. This value (rings + double bonds) is consistent with a benzene ring (4), two carbonyl groups (2), and provides the first critical constraint for our proposed structure.
Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a small molecule.[6] We will use a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments to build the molecular skeleton piece by piece.
First, let's visualize the proposed structure with a numbering scheme to facilitate our discussion.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the signals and analyze chemical shifts and multiplicities.
| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH (H11) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7] |
| Aromatic (H3, H5) | ~7.95 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing propionyl group, causing a significant downfield shift. They will appear as a doublet due to coupling with H2 and H6. |
| Aromatic (H2, H6) | ~6.95 | Doublet (d) | 2H | These protons are ortho to the electron-donating ether oxygen, causing an upfield shift relative to benzene (7.26 ppm). They appear as a doublet due to coupling with H3 and H5. |
| -O-CH₂- (H8) | ~4.68 | Singlet (s) | 2H | The methylene protons are adjacent to two deshielding groups (ether oxygen and carboxylic acid carbonyl), resulting in a downfield shift. No adjacent protons result in a singlet.[8] |
| -CO-CH₂- (H14) | ~2.95 | Quartet (q) | 2H | These methylene protons are adjacent to a carbonyl group (deshielding) and a methyl group. They are split into a quartet by the three neighboring H15 protons (n+1 = 3+1 = 4).[9] |
| -CH₃ (H15) | ~1.20 | Triplet (t) | 3H | The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring H14 protons (n+1 = 2+1 = 3).[9] |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
¹³C NMR reveals the number of unique carbon environments in the molecule.
-
Sample and Instrument: Same as for ¹H NMR.
-
Key Acquisition Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 512-2048 scans (or more), as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
| Carbon (Label) | Predicted Shift (δ, ppm) | Rationale |
| Ketone C=O (C12) | 196.0 - 200.0 | Ketone carbonyls are highly deshielded and appear significantly downfield. |
| Acid C=O (C9) | 169.0 - 172.0 | Carboxylic acid carbonyls are also deshielded, but typically upfield from ketones.[10] |
| Aromatic C-O (C1) | ~161.0 | Aromatic carbon attached to the ether oxygen is deshielded. |
| Aromatic C-CO (C4) | ~131.0 | Aromatic carbon attached to the propionyl group; also a quaternary carbon. |
| Aromatic CH (C3, C5) | ~130.5 | Aromatic carbons ortho to the propionyl group. |
| Aromatic CH (C2, C6) | ~114.5 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |
| -O-CH₂- (C8) | ~65.0 | Methylene carbon attached to an oxygen atom. |
| -CO-CH₂- (C14) | ~35.0 | Methylene carbon alpha to a ketone carbonyl. |
| -CH₃ (C15) | ~8.0 | Terminal methyl carbon in an aliphatic environment. |
The observation of 9 distinct carbon signals would be consistent with the proposed structure's symmetry (C2/C6 and C3/C5 being equivalent).
Identifying Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
Causality of Technique Selection
For this compound, we expect to see several characteristic vibrations: a very broad O-H stretch for the carboxylic acid, two distinct C=O stretches (ketone and acid), and C-O stretches for the ether and acid functionalities. The presence and position of these bands provide strong, direct evidence for the key functional groups.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Processing: A background spectrum (with a clean ATR crystal) is collected and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1730 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1675 | C=O stretch | Ketone Carbonyl |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1240 | C-O stretch | Aryl Ether |
| ~1180 | C-O stretch | Carboxylic Acid |
The presence of a very broad O-H band, combined with two distinct carbonyl peaks at the expected frequencies, would be a hallmark signature for this molecule.[11][12]
Final Confirmation: Mass Spectrometry (MS) Fragmentation Analysis
While HRMS gives us the molecular formula, tandem MS (MS/MS) provides structural information by breaking the molecule into smaller, identifiable fragments. The fragmentation pattern serves as a "fingerprint" that can be pieced together to confirm the proposed connectivity.
Causality of Technique Selection
The fragmentation of this compound is predictable. We anticipate key cleavages at the bonds adjacent to the carbonyl groups and the ether linkage. Observing these specific fragments provides powerful evidence that the structural subunits are connected in the proposed manner.[13][14]
Experimental Protocol: LC-MS/MS
-
Sample and Instrumentation: Use the same sample and LC-HRMS setup as in Section 1.
-
Acquisition Mode: Tandem MS (MS/MS or product ion scan).
-
Procedure: The mass spectrometer is set to isolate the [M-H]⁻ precursor ion (m/z 207.0663). This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting fragment ions are then mass-analyzed.
Predicted Fragmentation Pathway
The fragmentation pattern provides a roadmap of the molecule's structure.
Caption: Predicted ESI- fragmentation pathway for the analyte.
| m/z (Negative Mode) | Proposed Fragment Structure | Rationale |
| 207 | [C₁₁H₁₁O₄]⁻ | [M-H]⁻ Precursor Ion |
| 163 | [C₁₀H₁₁O₂]⁻ | Loss of CO₂ from the carboxylate group. |
| 148 | [C₉H₈O₂]⁻• | Loss of the carboxymethyl radical (•CH₂COOH). |
| 133 | [C₈H₅O₂]⁻ | Alpha-cleavage of the ethyl group from the propionyl ketone, yielding a stable acylium-type anion. |
| 93 | [C₆H₅O]⁻ | Cleavage of the ether bond, resulting in the phenoxide ion. |
Observing this constellation of fragments would strongly corroborate the proposed structure.
Synthesis of Evidence: The Complete Workflow
The power of this methodology lies not in any single technique, but in their synergistic and cross-validating nature.
Caption: Integrated workflow for structure elucidation.
-
HRMS establishes the elemental formula (C11H12O4) and degree of unsaturation.
-
IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a ketone, and an aromatic ether.
-
NMR Spectroscopy maps the exact placement of these groups, showing a 1,4-disubstituted (para) benzene ring, an intact propionyl group (-CO-CH₂-CH₃), and an O-linked acetic acid moiety (-O-CH₂-COOH).
-
Tandem MS validates the connectivity, showing fragmentation patterns consistent with the loss of CO₂, the propionyl group, and the carboxymethyl group from the parent structure.
Together, these independent lines of evidence converge on a single, unambiguous structure: this compound. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for all future research involving this compound.
References
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples . PubMed Central, National Institutes of Health. [Link]
-
Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. [Link]
-
(4-chloro-2-propionyl-phenoxy)-acetic acid . MOLBASE Encyclopedia. [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. [Link]
-
Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data . ResearchGate. [Link]
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry . Pittcon. [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides . American Chemical Society. [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042) . Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000042) . Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) . Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) . Human Metabolome Database. [Link]
- Method for synthesizing phenoxyacetic acid derivative.
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review . Journal of Emerging Technologies and Innovative Research. [Link]
-
13C NMR 100 MHz Acetic Acid-d4 . Wiley. [Link]
-
13C NMR 100 MHz Acetic Acid-d4 . Wiley. [Link]
-
(p-Nonylphenoxy)acetic acid . PubChem, National Institutes of Health. [Link]
-
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester . NIST WebBook. [Link]
-
Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics . Cambridge Open Engage. [Link]
-
Acetic acid, phenoxy- . NIST WebBook. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator . Journal of Chemical and Pharmaceutical Research. [Link]
-
The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1) . ResearchGate. [Link]
-
¹H proton nmr spectrum of propanoic acid . Doc Brown's Chemistry. [Link]
-
Acetic acid, 2-phenoxy-, 2-propen-1-yl ester . US EPA. [Link]
-
The synthesis of dichlorprop anno 1950 . ResearchGate. [Link]
-
Infrared spectrum of propanoic acid . Doc Brown's Chemistry. [Link]
- Process for preparing phenoxy acetic acid derivatives.
-
Mass spectrometry characterization of peroxycarboxylic acids . University of Cambridge. [Link]
-
The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... . ResearchGate. [Link]
-
Chromatogram and mass spectrogram of propanoic acid, acetic acid, and... . ResearchGate. [Link]
-
Acetic acid . NIST WebBook. [Link]
-
(4-methylphenoxy)acetic acid . NIST WebBook. [Link]
-
Acetic acid, 2-phenoxy-, (1,3,3a,4,7,7a-hexahydro-4,7-methano-1,3-dioxo-isoindolol-2-yl)methyl ester . SpectraBase. [Link]
-
Acetic acid, (4-methoxyphenoxy)- . NIST WebBook. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. This compound | 6501-31-1 [chemicalbook.com]
- 3. This compound CAS#: 6501-31-1 [m.chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. news-medical.net [news-medical.net]
An In-Depth Technical Guide to the Synthesis of (4-Propionyl-phenoxy)-acetic acid and its Derivatives
This guide provides a comprehensive overview of the synthesis of (4-propionyl-phenoxy)-acetic acid, a molecule of interest in medicinal chemistry and drug development. We will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and discuss the analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this and related compounds.
Introduction and Strategic Overview
This compound belongs to the class of phenoxyacetic acid derivatives, a scaffold that is present in numerous pharmacologically active compounds.[1] The introduction of a propionyl group at the para position of the phenoxy ring can significantly influence the molecule's biological activity, a principle that has been explored in the development of various therapeutic agents, including potential treatments for type 2 diabetes and cardiovascular diseases.[2][3]
The synthesis of this compound presents a key challenge: the presence of a carboxylic acid functional group on the starting material, phenoxyacetic acid. This group is deactivating towards electrophilic aromatic substitution and can react with the Lewis acids typically employed in Friedel-Crafts acylation reactions. Therefore, a protection strategy is necessary.
Our synthetic approach is a three-step process:
-
Esterification: The carboxylic acid of phenoxyacetic acid is protected as an ethyl ester.
-
Friedel-Crafts Acylation: The ethyl phenoxyacetate intermediate undergoes a Friedel-Crafts acylation with propionyl chloride to introduce the propionyl group at the para position.
-
Hydrolysis: The ethyl ester is hydrolyzed to yield the final product, this compound.
This strategy ensures a high yield and purity of the final product by circumventing the challenges associated with the free carboxylic acid.
Sources
Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of (4-Propionyl-phenoxy)-acetic acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Profile of a Phenoxy-Acetic Acid Derivative
(4-Propionyl-phenoxy)-acetic acid belongs to the class of phenoxy-acetic acid derivatives, a scaffold present in various pharmacologically active compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) of such molecules is paramount for drug development, enabling the prediction of their efficacy, safety, and dosing regimens. This guide provides a detailed examination of the expected pharmacokinetic and metabolic pathways of this compound, drawing parallels with the established profile of Fenoprofen.
Fenoprofen is an NSAID of the propionic acid class that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[1][2] Its journey through the body, from administration to elimination, offers a valuable blueprint for predicting the behavior of structurally similar compounds.
Predicted Physicochemical Properties
While experimental data for this compound is unavailable, its structure allows for the prediction of key physicochemical properties that influence its pharmacokinetic behavior.
| Property | Predicted Value/Characteristic | Implication for Pharmacokinetics |
| Molecular Weight | ~208.21 g/mol | Likely to be orally bioavailable (Lipinski's rule of five). |
| LogP | ~1.62 | Moderate lipophilicity suggests good absorption and distribution. |
| pKa | Acidic (due to the carboxylic acid group) | Ionization state will influence absorption and distribution across biological membranes. |
| Protein Binding | High | Expected to be highly bound to plasma proteins, primarily albumin, similar to other NSAIDs.[1] |
Comprehensive Pharmacokinetics (ADME) Profile
The ADME profile of a drug candidate dictates its clinical utility. Based on data for Fenoprofen, the following characteristics can be anticipated for this compound.
Absorption
Following oral administration, rapid and nearly complete absorption from the gastrointestinal tract is expected.[2] Peak plasma concentrations are likely to be achieved within 1-2 hours under fasting conditions.[1][2] The presence of food or milk may delay the rate and reduce the peak concentration of the drug, although the total amount absorbed may not be significantly affected.[2]
Distribution
A high degree of plasma protein binding, estimated at over 99%, is a key characteristic of this class of compounds.[1][2] This extensive binding to albumin will limit the volume of distribution, confining the drug primarily to the vascular compartment. Despite high protein binding, the unbound fraction is responsible for the pharmacological effect.
Metabolism
The liver is the primary site of metabolism for phenoxy-acetic acid derivatives.[3] The metabolic pathways are anticipated to involve two major biotransformation reactions:
-
Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are expected to catalyze the hydroxylation of the molecule. For Fenoprofen, this results in the formation of 4'-hydroxyfenoprofen.[1][4]
-
Phase II Metabolism (Conjugation): The parent compound and its hydroxylated metabolite are then conjugated with glucuronic acid to form water-soluble glucuronides.[1][4] This is the primary mechanism for detoxification and preparation for excretion.
The resulting major metabolites would be the glucuronide conjugate of the parent compound and the glucuronide conjugate of the hydroxylated metabolite.[1]
Excretion
The primary route of elimination is via the kidneys, with approximately 90% of an administered dose being excreted in the urine within 24 hours.[1][2] The excreted products are almost entirely the inactive glucuronide metabolites.[1] The elimination half-life is expected to be relatively short, in the range of 2-3 hours.[1][3]
In-Depth Metabolic Pathways
The metabolic fate of this compound is crucial for understanding its potential for drug-drug interactions and the formation of active or inactive metabolites.
Caption: Predicted metabolic pathway of this compound.
Analytical Methodology for Quantification
Accurate quantification of the parent drug and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard analytical technique.
Recommended HPLC-MS/MS Method:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma or urine samples.
-
Chromatographic Separation: Reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Protocols
To definitively characterize the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies are required.
In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of the compound in liver microsomes.
Protocol:
-
Prepare an incubation mixture containing liver microsomes (human, rat, etc.), the test compound, and cofactors (NADPH).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.
-
Calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.
Protocol:
-
Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via IV bolus and another cohort via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples by a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, half-life, and bioavailability.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Data Summary
The following table summarizes the key pharmacokinetic parameters of Fenoprofen, which can be used as a reference for this compound.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Plasma Half-Life (t1/2) | ~3 hours | [1] |
| Plasma Protein Binding | 99% | [1][2] |
| Bioavailability | ~85% | [2] |
| Primary Route of Excretion | Urine (~90%) | [1][2] |
| Major Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | [1][4] |
Conclusion
While specific experimental data for this compound is lacking, a comprehensive understanding of its likely pharmacokinetic and metabolic profile can be derived from its structural analog, Fenoprofen. It is anticipated to be a rapidly absorbed, highly protein-bound compound that undergoes extensive hepatic metabolism via oxidation and glucuronidation, followed by renal excretion of the inactive metabolites. The provided experimental protocols and analytical methods offer a robust framework for the definitive characterization of this compound, which is a critical step in its potential development as a therapeutic agent.
References
-
Minicule. Fenoprofen: Uses, Dosage, Side Effects & Interactions. [Link]
-
Drugs.com. Fenoprofen Capsules: Package Insert / Prescribing Info / MOA. [Link]
-
MIMS Philippines. Fenoprofen: Uses, Dosage, Side Effects and More. [Link]
-
Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-02-28). [Link]
-
WikiMed. Fenoprofen. [Link]
Sources
The Rise and Fall of Indacrinone: A Chiral Diuretic's Journey
An In-depth Technical Guide on the Discovery, Development, and Discontinuation of a Promising Antihypertensive Agent
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Indacrinone, an indanone-based loop diuretic developed by Merck and Co., represents a fascinating case study in chiral drug development. Possessing a unique pharmacological profile where its enantiomers exhibit distinct and opposing effects on uric acid excretion, it held the promise of a potent diuretic devoid of the common hyperuricemic side effects. This guide provides a comprehensive technical overview of the discovery, mechanism of action, clinical development, and eventual discontinuation of indacrinone. Through an analysis of its stereospecific pharmacology, clinical trial data, and the broader context of diuretic development, we aim to provide valuable insights for modern drug discovery and development endeavors.
Introduction: The Quest for a Better Diuretic
The mid-20th century saw a revolution in the management of hypertension and edema with the advent of diuretics.[1] The development of loop diuretics in the 1950s and 1960s provided clinicians with powerful tools to manage fluid overload.[1][2] However, a significant drawback of many potent diuretics was the induction of hyperuricemia, an increase in serum uric acid that could precipitate gout in susceptible individuals.[3][4] This clinical challenge set the stage for the search for a diuretic with a more favorable metabolic profile. It was in this scientific landscape that indacrinone emerged as a promising candidate.
The Discovery of Indacrinone: A Product of Rational Drug Design
Developed by Merck and Co., indacrinone (MK-196) was the result of a targeted research program aimed at identifying novel diuretic agents.[5][6] Its chemical structure, 2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid, placed it in the class of indanone-based diuretics.[5] Early investigations revealed its efficacy as a potent, long-acting loop diuretic.[3][6] A European patent application for indacrinone was filed by Merck and Co. on May 19, 1982, indicating a significant step in its development trajectory.[7]
Chemical Synthesis
The synthesis of indacrinone involves a multi-step process, a general outline of which is described in the scientific literature.[8] A key step involves the Friedel-Crafts acylation of 2,3-dichloroanisole, followed by a series of reactions to construct the indanone ring system and introduce the oxyacetic acid side chain.[8]
A Tale of Two Enantiomers: The Unique Pharmacology of Indacrinone
The most remarkable feature of indacrinone lies in its stereochemistry. The molecule possesses a single chiral center, giving rise to two enantiomers: a (+) and a (-) form.[3][5] Crucially, these enantiomers were found to have distinct and separable pharmacological activities.[3][9][10]
-
The (-)-Enantiomer: The Diuretic Powerhouse: The primary diuretic and natriuretic (sodium excretion) activity of indacrinone resides almost exclusively in the (-)-enantiomer.[3][10] This enantiomer acts on the thick ascending limb of the loop of Henle, a key site for sodium and chloride reabsorption in the nephron.[6]
-
The (+)-Enantiomer: The Uricosuric Agent: In contrast, the (+)-enantiomer possesses a significant uricosuric effect, meaning it promotes the excretion of uric acid.[3][10] While both enantiomers have some uricosuric activity, this property is more pronounced in the (+)-form.[3]
This duality presented a unique therapeutic opportunity: by manipulating the ratio of the two enantiomers, it was theoretically possible to create a diuretic that was isouricemic (having no net effect on uric acid levels) or even hypouricemic (lowering uric acid levels).[4]
Mechanism of Action
Indacrinone exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[6] This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, and water. The uricosuric effect of the (+)-enantiomer is thought to involve the inhibition of uric acid reabsorption in the proximal tubule, although the precise transporters involved were not fully elucidated at the time.[9]
Caption: Dual mechanism of action of Indacrinone enantiomers.
Clinical Development: The Quest for the Optimal Enantiomer Ratio
Recognizing the therapeutic potential of indacrinone's unique stereochemistry, Merck initiated a series of clinical trials to determine the optimal ratio of the (+) and (-) enantiomers. The goal was to achieve a formulation that provided effective blood pressure control and diuresis while minimizing the risk of hyperuricemia.
A number of studies in healthy volunteers and hypertensive patients demonstrated the feasibility of this approach.[3][10] For instance, a multicenter, double-blind, randomized study in 65 healthy men showed that a 10 mg dose of the (-)-enantiomer combined with an 80 mg dose of the (+)-enantiomer (a 1:8 ratio) lowered plasma urate by 13%.[3] Another study in 37 hypertensive patients found that a 1:9 ratio of the (-) to (+) enantiomers provided good antihypertensive activity with a favorable uric acid profile and no evidence of hepatic toxicity.[10]
Comparative Efficacy and Safety
Clinical trials also compared indacrinone to existing diuretics, notably furosemide and hydrochlorothiazide. These studies generally showed that indacrinone had a greater natriuretic potency and a longer duration of action than furosemide.[5] A key differentiating factor was its effect on uric acid; while furosemide and hydrochlorothiazide tended to increase serum uric acid levels, various ratios of indacrinone enantiomers could decrease them.[5]
| Diuretic | Effect on Blood Pressure | Effect on Serum Uric Acid | Key Side Effects |
| Indacrinone (optimized ratio) | Effective reduction[10] | Neutral or decreased[3][10] | Dose-related reduction in serum K+ and Cl-[10] |
| Furosemide | Effective reduction | Generally increased[5] | Electrolyte imbalances, potential for ototoxicity[3] |
| Hydrochlorothiazide | Effective reduction | Increased[3] | Hyperuricemia, electrolyte imbalances[3] |
Table 1: Comparative Profile of Indacrinone and Other Diuretics.
The Discontinuation of Indacrinone: An Unanswered Question
Despite its promising clinical profile, the development of indacrinone was ultimately halted. The European patent application filed in 1982 was officially "withdrawn."[7] The precise and publicly documented reasons for this decision by Merck & Co. remain elusive in the available scientific and regulatory literature.
While some clinical trial publications state that "no serious adverse effects were reported," this does not preclude the possibility of safety signals emerging in larger, longer-term studies that were not published.[10] The withdrawal of a drug from development can be due to a variety of factors, including:
-
Emergence of unforeseen adverse effects: Later-stage clinical trials with larger patient populations can reveal rarer but more severe side effects.
-
Commercial considerations: The emergence of a competitor with a superior profile, or a changing market landscape, can make further investment in a drug candidate commercially unviable.
-
Manufacturing or formulation challenges: Difficulties in producing the drug at a large scale or developing a stable and effective formulation can impede its progress.
Without a definitive statement from Merck or a detailed regulatory report, the specific reasons for the discontinuation of indacrinone's development remain a subject of speculation within the pharmaceutical history.
Legacy and Conclusion
The story of indacrinone offers several important lessons for drug development professionals. It stands as a pioneering example of the application of stereochemistry to optimize a drug's therapeutic index. The concept of using a "distomer" (the less active or therapeutically desired enantiomer) to counteract the side effects of the "eutomer" (the more active enantiomer) was a sophisticated approach for its time.
While indacrinone never reached the market, the scientific principles underlying its development remain highly relevant. The pursuit of drugs with improved safety and metabolic profiles continues to be a major driver of pharmaceutical innovation. The journey of indacrinone, from its rational design to its intriguing discontinuation, serves as a valuable and instructive chapter in the history of diuretic and antihypertensive therapy.
Experimental Protocols
The clinical trials investigating indacrinone employed rigorous methodologies to assess its safety and efficacy. A representative experimental design would have included the following steps:
-
Subject Recruitment: Healthy volunteers or patients with diagnosed hypertension meeting specific inclusion and exclusion criteria would be enrolled.
-
Informed Consent: All participants would provide written informed consent after a thorough explanation of the study's purpose, procedures, and potential risks.
-
Washout Period: For hypertensive patients, a washout period of several weeks would be implemented to eliminate the effects of any pre-existing antihypertensive medications.
-
Randomization and Blinding: Participants would be randomly assigned to receive either a specific ratio of indacrinone enantiomers, a placebo, or a comparator diuretic (e.g., hydrochlorothiazide). The study would typically be double-blinded, meaning neither the participants nor the investigators would know the treatment allocation.
-
Dosing and Administration: The study drug would be administered orally at a fixed time each day for a predetermined duration (e.g., 7 days or 12 weeks).
-
Data Collection: Blood and urine samples would be collected at baseline and at regular intervals throughout the study to measure parameters such as:
-
Serum and urinary electrolytes (sodium, potassium, chloride)
-
Serum and urinary uric acid
-
Blood pressure and heart rate
-
Plasma renin activity
-
-
Adverse Event Monitoring: Participants would be closely monitored for any adverse events, which would be documented and graded for severity.
-
Statistical Analysis: The collected data would be analyzed using appropriate statistical methods to compare the effects of the different treatments.
Caption: A generalized workflow for a clinical trial of Indacrinone.
References
- Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer r
- Indacrinone. Chiralpedia.
- Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196). PubMed.
- Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone. PubMed.
- Antihypertensive and biochemical effects of indacrinone enantiomers. PubMed.
- Indacrinone: modification of diuretic, uricosuric, and kaliuretic actions by amiloride. PubMed.
- Loop Diuretics: An Overview of Its History and Evolution. PubMed.
- Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic. PubMed.
- Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men. PubMed.
- Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PMC. NIH.
- Loop Diuretics: An Overview of Its History and Evolution. JAPI.
- Loop Diuretics: An Overview of Its History and Evolution. AWS.
- The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century.
- Indacrinone. Wikipedia.
- Indacrinone.
- FDA issues flexible policy on chiral drugs.
- The invention of diuretics. History of Nephrology.
- The Case Against Market Exclusivity for Purified Enantiomers of Approved Drugs. Yale Journal of Law & Technology.
- Development of New Stereoisomeric Drugs May 1992. FDA.
- FDARA: Single Enantiomer Exclusivity Revisited. FDA Law Blog.
- Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo. PubMed.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- Stereo-Specificity of Diuretic Receptors in the Nephron: A Study of the Enantiomers of Indacrinone (MK-196) in Man | Renal Physiology. Karger Publishers.
- Indacrinone | C18H14Cl2O4 | CID 42266. PubChem - NIH.
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- INDACRINONE. precisionFDA.
- EP0069846A1 - Indacrinone having enhanced uricosuric properties.
- Indacrinone | CAS#57296-63-6 | Diuretic. MedKoo.
- Withdrawal of long-term amrinone therapy in patients with congestive heart failure: a placebo controlled trial. PubMed.
- Outcomes of Discontinuing Drug Tre
- Deprescribing Trials: A Focus on Adverse Drug Withdrawal Events - PMC. PubMed Central.
- Discontinuation of Loop Diuretics in Older Patients with Chronic Stable Heart Failure: A Narr
Sources
- 1. Indacrinone – Chiralpedia [chiralpedia.com]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merck discontinues development of 2 cancer drugs after trial failures — TradingView News [tradingview.com]
- 6. Merck discontinues development of 2 cancer drugs after trial failures | 106.5 The Buzz [1065thebuzz.com]
- 7. Adverse Drug Reactions - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 8. Merck KGaA Discontinues Trial of Cancer Drug Co-Developed With GSK - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Indacrinone: modification of diuretic, uricosuric, and kaliuretic actions by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Propionyl-phenoxy)-acetic acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Propionyl-phenoxy)-acetic acid is a member of the diverse class of phenoxyacetic acid derivatives, a scaffold known for a wide array of biological activities. This technical guide provides a comprehensive review of the available literature and a scientific survey of this specific molecule. While direct research on this compound is limited, this document extrapolates from established chemical principles and the extensive research on related compounds to present a detailed overview of its probable synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar ketone-containing phenoxyacetic acid derivatives.
Introduction: The Prominence of the Phenoxyacetic Acid Scaffold
Phenoxyacetic acid and its derivatives have long been a subject of intense scientific scrutiny, revealing a remarkable spectrum of biological activities. This versatile chemical framework is at the core of numerous compounds with applications ranging from pharmaceuticals to agriculture.[1][2] The therapeutic potential of this class includes anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][3] The structural modifications on the phenyl ring and the acetic acid side chain allow for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery and development. The introduction of a propionyl group at the para position of the phenoxy ring, as in this compound, presents an interesting structural variation with the potential for unique biological interactions.
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process: the synthesis of the key intermediate, 4'-Hydroxypropiophenone, followed by a Williamson ether synthesis.
Synthesis of the Precursor: 4'-Hydroxypropiophenone
4'-Hydroxypropiophenone (CAS 70-70-2) is a crucial building block for the target molecule.[4] It is a white crystalline powder with a molecular weight of 150.17 g/mol .[4] Several methods have been reported for its synthesis, with the Fries rearrangement of phenyl propionate being a prominent approach. This reaction typically involves treating phenyl propionate with a Lewis acid catalyst, such as aluminum chloride.
Another common method is the Friedel-Crafts acylation of phenol with propionyl chloride in the presence of a Lewis acid.[5]
Experimental Protocol: Friedel-Crafts Acylation of Phenol
-
To a solution of phenol in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.
-
Slowly add propionyl chloride to the reaction mixture, keeping the temperature controlled.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4'-Hydroxypropiophenone.
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including phenoxyacetic acid derivatives.[1] This SN2 reaction involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4'-Hydroxypropiophenone (the phenoxide) is reacted with a salt of chloroacetic acid.
Detailed Step-by-Step Methodology:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve 4'-Hydroxypropiophenone in a suitable solvent such as ethanol or methanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.
-
Reaction with Chloroacetate: In a separate vessel, neutralize chloroacetic acid with a base (e.g., sodium hydroxide) to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the phenoxide solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify it with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Physicochemical Properties and Spectral Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂O₄[4][6] |
| Molecular Weight | 208.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. |
| pKa | The carboxylic acid moiety will make it an acidic compound, with a pKa likely in the range of 3-5. |
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (likely two doublets in the aromatic region), the methylene protons of the acetic acid side chain (a singlet), and the ethyl group of the propionyl moiety (a quartet and a triplet).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, the methylene carbon, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O stretching of the ether linkage.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 208, along with characteristic fragmentation patterns.
Potential Biological Activities and Therapeutic Applications
Based on the extensive research on phenoxyacetic acid derivatives, this compound can be hypothesized to possess a range of biological activities. The presence of the ketone functionality may influence its potency and selectivity for various biological targets.
Anti-inflammatory Activity
Many phenoxyacetic acid derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][7] The structural features of this compound are consistent with those of some known COX inhibitors. In vivo studies on related compounds have shown a reduction in paw edema in rat models of inflammation.[7] The mechanism of action likely involves the inhibition of prostaglandin synthesis.
Antimicrobial Activity
Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties.[1][8] The specific substitutions on the phenoxy ring can significantly impact the antimicrobial spectrum and potency. The propionyl group in the target molecule may contribute to its interaction with microbial enzymes or cell membranes.
Anticancer Activity
Certain phenoxyacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The presence of a ketone group might offer opportunities for further chemical modification to enhance anticancer potency.
Other Potential Activities
The phenoxyacetic acid scaffold is also found in compounds with other therapeutic applications, such as:
-
Antihypertensive agents [1]
-
Antidiabetic agents [9]
-
Herbicides (though this is less relevant for therapeutic applications)[1]
Structure-Activity Relationships (SAR)
While specific SAR studies for this compound are not available, general trends observed for phenoxyacetic acid derivatives can provide valuable insights:
-
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring are critical for biological activity. Halogen atoms, for example, have been shown to enhance anti-inflammatory and antimicrobial activities in some cases.[10]
-
The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, as it can participate in key interactions with biological targets. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties.
-
The Ketone Group: The propionyl group introduces a ketone functionality, which can act as a hydrogen bond acceptor and may influence the molecule's overall polarity and binding affinity to target proteins. SAR studies on related phenyl alkyl ketones have shown that modifications to the ketone and the adjacent alkyl chain can significantly impact biological activity.[11]
Future Directions and Research Opportunities
This compound represents an under-explored molecule with significant potential for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization are necessary to provide a solid foundation for further studies.
-
In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary pharmacological activities. This could include assays for COX inhibition, antimicrobial activity against various pathogens, and cytotoxicity against a range of cancer cell lines.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy and determine the toxicological profile of the compound.
-
Lead Optimization: Based on the initial biological data, the structure of this compound can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a structurally intriguing member of the well-established phenoxyacetic acid class of compounds. While direct experimental data is currently scarce, this in-depth technical guide has provided a comprehensive overview of its likely synthetic route, predicted physicochemical properties, and potential biological activities based on the extensive body of knowledge surrounding its structural analogs. The presence of the propionyl group offers a unique feature that may lead to novel pharmacological properties. This document serves as a valuable resource to stimulate and guide future research into the therapeutic potential of this and related ketone-containing phenoxyacetic acid derivatives, with the hope of unlocking new avenues for drug discovery and development.
References
- Mohammad Shaharyar, Anees Ahmad Siddiqui, Mohamed Ashraf Ali. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Annu, A. S., & Meenu, B. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Annu, et al. (2024).
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
- This compound | 6501-31-1. ChemicalBook.
- (4-chloro-2-propionyl-phenoxy)-acetic acid - Encyclopedia. MOLBASE.
- Sienkiewicz, N., et al. (2023). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Molecules, 28(15), 5891.
- Obach, R., & Obach, D. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 13(2), 145-151.
- Al-Ostoot, F. H., et al. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(1), 246.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- Wang, H., et al. (2013). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 56(17), 6995-7008.
- Li, Y., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(21), 6945-6956.
- Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-1008.
- Moin, S., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry.
- (4-propionylphenoxy)acetic acid. CymitQuimica.
- 6501-31-1, (4-PROPIONYL-PHENOXY)-ACETICACID Formula. ECHEMI.
- El-Sayed, M. A. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727.
- Susithra, G., et al. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacology and Medicinal Chemistry, 2(1), 4-17.
- Lai, K. S., et al. (2021). Comparative Studies of Inhibitory and Antioxidant Activities, and Organic Acids Compositions of Postbiotics Produced by Probiotic Lactiplantibacillus plantarum Strains Isolated From Malaysian Foods. Frontiers in Microbiology, 12, 618676.
- Halstead, F. D., et al. (2015).
- Meanwell, N. A., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research, 74(2), 115-123.
- Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid. mBio, 6(2), e00019-15.
- Propanoic acid, 3-phenoxy-, methyl ester. NIST WebBook.
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. the NIST WebBook.
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 6501-31-1 [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of phenoxyacetic acid derivatives
An In-depth Technical Guide to the Biological Activity Screening of Phenoxyacetic Acid Derivatives
Authored by: A Senior Application Scientist
Foreword: The Enduring Versatility of a Privileged Scaffold
The phenoxyacetic acid scaffold is a quintessential example of a "privileged structure" in medicinal and agricultural chemistry. Its fundamental architecture—a phenyl ring linked to an acetic acid moiety via an ether bond—provides a remarkably tunable platform for molecular design.[1] Initially catapulted to prominence as a class of synthetic auxin herbicides, the derivatives of phenoxyacetic acid have since demonstrated a vast and diverse range of biological activities.[2][3] This has led to their investigation and development as potent agents for therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic treatments.[2][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere compilation of data to offer a deeper, mechanistic understanding of why certain experimental choices are made in the screening of these derivatives. We will explore the core methodologies used to identify and characterize various biological activities, grounded in the principles of structure-activity relationships (SAR) and validated through robust protocols. Our objective is to provide not just a roadmap for screening but also the scientific rationale that underpins each step, fostering a more intuitive and effective discovery process.
Part 1: Foundational Chemistry - Synthesis of a Diverse Chemical Library
The exploration of diverse biological activities begins with the synthesis of a chemical library. The relative ease of synthesis for phenoxyacetic acid derivatives is a key factor in their widespread investigation.[6] A common and effective method involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid or its ester in the presence of a base.[1]
This straightforward approach allows for extensive variation. The biological activity of the resulting analogues is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[1][7] Understanding these relationships is crucial for the rational design of novel compounds with desired activities.[1]
Generalized Synthetic Protocol:
-
Deprotonation of Phenol: Dissolve the selected substituted phenol in a suitable solvent (e.g., ethanol, acetone, or a water mixture).
-
Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: Introduce an α-haloacetic acid (e.g., chloroacetic acid) or an ester thereof (e.g., ethyl chloroacetate). The phenoxide ion will displace the halide in an Sₙ2 reaction.
-
Reaction Monitoring: The reaction is typically heated under reflux, and its progress is monitored using Thin-Layer Chromatography (TLC).[2]
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the product is isolated. If an ester was used, a subsequent hydrolysis step (using acid or base) is required to yield the final carboxylic acid. Purification is commonly achieved through recrystallization or column chromatography.
Caption: General Williamson ether synthesis workflow for phenoxyacetic acid derivatives.
Part 2: Screening for Key Biological Activities
The following sections detail the screening methodologies for the most prominent biological activities associated with phenoxyacetic acid derivatives. Each protocol is presented as a self-validating system, including positive and negative controls to ensure data integrity.
Herbicidal Activity
The genesis of phenoxyacetic acid's fame lies in its herbicidal properties. Derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic auxins.[3][8] They mimic the natural plant growth hormone, indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in broadleaf plants, ultimately causing their death.[8] This selectivity makes them highly effective for weed control in monocotyledonous crops like corn and wheat.[3]
Mechanism of Action: Auxin Mimicry
The herbicidal action is triggered by the binding of these synthetic compounds to auxin receptors in plant cells. This binding initiates a signaling cascade that results in:
-
Uncontrolled Cell Division: Continuous stimulation of auxin-responsive genes causes abnormal growth.[3]
-
Hormonal Imbalance: The plant produces excessive amounts of other hormones like ethylene and abscisic acid, leading to senescence, epinasty (downward bending of leaves), and oxidative stress.[3]
A distinct class, known as "fop" herbicides, which are also phenoxy derivatives, act through a different mechanism: the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid synthesis in grasses.[8]
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) [5][9]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a positive control (e.g., Doxorubicin, Cisplatin) [2]* MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivatives. Include wells for a negative control (medium with solvent) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot a dose-response curve and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) for Anticancer Activity
| Derivative Type | Key Substituents | Finding | Reference |
| 4-Chlorophenoxyacetic acid | 4-Chloro | High cytotoxic activity against breast cancer cells. | [2] |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | 4-Chloro on both rings | Significant antiproliferative activity against colorectal cancer cells. | [2] |
| Phenoxy acetylthiosemicarbazide | 4-Bromo on phenyl ring | Showed activity against melanoma and prostate cancer cell lines. | [2] |
| 2-(Substituted phenoxy) acetamide | Halogens on the aromatic ring | Favors anticancer activity. | [5] |
Antimicrobial Activity
Many phenoxyacetic acid derivatives have been shown to possess significant antibacterial and antifungal properties, making them attractive candidates for the development of new antimicrobial agents. [2][10]
Screening Protocol: Agar Disc Diffusion Method
The disc diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of chemical substances. [2] Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting microbial growth, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) [2]* Fungal strain (e.g., Candida albicans) [10]* Nutrient agar or Mueller-Hinton agar
-
Sterile filter paper discs (6 mm)
-
Test compounds, positive control (e.g., Ampicillin, Ciprofloxacin for bacteria; Fluconazole for fungi), negative control (solvent) [2]* Sterile Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Disc Preparation and Placement: Impregnate sterile filter paper discs with a known concentration of the test compounds, positive control, and negative control. Aseptically place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Analysis: Compare the zone diameters produced by the test compounds to those of the controls. A larger zone of inhibition indicates greater antimicrobial activity. For promising compounds, a subsequent broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) for Antimicrobial Activity
| Derivative Type | Key Substituents | Finding | Reference |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | 2-Methyl on azo-linked phenyl ring | Exhibited good antimicrobial activity against S. pyogenes. | [2] |
| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | 3-Chloro on phenoxy ring | Showed good antibacterial activity against S. aureus. | [2] |
| 4-phenylazo-phenoxyacetic acids | Methyl group | Compounds with a methyl group showed good antimicrobial activity. | |
| 2-(4-chloro-3,5-dimethylphenoxy) acetic acid | 4-Chloro, 3,5-Dimethyl | Active against various bacterial and fungal strains. | [2] |
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have also been investigated for their anti-inflammatory properties, with some showing potential as selective cyclooxygenase-2 (COX-2) inhibitors. [[“]][12]Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation. [13]
Screening Protocol: In Vitro Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [14]This assay serves as a simple and convenient in vitro method to screen for anti-inflammatory potential. [15] Principle: The ability of a compound to prevent the denaturation of a protein (typically bovine serum albumin or egg albumin) induced by heat is measured. The stability of the protein is assessed by measuring the turbidity of the solution. [14][15]
Caption: Inhibition of the COX pathway by NSAIDs to reduce inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Test compounds
-
Positive control: Diclofenac sodium or Aspirin [2][13]* Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:
-
Control: 5 mL of 1% w/v aqueous BSA solution.
-
Test: 5 mL of 1% w/v BSA solution mixed with the test compound at various concentrations.
-
Standard: 5 mL of 1% w/v BSA solution mixed with the standard drug (e.g., Diclofenac).
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes. [14]4. Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm. [14]5. Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
| Derivative Type | Key Substituents | Finding | Reference |
| (2-phenoxyphenyl)acetic acids | Halogen substitution in the phenoxy ring | Enhanced anti-inflammatory activity. | [16] |
| Pyrazoline-phenoxyacetic acid derivatives | Pyrazoline moiety | Potent anti-inflammatory effects with potential for COX-2 selectivity. | [[“]] |
| Phenoxyacetic acid derivatives | Chlorophenyl motif coupled with p-phenoxy acetic acid | Revealed potent COX-2 inhibitory activity. | [12] |
Conclusion and Future Outlook
The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery of new biologically active agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, which, when coupled with the robust and logical screening cascades outlined in this guide, provides a powerful engine for drug and herbicide discovery. The journey from a simple herbicide to a platform for anticancer, antimicrobial, and anti-inflammatory agents underscores the immense potential held within this chemical class. Future research will undoubtedly focus on refining the selectivity of these derivatives, particularly for therapeutic targets like COX-2 and specific cancer-related pathways, to develop next-generation agents with enhanced efficacy and improved safety profiles.
References
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. (2025). Benchchem.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ijcrt.org.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Phenoxy herbicide. (n.d.). Wikipedia.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). WJPR.
- Substituted (2-phenoxyphenyl)
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2022). PMC.
- Biological activity of phenoxyacetic acid deriv
- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2016). PubMed.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI.
- (PDF) SPectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. (2009).
- New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of (4-Propionyl-phenoxy)-acetic acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of (4-Propionyl-phenoxy)-acetic acid, a known Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Intended for researchers, scientists, and drug development professionals, this document outlines a structured, scientifically rigorous approach to understanding the molecular interactions of this compound with its biological target. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we present a self-validating workflow designed to elucidate binding mechanisms, predict affinity, and guide the rational design of novel therapeutic agents targeting metabolic diseases. Each section is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.
Introduction: The Rationale for In Silico Investigation of this compound and PPARγ
This compound belongs to the class of phenoxyacetic acid derivatives that have garnered significant interest for their potential to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are ligand-activated transcription factors that play a pivotal role in the regulation of glucose and lipid metabolism, making them crucial targets for the treatment of metabolic disorders such as type 2 diabetes.[3][4][5][6][7] The gamma isoform, PPARγ, is the primary molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[8][9]
While effective, full agonists of PPARγ, like TZDs, have been associated with undesirable side effects, including weight gain, fluid retention, and bone fractures.[10][11] This has spurred the search for selective PPARγ modulators (SPPARMs) that can elicit the desired therapeutic effects on insulin sensitivity while minimizing adverse reactions.[10][11][12] In silico modeling offers a powerful, cost-effective, and time-efficient approach to explore the nuanced interactions between small molecules like this compound and the PPARγ ligand-binding domain (LBD), thereby accelerating the discovery of safer and more effective therapeutic agents.[13][14][15]
This guide will systematically detail the computational methodologies to investigate these interactions, providing both the theoretical underpinnings and practical, step-by-step protocols.
Foundational Knowledge: Understanding the Key Players
This compound: A Profile
This compound is a small molecule with the chemical formula C₁₁H₁₂O₄.[16] Its structure features a phenoxyacetic acid scaffold, a common motif in various biologically active compounds. The propionyl group at the para position of the phenyl ring is a key determinant of its interaction with the target receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6501-31-1 | ChemicalBook |
| Molecular Formula | C₁₁H₁₂O₄ | ChemicalBook |
| Molecular Weight | 208.21 g/mol | ChemicalBook |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OCC(=O)O | PubChem |
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): The Biological Target
PPARγ is a member of the nuclear receptor superfamily and functions as a ligand-inducible transcription factor.[6][17] Its ligand-binding domain (LBD) possesses a large, Y-shaped binding pocket that can accommodate a diverse range of ligands.[17][18] Upon agonist binding, PPARγ undergoes a conformational change that facilitates the recruitment of coactivator proteins and subsequent regulation of target gene expression, ultimately influencing glucose and lipid homeostasis.[17] Understanding the intricacies of the PPARγ LBD is paramount for structure-based drug design.[19][20]
In Silico Modeling Workflow: A Multi-faceted Approach
A robust in silico investigation relies on a multi-pronged strategy that leverages the strengths of different computational techniques. This guide proposes a sequential workflow encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling.
Caption: A comprehensive workflow for the in silico analysis of this compound and PPARγ.
Experimental Protocols: A Step-by-Step Guide
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21] This technique is instrumental in elucidating the binding mode and estimating the binding affinity.
The choice of a rigid receptor and flexible ligand docking approach is a computationally efficient starting point to screen for potential binding poses. The scoring function provides a quantitative estimate of the binding affinity, allowing for the ranking of different poses.
-
Receptor Preparation:
-
Obtain the crystal structure of the PPARγ LBD from the Protein Data Bank (PDB). A suitable structure in complex with an agonist (e.g., PDB ID: 2PRG) should be chosen.
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like Marvin Sketch or from a database such as PubChem.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking to encompass the known ligand-binding pocket of PPARγ. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box. A typical grid size would be 25 x 25 x 25 Å.
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Visualize the docked poses in the context of the receptor's binding site.
-
Analyze the binding affinity scores (in kcal/mol) for the top-ranked poses.
-
Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.
-
Table 2: Example AutoDock Vina Configuration File
| Parameter | Value |
| receptor | receptor.pdbqt |
| ligand | ligand.pdbqt |
| center_x | [coordinate] |
| center_y | [coordinate] |
| center_z | [coordinate] |
| size_x | 25 |
| size_y | 25 |
| size_z | 25 |
| out | docking_output.pdbqt |
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[24]
By simulating the motion of atoms in the complex, we can assess the stability of the predicted binding pose from docking, analyze the flexibility of different protein regions, and calculate binding free energies. The choice of the CHARMM force field is well-suited for protein-ligand simulations.[24][25]
-
System Preparation:
-
Use the top-ranked docked pose of the this compound-PPARγ complex as the starting structure.
-
Generate the topology and parameter files for the ligand using a tool like the CGenFF server, which is compatible with the CHARMM force field.[26][27]
-
Generate the protein topology using the pdb2gmx tool in GROMACS, selecting the CHARMM36 force field.[27][28]
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance) and solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to capture the relevant dynamics of the system.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and other key interactions over the simulation trajectory.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.
-
Caption: A streamlined workflow for performing molecular dynamics simulations of the protein-ligand complex.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential steric and electronic features of a ligand that are responsible for its biological activity.[29][30][31][32]
By abstracting the key interaction points from the docked pose and MD simulation, a pharmacophore model can be generated. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the same target.
-
Feature Identification:
-
Based on the stable interactions observed in the MD simulation of the this compound-PPARγ complex, identify key pharmacophoric features. These typically include:
-
Hydrogen bond acceptors and donors
-
Hydrophobic regions
-
Aromatic rings
-
Positive and negative ionizable groups
-
-
-
Model Generation:
-
Use software like LigandScout or Phase to generate a 3D pharmacophore model based on the identified features and their spatial arrangement.
-
The model should include exclusion volumes to represent the inaccessible areas of the binding pocket.
-
-
Model Validation:
-
Validate the pharmacophore model by screening it against a database of known PPARγ agonists and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Application in Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that match the pharmacophoric features.
-
Data Presentation and Interpretation
A crucial aspect of in silico modeling is the clear and concise presentation of quantitative data to facilitate interpretation and comparison.
Table 3: Summary of In Silico Modeling Results for this compound with PPARγ
| Analysis | Metric | Result | Interpretation |
| Molecular Docking | Binding Affinity (kcal/mol) | [Example Value] | Predicted strength of the initial binding interaction. |
| Key Interacting Residues | [List of Residues] | Amino acids crucial for ligand recognition and binding. | |
| Molecular Dynamics | Average RMSD (nm) | [Example Value] | Stability of the protein-ligand complex over time. |
| Binding Free Energy (kJ/mol) | [Example Value] | More accurate estimation of binding affinity, including entropic contributions. | |
| Pharmacophore Model | Key Features | [List of Features] | Essential chemical properties for PPARγ agonism. |
Conclusion: Synthesizing Insights for Drug Discovery
The integrated in silico workflow detailed in this guide provides a robust framework for investigating the molecular interactions of this compound with PPARγ. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a deep understanding of the binding mechanism, stability, and key chemical features required for activity.
The insights derived from these computational studies are invaluable for:
-
Validating this compound as a PPARγ ligand.
-
Guiding the rational design and optimization of more potent and selective PPARγ modulators. [10]
-
Identifying novel lead compounds through virtual screening. [13]
Ultimately, this comprehensive in silico approach serves as a powerful engine for accelerating the drug discovery and development process for new therapies targeting metabolic diseases.[8][33][34]
References
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
-
Berger JP, et al. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation. J Steroid Biochem Mol Biol. 2009;116(1-2):2-11. Available at: [Link]
-
Crystall, B. et al. Exploring the binding site structure of the PPAR gamma ligand-binding domain by computational solvent mapping. Biochemistry. 2005;44(3):938-47. Available at: [Link]
-
Di Mola, A. et al. Multitarget PPARγ agonists as innovative modulators of the metabolic syndrome. Eur J Med Chem. 2019;173:261-273. Available at: [Link]
-
Barroso, I. et al. PPAR gamma and human metabolic disease. J Clin Invest. 2006;116(3):589-95. Available at: [Link]
-
Barroso, I. et al. PPARγ and human metabolic disease. JCI. 2006;116(3):589-595. Available at: [Link]
-
Bassaganya-Riera, J. et al. Virtual Screening as a Technique for PPAR Modulator Discovery. PPAR Res. 2009;2009:678567. Available at: [Link]
-
Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Available at: [Link]
-
Wang, L. et al. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. J Ethnopharmacol. 2014;152(2):209-26. Available at: [Link]
-
Choi, J. H. et al. Re-highlighting the action of PPARγ in treating metabolic diseases. J Diabetes Investig. 2018;9(4):728-735. Available at: [Link]
-
GROMACS Tutorials. Protein-Ligand Complex. Available at: [Link]
-
Higgins, L. S. et al. The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators. Front Cardiovasc Med. 2021;8:695536. Available at: [Link]
-
Shang, J. et al. Structural mechanism underlying ligand binding and activation of PPARγ. Structure. 2021;29(5):476-487.e5. Available at: [Link]
-
Vallee, A. et al. PPAR-γ Modulators as Current and Potential Cancer Treatments. Cancers (Basel). 2021;13(16):4075. Available at: [Link]
-
Li, Y. et al. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. Int J Mol Sci. 2020;21(7):2547. Available at: [Link]
-
GROMACS Tutorials. Protein-Ligand Complex. Available at: [Link]
-
Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
Loiodice, F. et al. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. J Med Chem. 2007;50(10):2347-58. Available at: [Link]
-
Proteopedia. PPAR-gamma. Available at: [Link]
-
Xu, H. E. et al. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. PNAS. 2001;98(24):13919-13924. Available at: [Link]
-
Berger, J. P. et al. Selective peroxisome proliferator-activated receptor γ (PPARγ) modulation as a strategy for safer therapeutic PPARγ activation. J Steroid Biochem Mol Biol. 2009;116(1-2):2-11. Available at: [Link]
-
Bolla, J. R. et al. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. Drug Des Devel Ther. 2015;9:6035-47. Available at: [Link]
-
ResearchGate. In silico prediction of some peroxisome proliferator-activated receptor (PPAR) agonists targeted drugs as potential SARS-Cov-2 inhibitors. Available at: [Link]
-
Li, X. et al. The Potential Roles of Post-Translational Modifications of PPARγ in Treating Diabetes. Int J Mol Sci. 2022;23(24):15668. Available at: [Link]
-
ResearchGate. Advances and Challenges in Drug Design of PPARδ Ligands. Available at: [Link]
-
Li, Y. et al. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. Int J Mol Sci. 2020;21(7):2547. Available at: [Link]
-
Semantic Scholar. Synthesis, Biological Evaluation, and Molecular Modeling Investigation of Chiral Phenoxyacetic Acid Analogues with PPARα and PPARγ Agonist Activity. Available at: [Link]
-
ResearchGate. Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Available at: [Link]
-
Open-Access. Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives. Available at: [Link]
-
ResearchGate. A pharmacophore approach to identify receptor sites involved in ligand binding.. Available at: [Link]
-
Kumar, A. et al. In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat. Comput Biol Med. 2022;148:105796. Available at: [Link]
-
Wieder, M. et al. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. J Chem Inf Model. 2022;62(22):5419-5431. Available at: [Link]
-
Asmari, M. et al. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. Molecules. 2021;26(6):1583. Available at: [Link]
-
Evans, K. A. et al. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorg Med Chem Lett. 2011;21(8):2497-501. Available at: [Link]
-
Saccoccia, F. et al. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Sci Rep. 2019;9(1):5457. Available at: [Link]
-
PPAR Research: Successful Launching and Promising Future. PPAR Res. 2008;2008:147854. Available at: [Link]
-
Wieder, M. et al. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. Available at: [Link]
-
Kchouk, S. et al. Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. Comput Struct Biotechnol J. 2022;20:4763-4775. Available at: [Link]
-
SciELO. New PPARα/γ/δ Optimal Activator Rationally Designed by Computational Methods. Available at: [Link]
-
iGEM. AutoDock Vina Protocol. Available at: [Link]
-
AutoDock Vina Documentation. Available at: [Link]
-
Abdel-Maksoud, M. S. et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. 2024;29(6):1309. Available at: [Link]
Sources
- 1. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget PPARγ agonists as innovative modulators of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR gamma and human metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - PPARγ and human metabolic disease [jci.org]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators [frontiersin.org]
- 13. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two steps, one ligand: How PPARγ binds small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPAR-gamma - Proteopedia, life in 3D [proteopedia.org]
- 18. pnas.org [pnas.org]
- 19. Exploring the binding site structure of the PPAR gamma ligand-binding domain by computational solvent mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural mechanism underlying ligand binding and activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. static.igem.org [static.igem.org]
- 23. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. Protein-Ligand Complex [mdtutorials.com]
- 26. Protein-Ligand Complex [mdtutorials.com]
- 27. youtube.com [youtube.com]
- 28. bioinformaticsreview.com [bioinformaticsreview.com]
- 29. researchgate.net [researchgate.net]
- 30. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of (4-Propionyl-phenoxy)-acetic acid
Abstract: This document provides a comprehensive guide to the analytical methods for the quantitative determination of (4-Propionyl-phenoxy)-acetic acid. Designed for researchers, scientists, and drug development professionals, these notes detail robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are grounded in established principles of analytical chemistry and adhere to international regulatory standards for method validation. We delve into the causality behind experimental choices, provide step-by-step protocols, and include procedures for forced degradation studies to establish stability-indicating assay methods (SIAM).
Introduction: The Imperative for Precise Quantification
This compound is an organic molecule featuring a carboxylic acid function, a phenoxy linker, and a propionyl group. The presence of a phenyl ring conjugated with a carbonyl group imparts significant UV-absorbing properties, making it an ideal candidate for spectrophotometric and chromatographic analysis.
Accurate and precise quantification of this and similar active pharmaceutical ingredients (APIs) is the bedrock of drug development. It is essential for:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) studies: To understand drug absorption, distribution, metabolism, and excretion (ADME).
-
Quality Control (QC): To ensure the identity, purity, and strength of the drug substance and product.
-
Stability Testing: To determine the shelf-life and storage conditions by monitoring the degradation of the API over time.
This guide presents validated, field-proven methods to achieve reliable quantification, ensuring data integrity from discovery through to manufacturing.
Chapter 1: Primary Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For a molecule like this compound, a reversed-phase method coupled with UV detection is the most direct and reliable approach for quantification in bulk form and simple formulations.
The "Why": Rationale for Methodological Choices
-
Separation Mode (Reversed-Phase): The molecule possesses significant non-polar character (phenyl ring, alkyl chain) and a polar functional group (carboxylic acid). A reversed-phase column, typically with a C18 (octadecylsilane) stationary phase, provides excellent retention and separation based on hydrophobic interactions.
-
Mobile Phase pH Control: The pKa of the carboxylic acid group is critical. To ensure consistent retention and sharp, symmetrical peaks, the analysis must be performed at a pH at least 2 units below the analyte's pKa. This suppresses the ionization of the acid, ensuring it exists predominantly in its neutral, more hydrophobic form, which interacts more reproducibly with the C18 stationary phase. Acidifying the mobile phase with phosphoric acid or formic acid is standard practice.[1]
-
Detector Wavelength (λmax): The conjugated system of the benzene ring and the propionyl group provides a strong chromophore. A UV-Vis spectrophotometric scan of the analyte in the mobile phase will reveal the wavelength of maximum absorbance (λmax). This wavelength, likely in the 260-285 nm range based on similar phenoxy acid structures, offers the best signal-to-noise ratio and, therefore, the highest sensitivity.[2][3]
Experimental Workflow for HPLC-UV Analysis
The following diagram outlines the general workflow from sample preparation to final data analysis.
Caption: General workflow for HPLC-UV quantification.
Protocol: Quantification by RP-HPLC-UV
1.3.1. Equipment and Reagents
-
HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes.
-
This compound reference standard.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.
1.3.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., 275 nm) |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
1.3.3. Solution Preparation
-
Mobile Phase: Prepare 1 L of 0.1% v/v phosphoric acid in water. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards (e.g., 10-150 µg/mL): Prepare a series of at least five standards by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare a sample solution to have a theoretical concentration within the calibration range (e.g., 50 µg/mL).
1.3.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by injecting a mid-range standard (e.g., 50 µg/mL) five times. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject the calibration standards from lowest to highest concentration.
-
Construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Chapter 2: High-Sensitivity Method: LC-MS/MS
For applications requiring lower detection limits, such as analyzing samples from biological matrices (plasma, urine), LC-MS/MS is the method of choice. Its superior sensitivity and selectivity allow for quantification at sub-ppb levels.[4]
The "Why": Rationale for LC-MS/MS Choices
-
Ionization: The carboxylic acid moiety makes the molecule ideal for Electrospray Ionization (ESI) in negative mode. It will readily deprotonate in the ESI source to form the precursor ion [M-H]⁻.[5]
-
Selectivity (MRM): Tandem mass spectrometry (MS/MS) provides exceptional selectivity by using Multiple Reaction Monitoring (MRM). The [M-H]⁻ precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This Q1 → Q3 transition is unique to the analyte, eliminating interference from matrix components.
Protocol: Quantification by LC-MS/MS
2.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Shimadzu).
-
LC-MS grade solvents (Acetonitrile, Water, Formic Acid).
-
Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.
2.2.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm (for faster analysis) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to elute the analyte (e.g., 20% to 95% B in 3 min) |
| Ionization Mode | ESI Negative |
| MRM Transition | Parent (Q1): 207.2 m/z ([M-H]⁻ for C₁₁H₁₂O₄) Product (Q3): To be determined by infusion (e.g., 148.1 m/z, corresponding to loss of the acetic acid side chain) |
| Source Parameters | Optimized for specific instrument (e.g., Capillary Voltage, Gas Temp) |
2.2.3. Sample Preparation (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Chapter 3: Method Validation: Ensuring Fitness for Purpose
Every analytical method must be validated to prove it is suitable for its intended purpose.[6] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free of interference.[8] | No interfering peaks at the analyte's retention time in blank/placebo; Peak purity pass. |
| Linearity | To show a direct proportional relationship between concentration and response.[8] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations where the method is precise and accurate.[9] | Defined by linearity studies. |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies.[8] | 98.0% - 102.0% recovery for drug substance. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels:[8] | |
| Repeatability | Precision under the same conditions over a short interval. | RSD ≤ 2.0%. |
| Intermediate Precision | Precision within the same lab but with different analysts, on different days, or with different equipment. | RSD ≤ 2.0%. |
| LOQ/LOD | The lowest concentration that can be reliably quantified/detected.[9] | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[6] | System suitability parameters remain within acceptance criteria. |
Chapter 4: Forced Degradation Studies for a Stability-Indicating Method
Forced degradation, or stress testing, is a crucial process in drug development that helps establish the intrinsic stability of a molecule and validates the specificity of the analytical method.[10] The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent API, making it a "stability-indicating" method.[11][12] A degradation of 5-20% is typically targeted.[13]
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Protocol: Stress Condition Application
For each condition, prepare a sample of this compound at a known concentration (e.g., 1 mg/mL). Analyze a time-zero (unstressed) sample for comparison.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.[14]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature, monitoring periodically. Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.[14]
-
Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor. Dilute and analyze directly.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 24-48 hours. Also, reflux a solution of the API.[14]
-
Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
After analysis by the validated HPLC method, assess the chromatograms for new peaks corresponding to degradants. Use a PDA detector to check the peak purity of the parent analyte peak to confirm it is free from co-eluting impurities.
References
- Vertex AI Search. (2023).
- Gawande, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Lopes, G. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ema.europa.eu.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ich.org.
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),...
- ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids as...
- Agilent. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. agilent.com.
- Hitachi High-Tech. (n.d.). No.
- Hitachi High-Tech. (n.d.). Analysis of Organic Acids by MS Detector. hitachi-hightech.com.
- Chikhale, H. U. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. ijpsonline.com.
Sources
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. jetir.org [jetir.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantitative Analysis of (4-Propionyl-phenoxy)-acetic acid in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (4-Propionyl-phenoxy)-acetic acid in human plasma. The described protocol is crucial for researchers, scientists, and professionals in drug development involved in pharmacokinetic and toxicokinetic studies. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, all validated in accordance with international guidelines to ensure data integrity and reliability.
Introduction
This compound is a small organic molecule with a chemical formula of C11H12O4 and a molecular weight of 208.21 g/mol .[1] Its structure, featuring a carboxylic acid group, suggests it is an acidic compound.[2] The accurate quantification of such compounds in biological matrices is fundamental in drug discovery and development to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. HPLC-MS/MS is a powerful analytical technique renowned for its sensitivity, selectivity, and speed, making it the gold standard for bioanalytical assays.[3] This note provides a comprehensive guide to a validated method, explaining the rationale behind the chosen parameters to ensure robust and reproducible results.
Scientific Rationale and Method Overview
The development of a reliable bioanalytical method hinges on understanding the physicochemical properties of the analyte and the complexities of the biological matrix. This compound, being an acidic compound, is expected to be ionized in the electrospray ionization (ESI) source of the mass spectrometer.[4] Negative ion mode is often preferred for acidic compounds as it promotes the formation of the deprotonated molecule [M-H]-, leading to enhanced sensitivity.[5]
The chosen sample preparation, a protein precipitation method, is a simple and effective way to remove the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.[6][7] Reversed-phase chromatography is selected for its versatility in separating a wide range of small molecules.[8] The use of a C18 column and a gradient elution with an organic solvent and water, both containing a small amount of an acidic modifier, ensures good peak shape and retention.[9]
The entire method is validated according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the reliability and acceptability of the generated data for regulatory submissions.[10][11][12][13]
Experimental Workflow
The overall analytical workflow is designed for efficiency and high throughput, from sample receipt to final data reporting.
Sources
- 1. echemi.com [echemi.com]
- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols for In Vitro Evaluation of (4-Propionyl-phenoxy)-acetic acid and Related Phenoxyacetic Acid Derivatives
I. Introduction: Rationale and Strategic Approach
(4-Propionyl-phenoxy)-acetic acid is a member of the phenoxyacetic acid class of compounds.[1][2] While specific, peer-reviewed in vitro protocols for this particular molecule are not extensively documented in publicly available literature, its chemical structure provides a strong basis for hypothesizing its mechanism of action. The phenoxyacetic acid scaffold is a core feature of fibrate drugs, which are well-established agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα).[1][3]
PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and energy homeostasis.[4][5] Agonism of PPARα, for instance, is the primary mechanism behind the lipid-lowering effects of fibrates.[6] Given the structural similarity, it is highly probable that this compound functions as a PPAR agonist.
This guide, therefore, provides a comprehensive framework for the in vitro characterization of this compound. It is structured around the hypothesis that the compound is a PPAR agonist. To ensure scientific rigor and provide actionable protocols, we will use GW7647 , a potent and highly selective PPARα agonist, as an exemplary compound to detail the necessary experimental workflows.[7] Researchers can adapt these robust, field-proven protocols to systematically investigate the biological activity of this compound and validate its hypothesized mechanism.
II. Hypothesized Mechanism of Action: PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that, upon activation by a ligand, regulate the transcription of target genes.[5][8] The process begins when a ligand, such as a fibrate or potentially this compound, enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR isoform (α, γ, or δ).[9] This binding event induces a conformational change in the PPAR protein, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[10]
This activated PPAR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10][11] The binding of the heterodimer to the PPRE recruits a suite of co-activator proteins, initiating the transcription of genes involved in critical metabolic processes, such as fatty acid oxidation and lipid transport.[5]
Caption: Hypothesized PPARα signaling pathway for phenoxyacetic acid derivatives.
III. Preliminary Compound Handling & Preparation
Prior to initiating cell-based assays, it is critical to establish the solubility and stability of this compound.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Begin by testing solubility in cell culture grade Dimethyl Sulfoxide (DMSO). Most small organic molecules are readily soluble in DMSO.[3]
-
Preparation: Accurately weigh the compound and dissolve it in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use of an ultrasonic bath can aid dissolution.[3]
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium.
-
Critical Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
IV. Core In Vitro Assays for Mechanistic Validation
The following protocols are designed to comprehensively assess the activity of a test compound on the PPARα pathway, using GW7647 as a positive control.
A. Functional Activity: PPARα Luciferase Reporter Gene Assay
This assay directly measures the ability of a compound to activate the PPARα receptor and drive the expression of a reporter gene.[4][11]
Caption: Workflow for a PPARα luciferase reporter gene assay.
Protocol 2: Luciferase Reporter Assay
-
Cell Culture: Plate HEK293T or a similar easily transfectable cell line in a 96-well, white, clear-bottom plate.[12]
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector containing the human PPARα gene.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs (e.g., pGL4.35).
-
Optionally, a third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (GW7647, typically 1-100 nM) and a vehicle control (DMSO).[12]
-
Incubation: Incubate the cells for an additional 18-24 hours.[13]
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Dual-Glo Luciferase Assay System) and a luminometer, according to the manufacturer's instructions.[13]
-
Data Analysis: Normalize the firefly luciferase signal to the control reporter signal (if used). Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Table 1: Example Parameters for PPARα Reporter Assay
| Parameter | Recommended Value |
| Cell Line | HEK293T |
| Positive Control | GW7647 |
| Control EC₅₀ (Human PPARα) | ~6 nM |
| Test Compound Conc. Range | 1 nM to 100 µM (Logarithmic scale) |
| Incubation Time | 18-24 hours |
| Vehicle Control | ≤ 0.1% DMSO in media |
B. Target Gene Expression: Quantitative PCR (qPCR)
Activation of PPARα leads to the increased transcription of specific target genes. Measuring the mRNA levels of these genes provides strong evidence of on-target activity.[10]
Key PPARα Target Genes:
-
CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in mitochondrial fatty acid oxidation.[14]
-
ANGPTL4 (Angiopoietin-like 4): Involved in lipid metabolism and energy homeostasis.[15]
-
ADRP (Adipose Differentiation-Related Protein): Involved in lipid storage.[10]
Protocol 3: qPCR for Target Gene Expression
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in 6-well or 12-well plates. Once confluent, treat the cells with the test compound, positive control (GW7647), and vehicle control for 24-48 hours.[10]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Ensure RNA quality and quantity are assessed (e.g., via NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., CPT1A, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, RPL13A).[16][17]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should be expressed as fold change in mRNA levels compared to the vehicle-treated control.
C. Protein Expression: Western Blotting
To confirm that changes in gene expression translate to changes in protein levels, Western blotting can be performed for the same target genes.
Protocol 4: Western Blotting
-
Cell Culture and Lysis: Culture and treat cells as described for the qPCR experiment. After treatment, lyse the cells in RIPA buffer containing protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CPT1A) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[3]
D. Essential Control: Cell Viability Assay
It is crucial to ensure that the observed effects are not due to compound-induced cytotoxicity. A standard MTT or similar viability assay should be run in parallel.
Protocol 5: MTT Cell Viability Assay
-
Plating and Treatment: Seed cells in a 96-well plate and treat with the same concentration range of the test compound used in the functional assays.[3]
-
Incubation: Incubate for the longest duration used in your experiments (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[3]
-
Solubilization and Reading: Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at ~570 nm using a microplate reader.[3]
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
V. Adapting Protocols and Validating the Novel Compound
The protocols provided for the proxy compound GW7647 serve as a robust starting point. When investigating this compound, the following steps are critical for validation:
-
Dose-Response Analysis: Perform all assays over a wide range of concentrations to establish a clear dose-response relationship and determine key parameters like EC₅₀ (for activation) and CC₅₀ (for cytotoxicity).
-
Selectivity Profiling: If activation is confirmed, test the compound in reporter assays for the other PPAR isoforms (γ and δ) to determine its selectivity.[12]
-
Confirmation Across Multiple Cell Lines: Validate key findings in a second, biologically relevant cell line to ensure the effects are not cell-type specific.
-
Mechanism of Action Confirmation: If the compound is active, consider antagonist studies. Co-treatment with a known PPARα antagonist should block the activity of this compound, confirming its mechanism.
By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the in vitro pharmacological profile of this compound and determine its potential as a novel PPAR agonist.
References
-
INDIGO Biosciences. Human PPARα Reporter Assay Kit. INDIGO Biosciences. Available from: [Link]
-
PubMed. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. PubMed. Available from: [Link]
-
INDIGO Biosciences. Human PPARγ Reporter Assay Kit. INDIGO Biosciences. Available from: [Link]
-
RSC Publishing. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available from: [Link]
-
ResearchGate. Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. Available from: [Link]
-
MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]
-
J-Stage. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. Available from: [Link]
-
PubMed Central. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. Available from: [Link]
-
Frontiers. The Hyperlipidaemic Drug Fenofibrate Significantly Reduces Infection by SARS-CoV-2 in Cell Culture Models. Frontiers. Available from: [Link]
-
JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. Available from: [Link]
-
Biocompare. PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) from OriGene Technologies. Biocompare.com. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. Available from: [Link]
-
PubMed Central. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. Available from: [Link]
-
ResearchGate. Primers used for qPCR analyses. ResearchGate. Available from: [Link]
-
ACS Publications. PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. ACS Publications. Available from: [Link]
-
NIH. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists. NIH. Available from: [Link]
-
ResearchGate. DNA Primers Used for Analysis of Selected PPAR-Target Genes. ResearchGate. Available from: [Link]
-
bioRxiv. The hyperlipidaemic drug fenofibrate significantly reduces infection by SARS-CoV-2 in cell culture models. bioRxiv. Available from: [Link]
-
OriGene Technologies. PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). OriGene Technologies. Available from: [Link]
-
ResearchGate. The hyperlipidaemic drug fenofibrate significantly reduces infection by SARS-CoV-2 in cell culture models. ResearchGate. Available from: [Link]
-
ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available from: [Link]
-
NIH. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. Available from: [Link]
-
PubMed. PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. PubMed. Available from: [Link]
-
PubMed. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. PubMed. Available from: [Link]
-
PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PubMed Central. Available from: [Link]
-
PubMed. In vitro metabolism of fenofibric acid by carbonyl reducing enzymes. PubMed. Available from: [Link]
-
ResearchGate. (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. ResearchGate. Available from: [Link]
-
PubMed. Flavone acetic acid (LM-975; NSC-347512) activation to cytotoxic species in vivo and in vitro. PubMed. Available from: [Link]
-
PubMed. In vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512) and its diethylaminoethyl ester derivative (LM985). PubMed. Available from: [Link]
-
PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. origene.com [origene.com]
Application Notes & Protocols: In Vivo Experimental Design for (4-Propionyl-phenoxy)-acetic acid Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies for (4-Propionyl-phenoxy)-acetic acid. Given its structural relation to the fibrate class of drugs, we hypothesize that its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following protocols are designed to rigorously test this hypothesis, evaluate therapeutic efficacy in a relevant disease model, and establish a preliminary safety profile.
Part 1: Scientific Rationale and Foundational Strategy
This compound belongs to the phenoxyacetic acid class of compounds. Its structure shares significant similarities with fibric acid derivatives, such as fenofibrate, which are well-established hypolipidemic agents.[1][2] The therapeutic effects of fibrates are mediated primarily through the activation of PPARα, a nuclear receptor that is a master regulator of lipid and glucose metabolism.[3][4]
Activation of PPARα leads to the transcription of numerous genes that collectively improve dyslipidemia.[5] Key effects include:
-
Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins.[2][4]
-
Reduced ApoC-III Production: As ApoC-III is an inhibitor of LPL, its reduction further promotes triglyceride catabolism.[4][6]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver reduces the substrate available for triglyceride synthesis.[4]
-
Increased HDL Synthesis: PPARα activation boosts the expression of ApoA-I and ApoA-II, the primary apolipoproteins of High-Density Lipoprotein (HDL), leading to higher HDL-cholesterol levels.[1][6]
Therefore, the experimental design for this compound is logically grounded in the hypothesis that it is a PPARα agonist. Our strategy will progress from fundamental pharmacokinetic profiling to efficacy testing in a diet-induced hyperlipidemia model, followed by direct mechanistic validation and preliminary safety assessment.
Part 2: Overall In Vivo Experimental Workflow
A phased approach is critical to systematically evaluate a novel chemical entity. The workflow ensures that data from earlier, foundational studies inform the design of later, more complex efficacy and safety evaluations.
Caption: Phased workflow for in vivo evaluation of this compound.
Part 3: Pharmacokinetic and Dose-Ranging Studies
Rationale: Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A pharmacokinetic (PK) study is essential for selecting appropriate doses and a dosing schedule for subsequent, longer-term studies.[7] An intravenous dose is used to determine absolute bioavailability and clearance, while oral doses reveal absorption characteristics.[7]
Protocol 1: Single-Dose Pharmacokinetic Profiling in Rats
Objective: To determine key PK parameters of this compound, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), and half-life (t½), following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), approximately 250g.[7]
-
Acclimatization: House animals in standard conditions for at least one week prior to the study.[8]
-
Grouping and Dosing:
-
Group 1 (IV): Administer a single intravenous (bolus) dose (e.g., 2 mg/kg) via a jugular vein catheter. The compound should be formulated in a suitable vehicle (e.g., Solutol/Ethanol/Water).
-
Group 2 (Oral): Administer a single oral gavage dose (e.g., 10 mg/kg) in a vehicle like 0.5% carboxymethylcellulose.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a tail or saphenous vein into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[7]
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Expected Data Output:
| Parameter | Intravenous (IV) | Oral (PO) | Description |
| Dose (mg/kg) | 2 | 10 | Administered dose. |
| Cmax (ng/mL) | N/A (C0) | To be determined | Maximum observed plasma concentration. |
| Tmax (h) | N/A | To be determined | Time to reach Cmax. |
| AUC₀₋inf (ng*h/mL) | To be determined | To be determined | Total drug exposure over time. |
| t½ (h) | To be determined | To be determined | Elimination half-life. |
| CL (mL/min/kg) | To be determined | N/A | Clearance rate from the body. |
| Vd (L/kg) | To be determined | N/A | Apparent volume of distribution. |
| F (%) | N/A | To be determined | Absolute oral bioavailability. |
Part 4: Efficacy Evaluation in a Hyperlipidemia Model
Rationale for Model Selection: The high-fat diet (HFD)-induced hyperlipidemia model in rodents is a widely used and well-characterized model that mimics many features of human metabolic syndrome, including elevated plasma cholesterol and triglycerides.[9][10] C57BL/6 mice are particularly susceptible to diet-induced obesity and dyslipidemia, making them an excellent choice.[11] Wistar or Sprague-Dawley rats are also commonly used and respond well to HFD-induced hyperlipidemia.[12][13]
Protocol 2: High-Fat Diet (HFD)-Induced Hyperlipidemia Efficacy Study
Objective: To assess the ability of this compound to ameliorate hyperlipidemia and related metabolic disturbances in HFD-fed mice.
Sources
- 1. Fibrate - Wikipedia [en.wikipedia.org]
- 2. Fibric acid derivatives (fibrates) [healio.com]
- 3. trc-p.nl [trc-p.nl]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In-Vivo Anti-Hyperlipidemic Activity and Preliminary Phytochemical Screening of Canephora robusta [scirp.org]
Application Notes & Protocols for the Investigation of (4-Propionyl-phenoxy)-acetic acid in Diuretic Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the preclinical evaluation of (4-Propionyl-phenoxy)-acetic acid, a novel compound with potential diuretic properties. Drawing parallels with its close structural analog, the well-characterized loop diuretic Ethacrynic acid, we hypothesize a mechanism of action involving the inhibition of the Na-K-2Cl (NKCC2) symporter in the renal tubule. This document furnishes detailed protocols for in vitro and in vivo screening, pharmacokinetic profiling, and data analysis, designed to rigorously assess the compound's diuretic efficacy, potency, and mechanism. The methodologies are presented with a focus on scientific causality and experimental integrity to empower researchers in the field of diuretic drug discovery.
Introduction: The Rationale for Investigating this compound
The phenoxyacetic acid scaffold is a cornerstone in the development of potent diuretics. The archetypal agent, Ethacrynic acid ([2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid), exerts profound diuresis by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3] This class of drugs, known as loop diuretics, is critical in managing fluid overload in conditions like congestive heart failure, liver cirrhosis, and renal disease.[4][5]
This compound (CAS No. 6501-31-1) is an unsaturated ketone derivative of an aryloxyacetic acid, sharing the core phenoxyacetic acid moiety with Ethacrynic acid.[4][6] Its structural similarity suggests it may engage with the same biological targets. The exploration of novel analogs is driven by the need for diuretics with improved therapeutic windows, reduced side effects such as ototoxicity, or different pharmacokinetic profiles.[3][7] This guide outlines a systematic approach to characterize the diuretic potential of this compound, from initial screening to preliminary mechanistic studies.
Chemical Profile and Synthesis Outline
A foundational understanding of the test article is paramount before commencing biological assays.
Chemical Identity:
-
Name: this compound
-
CAS Number: 6501-31-1[6]
-
Molecular Formula: C₁₁H₁₂O₄[8]
-
Molecular Weight: 208.21 g/mol [8]
-
Structure:

Proposed Synthesis Route: The synthesis of phenoxyacetic acid derivatives can be achieved through various established methods.[9][10] A plausible route for this compound involves the Williamson ether synthesis, reacting 4-hydroxypropiophenone with a haloacetic acid ester, followed by hydrolysis. This method offers a straightforward path to obtaining the target compound for research purposes.
Proposed Mechanism of Action: NKCC2 Inhibition
We hypothesize that this compound functions as a loop diuretic by targeting the NKCC2 symporter located on the luminal membrane of epithelial cells in the thick ascending limb of the loop of Henle.[5][11]
Causality of Diuresis:
-
NKCC2 Inhibition: The compound is predicted to bind to the chloride-binding site of the NKCC2 transporter, competitively inhibiting the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions from the tubular fluid into the renal interstitium.[5]
-
Disruption of Osmotic Gradient: This inhibition prevents the generation of a hypertonic renal medulla. A less concentrated medulla reduces the osmotic driving force for water reabsorption from the collecting duct system.[5]
-
Increased Excretion: The retention of ions and water within the tubular lumen leads to a significant increase in the volume of urine produced (diuresis). This process also increases the excretion of electrolytes (saluresis), including calcium and magnesium.[12][13]
Caption: Workflow for the in vivo evaluation of diuretic activity.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine if this compound inhibits carbonic anhydrase, which helps differentiate its mechanism from diuretics like acetazolamide. Loop diuretics generally lack significant carbonic anhydrase inhibitory activity. [4] Principle: This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of CO₂. The change in pH over time is monitored.
Materials:
-
Bovine erythrocyte carbonic anhydrase
-
Tris-HCl buffer
-
CO₂-saturated water (substrate)
-
This compound
-
Acetazolamide (Standard Inhibitor)
-
pH meter or spectrophotometer with a pH indicator dye
Procedure:
-
Prepare a series of concentrations for the test compound and acetazolamide.
-
In a reaction vessel, combine the buffer and the carbonic anhydrase enzyme solution.
-
Add the test compound or standard inhibitor and incubate for a short period.
-
Initiate the reaction by adding ice-cold, CO₂-saturated water.
-
Monitor the drop in pH over a fixed time period (e.g., 60-120 seconds).
-
The percentage of inhibition is calculated by comparing the rate of pH change in the presence of the inhibitor to the rate in its absence.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Interpretation: A high IC₅₀ value for this compound relative to acetazolamide would indicate that its diuretic effect is likely not mediated by carbonic anhydrase inhibition, supporting the loop diuretic hypothesis.
Preliminary Pharmacokinetic (PK) Profiling
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound is crucial for its development. [14][15] Objective: To determine key pharmacokinetic parameters of this compound in rats following oral administration.
Procedure:
-
Administer a single oral dose of the compound to a group of cannulated rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the cannula.
-
Process blood samples to obtain plasma.
-
Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration versus time curve.
-
Calculate key PK parameters using non-compartmental analysis.
Key Parameters to Analyze:
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed. |
| AUC₀₋ₜ | Area under the plasma concentration-time curve from time 0 to the last measurable point. |
| AUC₀₋ᵢₙf | Area under the curve extrapolated to infinity. |
| t₁/₂ | Elimination half-life. |
| CL/F | Apparent total body clearance. |
| Vd/F | Apparent volume of distribution. |
| Caption: Essential pharmacokinetic parameters for initial compound assessment. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound as a potential diuretic agent. Positive results from the in vivo Lipschitz test, characterized by potent dose-dependent diuresis and saluresis with a high Na⁺/K⁺ ratio, would strongly support its candidacy as a loop diuretic. A lack of activity in the carbonic anhydrase assay would further corroborate this hypothesis.
Successful initial findings should be followed by more advanced studies, including:
-
Dose-Response Curve Analysis: To determine the ED₅₀ and the steepness of the dose-response curve. [1]* Renal Clearance Studies: To more precisely define the tubular sites of action.
-
Safety Pharmacology: To assess potential side effects, with particular attention to ototoxicity, a known risk for this class of diuretics. [3][7]* Lead Optimization: If the compound shows promise but has liabilities, its structure can be modified to improve its pharmacological or toxicological profile.
This systematic approach will enable a thorough and scientifically rigorous assessment of this compound, contributing valuable knowledge to the field of diuretic research.
References
-
Wikipedia. Etacrynic acid. [Link]
-
Drugs.com. (2025-12-03). Ethacrynic Acid: Package Insert / Prescribing Information. [Link]
-
Hirani, R., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86–90. [Link]
-
Ninja Nerd. (2020). Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ethacrynic Acid? [Link]
-
PubMed. The clinical pharmacology of ethacrynic acid. [Link]
-
Study.com. Loop Diuretics | Mechanism of Action, Side Effects & Examples. [Link]
-
YouTube. (2025). Pharmacology of Ethacrynic Acid (Edecrin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Slideshare. (2015). Loop diuretics. [Link]
-
Pharmacology Education Project. (2025). Pharmacology of Loop Diuretics. [Link]
-
Wikipedia. Loop diuretic. [Link]
-
Hirani, R., & Raval, K. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
-
ResearchGate. (2017). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. [Link]
-
SciSpace. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
ResearchGate. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
Slideshare. (2017). Diuretics screening models. [Link]
-
PubMed. (2021). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. [Link]
-
PubMed Central. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]
-
Systematic Reviews in Pharmacy. (2022). Review on Emerging Trends and Modifications of In vivo and In vitro Screening Techniques of Diuretic Activity. [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... [Link]
-
Vdocuments. (2015). Evaluation of diuretic activity. [Link]
-
IJPPR. (2024). Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats. [Link]
-
PubMed. (1976). (Vinylaryloxy)acetic acids. A new class of diuretic agents. 2. (4-(3-Oxo-1-alkenyl)phenoxy)acetic acids. [Link]
-
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
- Google Patents. (2013).
-
PubMed. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. [Link]
-
R Discovery. (1965). RENOTROPIC CHARACTERISTICS OF ETHACRYNIC ACID: A PHENOXYACETIC SALURETIC-DIURETIC AGENT. [Link]
-
PubMed. (1976). (Vinylaryloxy)acetic acids. A new class of diuretic agents. 3. ((2-Nitro-1-alkenyl)aryloxy)acetic acids. [Link]
-
Quora. (2023). How will you synthesize propanoic acid from acetic acid? [Link]
-
PubChem. Ethacrynic Acid. [Link]
- Google Patents. (2009).
-
PubChem. Phenoxyacetic Acid. [Link]
Sources
- 1. Etacrynic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]
- 3. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Loop diuretic - Wikipedia [en.wikipedia.org]
- 6. This compound | 6501-31-1 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 10. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]
- 13. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 14. saudijournals.com [saudijournals.com]
- 15. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-Propionyl-phenoxy)-acetic acid as a Selective COX-2 Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use and evaluation of (4-Propionyl-phenoxy)-acetic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. These application notes detail the scientific rationale, molecular mechanism, and practical, step-by-step protocols for the in vitro and cell-based characterization of this compound. The guide is structured to provide both foundational knowledge and actionable experimental workflows, ensuring scientific integrity and reproducibility. All key claims are supported by authoritative references, and quantitative data is presented in a clear, tabular format. Visual diagrams are provided to elucidate complex pathways and experimental designs.
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is a critical mediator in the conversion of arachidonic acid into prostanoids, which are key signaling molecules in inflammation and various physiological processes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions such as protecting the gastrointestinal lining and maintaining platelet aggregation.[2][3] In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and mitogens.[2][3][4] This inducible nature of COX-2 makes it a prime therapeutic target for anti-inflammatory drugs.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen are non-selective inhibitors of both COX-1 and COX-2.[5] While their inhibition of COX-2 provides anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal damage.[6][7] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide the therapeutic benefits of inflammation reduction while minimizing the risk of COX-1 related side effects.[1]
This compound belongs to the class of phenoxyacetic acid derivatives, which have been explored for their potential as selective COX-2 inhibitors.[7][8][9] The structural features of these compounds, particularly the diaryl ether linkage, are common in selective COX-2 inhibitors.[10] The larger and more flexible active site of COX-2 compared to COX-1 allows for the accommodation of these bulkier inhibitor molecules, which is a key principle behind their selectivity.[11] This guide will provide the necessary protocols to rigorously evaluate the potency and selectivity of this compound.
Mechanism of Action: Diaryl Ether-Based COX-2 Inhibition
The selective inhibition of COX-2 by diaryl heterocyclic and diaryl ether compounds is often attributed to a multi-step kinetic mechanism.[11][12] This typically involves an initial rapid, reversible binding to the enzyme, followed by a slower, time-dependent conformational change that results in a more stable, tightly bound enzyme-inhibitor complex.[12] This can render the inhibition effectively irreversible under certain experimental conditions.[11]
The structural basis for the selectivity of diaryl compounds for COX-2 over COX-1 lies in key amino acid differences within their active sites. Notably, the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates a hydrophobic side pocket in the COX-2 active site.[11] This side pocket can accommodate the second aromatic ring of diaryl ether inhibitors like this compound, leading to a more favorable and stable interaction with COX-2.
The following diagram illustrates the proposed mechanism of selective COX-2 inhibition.
Caption: Proposed mechanism of selective COX-2 inhibition by this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the in vitro and cell-based evaluation of this compound.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is designed for the high-throughput screening of COX-2 inhibitors and is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[3][13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
DMSO (vehicle)
-
96-well white opaque microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Protocol Workflow Diagram:
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, celecoxib, and SC-560 in DMSO.
-
Perform serial dilutions of the stock solutions in COX Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the Arachidonic Acid/NaOH solution as per the assay kit manufacturer's instructions.
-
Prepare the enzyme master mix containing COX Assay Buffer, COX Probe, COX Cofactor, and either COX-1 or COX-2 enzyme.
-
-
Assay Plate Setup:
-
To the wells of a 96-well white opaque plate, add 10 µL of the serially diluted test compound, control inhibitors, or vehicle (for enzyme control).
-
Add 80 µL of the appropriate enzyme master mix (either COX-1 or COX-2) to each well.
-
-
Inhibitor Incubation:
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[13]
-
-
Data Analysis:
-
Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).
-
Expected Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | To be determined | To be determined | To be calculated |
| Celecoxib (Control) | ~15 | ~0.05 | >300 |
| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |
Note: IC50 values for control compounds are approximate and may vary between assay kits and experimental conditions.
Cell-Based COX-2 Inhibition Assay (Human Whole Blood Assay)
The human whole blood assay (WBA) is a highly relevant ex vivo model as it closely mimics the in vivo physiological environment, accounting for factors like cell penetration and plasma protein binding.[14][15] This assay measures the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated whole blood as an indicator of COX-2 activity, and thromboxane B2 (TXB2) production during blood clotting as a measure of COX-1 activity.
Materials:
-
Freshly drawn human blood from healthy volunteers (anticoagulated with heparin for COX-2 assay, no anticoagulant for COX-1 assay)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Aspirin (non-selective control)
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
PGE2 and TXB2 EIA kits
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol Workflow Diagram:
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of (4-Propionyl-phenoxy)-acetic acid (PPAA)
Introduction: (4-Propionyl-phenoxy)-acetic acid (PPAA) is a novel compound with potential therapeutic applications in metabolic and inflammatory diseases. Its structural characteristics suggest possible interactions with key cellular pathways that regulate energy homeostasis and immune responses. This guide provides a comprehensive framework of cell-based assays to systematically evaluate the biological efficacy of PPAA. The protocols herein are designed for researchers, scientists, and drug development professionals to characterize the compound's effects from initial cytotoxicity assessment to specific functional and mechanistic analyses. This document emphasizes a tiered approach, beginning with broad cellular health assays, progressing to functional assays in relevant disease models, and culminating in target engagement and pathway analysis.
Part 1: Foundational Efficacy and Safety Assessment
Before delving into specific functional assays, it is crucial to establish the foundational safety and efficacy profile of PPAA. This initial phase aims to determine the compound's impact on cell viability and to identify a non-toxic concentration range for subsequent, more sensitive assays.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the concentration-dependent effects of a compound on cell health.[1][2] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[2]
Protocol 1: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]
Materials:
-
Cells of interest (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (PPAA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of PPAA in complete culture medium.
-
Treat the cells with various concentrations of PPAA and include untreated (vehicle) control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours at 37°C.[2]
-
Carefully remove the culture medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]
Protocol 2: XTT Cell Viability Assay
The XTT assay is similar to the MTT assay but the resulting formazan product is water-soluble, simplifying the protocol.[2][3]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
PPAA
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimized density and incubate for 24 hours.[1]
-
Treat cells with the desired concentrations of PPAA and incubate for the intended duration.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C.[2]
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 450 and 500 nm.[2][4]
Data Presentation: PPAA Cytotoxicity Profile
| Concentration of PPAA (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Assays
To discern whether a decrease in cell viability is due to necrosis or programmed cell death (apoptosis), a caspase activity assay is recommended. Caspases, particularly caspase-3 and -7, are key executioners of apoptosis.[5]
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities.[6] The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[6]
Materials:
-
Cells of interest
-
96-well white-walled, clear-bottom plates
-
Complete cell culture medium
-
PPAA
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with PPAA as described in the viability assays.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Part 2: Functional Efficacy in Metabolic and Inflammatory Models
Based on the non-toxic concentration range determined in Part 1, the next step is to investigate the functional effects of PPAA in cell-based models relevant to metabolic and inflammatory diseases.
Evaluation of Anti-inflammatory Potential
Chronic inflammation is a key component of many metabolic disorders. The following assays will assess the ability of PPAA to modulate inflammatory responses.
Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant of macrophages stimulated with lipopolysaccharide (LPS).[7][8]
Materials:
-
RAW 264.7 murine macrophages or human THP-1 derived macrophages
-
24-well cell culture plates
-
Complete cell culture medium
-
PPAA
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of PPAA for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no PPAA) and an LPS-only control.
-
After incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[9][10][11] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.[9]
Data Presentation: Effect of PPAA on Cytokine Production
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Vehicle Control | ||
| LPS Only | ||
| LPS + PPAA (Low Conc.) | ||
| LPS + PPAA (High Conc.) |
Assessment of Metabolic Modulation
Given the structural features of PPAA, it may target pathways involved in glucose and lipid metabolism.
Protocol 5: Glucose Uptake Assay
This assay measures the ability of cells to take up glucose from the culture medium, a key process in metabolic regulation.
Materials:
-
Adipocytes (e.g., differentiated 3T3-L1) or skeletal muscle cells (e.g., L6 myotubes)
-
24-well cell culture plates
-
Serum-free culture medium
-
PPAA
-
Insulin (positive control)
-
2-NBDG (fluorescent glucose analog) or radio-labeled 2-deoxyglucose
-
Fluorescence microplate reader or scintillation counter
Procedure:
-
Seed and differentiate cells in a 24-well plate.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with PPAA or insulin for the desired time.
-
Add 2-NBDG to the medium and incubate for 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysate.
Part 3: Mechanistic Insights and Target Validation
This final phase aims to elucidate the molecular mechanisms underlying the observed effects of PPAA and to identify its direct cellular targets.
Gene Expression Analysis by RT-qPCR
To understand how PPAA modulates cellular functions at the transcriptional level, we can analyze the expression of key genes involved in inflammation and metabolism.
Protocol 6: Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol quantifies the mRNA levels of target genes.[12][13]
Materials:
-
Cells treated with PPAA
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, PPARγ, GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Treat cells with PPAA as in the functional assays.
-
Isolate total RNA from the cells using a suitable kit.[14]
-
Synthesize cDNA from the RNA using reverse transcriptase.[12]
-
Perform qPCR using the cDNA, primers, and qPCR master mix.[14]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Protein Expression and Pathway Analysis by Western Blot
Western blotting is used to detect changes in the protein levels and activation states (e.g., phosphorylation) of key signaling molecules.[15][16]
Protocol 7: Western Blotting
This technique separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies.[15]
Materials:
-
Cells treated with PPAA
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-phospho-NF-κB, anti-PPARγ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with PPAA and lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane to prevent non-specific antibody binding.[16]
-
Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.[16]
-
Add the chemiluminescent substrate and capture the image.[15]
-
Quantify the band intensities to determine relative protein expression.
Nuclear Receptor Activation Assay
Many drugs targeting metabolic and inflammatory pathways act through nuclear receptors like PPARs.[17] A luciferase reporter assay can determine if PPAA activates such receptors.[18][19]
Protocol 8: PPARγ Luciferase Reporter Assay
This assay measures the activation of PPARγ by PPAA.[18][20]
Materials:
-
HEK293T cells
-
PPARγ expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
Transfection reagent
-
PPAA
-
Rosiglitazone (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.[18]
-
After 24 hours, treat the transfected cells with PPAA or rosiglitazone.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[21][22]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Direct Target Engagement Assay
To confirm direct binding of PPAA to a suspected target protein within the complex cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[23][24][25]
Protocol 9: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[24][26]
Materials:
-
Intact cells
-
PPAA
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Western blot or ELISA reagents for the suspected target protein
Procedure:
-
Treat intact cells with PPAA or vehicle.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[24]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the soluble target protein in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of PPAA indicates direct target engagement.[25]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Tiered approach for PPAA efficacy evaluation.
Potential Signaling Pathway Modulated by PPAA
Caption: Hypothesized PPAA mechanism of action.
References
- MarinBio. (n.d.). Cell Based Assays for Metabolic Disease. Drug Discovery.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
- Abcam. (n.d.). Western blot protocol.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format.
- PubMed. (n.d.). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPARγ.
- Thermo Fisher Scientific - US. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
- Stack Lab. (n.d.). Quantitative Real Time PCR Protocol.
- Sigma-Aldrich. (n.d.). Universal SYBR Green qPCR Protocol.
- Bowdish Lab. (2011). CYTOKINE ELISA.
- PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- Promega. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
- Proteintech Group. (n.d.). Western Blot Protocol.
- PMC - NIH. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers.
- JoVE. (2019). Video: Quantitative Western Blotting to Estimate Protein Expression Levels.
- Cusabio. (n.d.). Western Blotting(WB) Protocol.
- Pharmaron CRO Services. (n.d.). Metabolic Disease Assays.
- Benchchem. (n.d.). ELISA protocol for measuring cytokines after 12-Dehydrogingerdione treatment.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- YouTube. (2021). qPCR (real-time PCR) protocol explained.
- Oxford Academic. (n.d.). Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). Journal of Pharmacy and Pharmacology.
- PubMed. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR.
- Scientist.com. (n.d.). Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg.
- PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
- Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
- PMC - NIH. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
- ResearchGate. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- Abcam. (n.d.). Cellular metabolism assays.
- (n.d.). Cell Metabolism Assays.
- Bentham Open Archives. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- ResearchGate. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. eubopen.org [eubopen.org]
- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. annualreviews.org [annualreviews.org]
- 26. news-medical.net [news-medical.net]
Application Notes and Protocols for Investigating the Ion Channel Modulatory Effects of (4-Propionyl-phenoxy)-acetic acid
For: Researchers, scientists, and drug development professionals in the fields of ion channel biology, pharmacology, and neuroscience.
Introduction: Unveiling a Novel Avenue for Ion Channel Research
(4-Propionyl-phenoxy)-acetic acid belongs to a class of compounds known as phenoxyacetic acid derivatives. While direct modulation of ion channels by this specific molecule is not yet established, its close structural and functional analogue, Pirinixic acid (WY-14643), is a well-characterized and potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[3][4]
This guide moves beyond the canonical understanding of PPARα agonists, which primarily focuses on their genomic effects, to propose and explore a compelling hypothesis: This compound, through its activity as a PPARα agonist, can indirectly modulate the function of ion channels. This modulation can occur through two distinct, yet potentially interconnected, pathways:
-
A. The Genomic Pathway (Long-Term Modulation): In this pathway, the activation of PPARα by this compound leads to alterations in the transcription of genes that encode for ion channel subunits or their associated regulatory proteins. This would result in changes in the density and functional properties of these channels on the cell surface over a period of hours to days.
-
B. The Non-Genomic & Indirect Pathway (Acute Modulation): Recent evidence suggests that PPARα activation can elicit rapid, non-genomic effects.[5] One such study demonstrated that a PPARα agonist can acutely inhibit the function of acid-sensing ion channels (ASICs) in dorsal root ganglion neurons in a non-genomic fashion.[5] Furthermore, as a master regulator of lipid metabolism, PPARα activation can alter the cellular lipid profile.[4] It is well-documented that lipids and fatty acids can act as direct modulators of a wide array of ion channels, influencing their gating and kinetics.[6][7][8]
This application note will provide a comprehensive framework and detailed protocols for investigating both the long-term and acute modulatory effects of this compound on ion channels, empowering researchers to explore this novel area of study.
Proposed Signaling Pathways for Ion Channel Modulation
The following diagram illustrates the hypothesized pathways by which this compound may influence ion channel function.
Caption: Workflow for studying ion channel modulation.
Detailed Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses the ion channel of interest or a stable cell line heterologously expressing the channel (e.g., HEK293, CHO cells). Ensure the chosen cell line also expresses PPARα.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO). Store at -20°C.
-
Treatment:
-
For Genomic Studies: Plate cells to allow for 24-72 hours of treatment. Apply the compound at various concentrations (e.g., 100 nM to 100 µM) to the culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
For Acute Studies: Cells can be used directly for electrophysiology or fluorescence assays. The compound will be applied during the experiment as described in the respective protocols.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channels, offering high-resolution analysis of channel function. [9] Materials:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.
-
Cell Approach: Under visual guidance, bring the pipette tip into contact with the surface of a single, healthy-looking cell.
-
Giga-seal Formation: Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for control of the membrane potential and recording of currents from the entire cell.
-
Voltage-Clamp Recordings:
-
Hold the cell at a membrane potential where the target channels are typically closed (e.g., -80 mV).
-
Apply a voltage protocol appropriate for the ion channel of interest (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow 2-5 minutes for the solution to equilibrate.
-
Post-Compound Recording: Repeat the voltage protocol to record currents in the presence of the compound.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and record recovery.
-
Data Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.
Protocol: Fluorescence-Based Ion Flux Assay
Fluorescence-based assays are suitable for higher-throughput screening and can provide a measure of overall ion channel activity. [10]This protocol is a general guideline using a membrane potential-sensitive dye.
Materials:
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Plate cells in the microplates and grow to a confluent monolayer.
-
Dye Loading: Prepare the dye solution according to the manufacturer's instructions and add it to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Preparation: Prepare a plate with different concentrations of this compound.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the compound to the wells.
-
Immediately after, add a stimulus that activates the ion channel of interest (e.g., a high concentration of KCl for potassium channels, or a specific agonist).
-
Record the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in membrane potential, which is an indirect measure of ion channel activity. Calculate the response over baseline for each concentration of the compound.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Below are examples of how to present key findings.
Table 1: Effect of this compound on Ion Channel Currents (Patch-Clamp Data)
| Parameter | Control | 1 µM Compound | 10 µM Compound |
| Peak Current Amplitude (pA) | -1520 ± 120 | -1180 ± 95 | -750 ± 80** |
| Activation V₅₀ (mV) | -25.5 ± 1.2 | -24.9 ± 1.5 | -25.1 ± 1.3 |
| Inactivation τ (ms) | 45.3 ± 3.1 | 35.1 ± 2.8 | 22.6 ± 2.1** |
| *p < 0.05, *p < 0.01 vs. Control |
Table 2: Dose-Response of this compound (Fluorescence Assay Data)
| Compound Concentration | % Inhibition of Fluorescence Signal |
| 10 nM | 5.2 ± 1.1 |
| 100 nM | 15.8 ± 2.3 |
| 1 µM | 48.9 ± 4.5 |
| 10 µM | 85.4 ± 3.9 |
| 100 µM | 92.1 ± 2.7 |
| Calculated IC₅₀ | 1.2 µM |
Interpretation:
-
Acute Effects: A rapid change in current amplitude or kinetics upon application of the compound would support a non-genomic mechanism of action. [5]This could be due to direct interaction (unlikely, but possible) or, more plausibly, an indirect effect mediated by changes in the local membrane environment or rapid signaling downstream of PPARα. [5][7]* Long-Term Effects: If acute application has no effect, but chronic treatment leads to changes in current density (total current), this would strongly suggest a genomic mechanism involving altered ion channel expression. These functional changes should correlate with the results from qPCR and Western blotting.
-
Dose-Dependency: A clear dose-response relationship, as illustrated in Table 2, is crucial for establishing a specific pharmacological effect.
Conclusion and Future Directions
The study of this compound as a modulator of ion channels represents a novel and exciting research avenue. By leveraging its established role as a PPARα agonist, researchers can investigate both genomic and non-genomic pathways of ion channel regulation. The protocols outlined in this guide provide a robust framework for elucidating the mechanisms by which this compound, and potentially other PPARα agonists, may influence cellular excitability and signaling. Such studies could uncover new therapeutic strategies for a variety of disorders where ion channel function is dysregulated.
References
-
Meves, H. (2008). Arachidonic acid and ion channels: an update. British Journal of Pharmacology, 155(1), 4-16. Available at: [Link]
-
Contreras, G. F., et al. (2013). Lipid modulation of ion channels through specific binding sites. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2842-2849. Available at: [Link]
-
Börjesson, S. I., & Elinder, F. (2011). Actions and mechanisms of polyunsaturated fatty acids on voltage-gated ion channels. Frontiers in Physiology, 2, 11. Available at: [Link]
-
Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. Retrieved from [Link]
-
Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 16(1), 1-5. Available at: [Link]
-
PubMed. (2018). Modulation of Ion Channels and Ionic Pumps by Fatty Acids: Implications in Physiology and Pathology. Frontiers in Physiology, 9, 1533. Available at: [Link]
-
PubMed. (2024). Lipids shape brain function through ion channel and receptor modulations: physiological mechanisms and clinical perspectives. Physiological Reviews, 105(1), 137-207. Available at: [Link]
-
Qiu, F., et al. (2017). PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons. Oncotarget, 8(52), 89793-89805. Available at: [Link]
-
Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. Available at: [Link]
-
Ojeda, M. J., et al. (2007). Calcium induces increases in peroxisome proliferator-activated receptor gamma coactivator-1alpha and mitochondrial biogenesis by a pathway leading to p38 mitogen-activated protein kinase activation. The Journal of Biological Chemistry, 282(33), 24091-24101. Available at: [Link]
-
Pawlak, M., et al. (2015). The Role of PPAR Alpha in the Modulation of Innate Immunity. Mediators of Inflammation, 2015, 697864. Available at: [Link]
-
Wikipedia. (n.d.). Pirinixic acid. Retrieved from [Link]
-
PubMed. (2009). Non-genomic effects of PPARγ ligands: inhibition of GPVI-stimulated platelet activation. Journal of Thrombosis and Haemostasis, 7(1), 147-155. Available at: [Link]
-
Hsueh, W. A., & Law, R. E. (2008). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology, 22(1), 1-5. Available at: [Link]
-
bioRxiv. (2019). Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. Available at: [Link]
-
PubMed. (2011). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2011, 584059. Available at: [Link]
-
PubChem. (n.d.). Pirinixic Acid. Retrieved from [Link]
-
Frontiers. (2018). Parsing the Role of PPARs in Macrophage Processes. Frontiers in Immunology, 9, 2198. Available at: [Link]
-
Dallas, M. L., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Springer US. Available at: [Link]
-
PubMed. (2024). A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder. Neurobiology of Stress, 29, 100604. Available at: [Link]
-
PubMed. (2007). PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis. Clinical Immunology, 125(1), 1-11. Available at: [Link]
-
PubMed. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(22), 35643-35656. Available at: [Link]
-
PubMed. (2014). The potential of natural products for targeting PPARα. Journal of Medicinal Chemistry, 57(23), 9715-9736. Available at: [Link]
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]
-
ResearchGate. (2003). Activation of MAPKs, or non-genomic effects, by various PPAR ligands in different cell model systems. Available at: [Link]
-
PubMed. (2017). Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. The Journal of Biological Chemistry, 292(20), 8234-8244. Available at: [Link]
-
PubMed. (2025). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. Journal of Medicinal Chemistry, 68(24), 13123-13135. Available at: [Link]
-
MDPI. (2024). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 25(11), 5983. Available at: [Link]
-
MDPI. (2022). Activity of Potassium Channel BmK-NSPK Inhibitor Regulated by Basic Amino Acid Residues: Novel Insight into the Diverse Peptide Pharmacology. Toxins, 14(11), 778. Available at: [Link]
-
Frontiers. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 989831. Available at: [Link]
Sources
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 5. PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acid modulation of voltage-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid modulation of ion channels through specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Actions and mechanisms of polyunsaturated fatty acids on voltage-gated ion channels [frontiersin.org]
- 9. The Non-Genomic Effects of the PPARβγ Agonist GW0742 on Streptozotocin Treated Rat Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Development of novel therapeutic agents from phenoxyacetic acid scaffolds
An Application Guide to the Development of Novel Therapeutic Agents from Phenoxyacetic Acid Scaffolds
Abstract
The phenoxyacetic acid framework represents a versatile and privileged scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] Its structural simplicity, synthetic accessibility, and tunable physicochemical properties have made it a focal point for drug discovery campaigns targeting diverse biological pathways.[1][3] This guide provides an in-depth exploration of the key methodologies, protocols, and strategic considerations involved in the development of novel therapeutics from this scaffold. We will delve into the causality behind experimental design, from initial synthesis to biological validation, providing researchers with the technical insights required for successful lead generation and optimization.
Introduction: The Phenoxyacetic Acid Scaffold
The core structure of phenoxyacetic acid, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, is a recurring motif in numerous approved drugs and clinical candidates.[1][3] Its prevalence stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The carboxylic acid group often acts as a critical pharmacophore, engaging in hydrogen bonding or ionic interactions within a receptor's binding site, while the phenyl ring provides a platform for modifications that can modulate potency, selectivity, and pharmacokinetic properties.[1][4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and antimicrobial effects.[2][5][6][7]
Rational Drug Design & Structure-Activity Relationships (SAR)
The successful design of novel agents hinges on a deep understanding of the structure-activity relationships (SAR) that govern the interaction of phenoxyacetic acid derivatives with their targets. The biological activity is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[1]
Key Modification Points
A generalized SAR strategy involves exploring chemical diversity at three primary positions on the scaffold. Understanding how modifications at these sites impact target affinity and selectivity is crucial for rational design.
Caption: Key modification points on the phenoxyacetic acid scaffold.
SAR Insights Across Major Therapeutic Targets
The versatility of the phenoxyacetic acid scaffold is evident in the wide spectrum of biological activities its derivatives exhibit. The following table summarizes key SAR findings for several major classes of activity.
| Target/Activity | Key SAR Insights | Exemplary Compounds & Activity | References |
| PPAR Agonism | Potency and selectivity (α, δ, γ) are highly dependent on the substitution pattern on the phenyl ring and the nature of a lipophilic tail. Partial agonism can be achieved to mitigate side effects. | GW501516 (Cardarine) (PPARδ agonist); A series of potent and selective hPPARδ partial agonists were developed with IC50 values in the nanomolar range. | [8][9][10][11] |
| FFA1 (GPR40) Agonism | Used for Type 2 Diabetes treatment. Activity is driven by optimizing lipophilicity and ligand efficiency. A distal acidic group is often required for potent agonism. | Compound 16 (EC50 = 43.6 nM) showed robust glucose-lowering effects in diabetic mouse models without inducing hypoglycemia. | [1][5] |
| COX-2 Inhibition | Selective COX-2 inhibition for anti-inflammatory effects is achieved by introducing specific substituents (e.g., chlorophenyl) that fit into the larger active site of COX-2 compared to COX-1. | Compound 5f (IC50 = 0.06 µM) exhibited potent COX-2 inhibition and high selectivity over COX-1, comparable to celecoxib. | [6][12] |
| Anticancer Activity | Cytotoxicity against various cancer cell lines (e.g., HepG2, MCF-7) can be enhanced by derivatizing the acid moiety into amides or hydrazides and by specific trichloro-substitutions on the phenyl ring. | Compound I (phenoxy acetamide derivative) showed potent activity against HepG2 liver cancer cells (IC50 = 1.43 µM) and induced apoptosis. | [7][13][14] |
| Antimicrobial Activity | Activity against Gram-positive and Gram-negative bacteria is often enhanced by incorporating moieties like chalcones, pyrazolines, or specific azo groups. | 4-(2-methyl-phenylazo)-phenoxyacetic acid exhibited significant antimicrobial activity against S. pyogenes. | [2][15][16] |
The Drug Discovery & Development Workflow
The path from a scaffold to a therapeutic candidate is a multi-step, iterative process that integrates chemical synthesis with biological evaluation.
Caption: Iterative workflow for developing therapeutic agents.
Synthetic Protocols
The synthetic tractability of the phenoxyacetic acid scaffold is a key advantage.[2] Derivatives are commonly prepared via a Williamson ether synthesis. The following protocol is a generalized, robust starting point.
Protocol 3.1: General Synthesis of Phenoxyacetic Acid Derivatives
Rationale: This two-step protocol utilizes a classical Williamson ether synthesis, which is a reliable method for forming the ether linkage, followed by saponification to yield the final carboxylic acid. Acetone is a common solvent, and potassium carbonate is a mild base suitable for the deprotonation of phenols without causing unwanted side reactions.
Materials:
-
Substituted phenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) / Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Step-by-Step Procedure:
Step 1: Williamson Ether Synthesis to form Ethyl Phenoxyacetate Intermediate
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-12 hours.
-
Causality: Heating accelerates the Sₙ2 reaction between the phenoxide anion and ethyl bromoacetate.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After cooling to room temperature, filter the mixture to remove the K₂CO₃ and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl phenoxyacetate ester. This intermediate can be purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.[17][18]
Step 2: Saponification to Yield the Final Phenoxyacetic Acid
-
Dissolve the crude ester from Step 1 in a mixture of ethanol (or THF) and water.
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) for 2-6 hours.
-
Causality: The hydroxide base hydrolyzes the ester to the corresponding carboxylate salt.
-
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvent (EtOH/THF).
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or EtOAc to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. The desired phenoxyacetic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.[17]
Biological Screening Protocols
Once a library of compounds has been synthesized, it must be screened to identify "hits" with the desired biological activity. The choice of assay is dictated by the therapeutic target.
Protocol 4.1: In Vitro PPARδ Partial Agonist Screening (Functional Assay)
Rationale: This protocol describes a cell-based reporter gene assay to measure the ability of a test compound to activate the PPARδ receptor. It quantifies functional agonism by measuring the transcription of a reporter gene (luciferase) under the control of a PPAR response element. This provides more biologically relevant data than a simple binding assay.[8][10]
Materials:
-
HEK293T or similar host cell line
-
Expression plasmid for full-length human PPARδ
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Expression plasmid for a transfection control (e.g., β-galactosidase)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM reduced-serum medium
-
Test compounds dissolved in DMSO (10 mM stock)
-
Known PPARδ agonist (e.g., GW501516) as a positive control
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM containing the PPARδ plasmid, PPRE-luciferase reporter, and β-galactosidase control plasmid according to the manufacturer's protocol.
-
Remove the media from the cells and add the transfection complex. Incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM + 10% FBS and incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control in serum-free DMEM. The final DMSO concentration should be kept constant and low (<0.1%) across all wells.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include "vehicle only" (DMSO) wells as a negative control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash gently with 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells using 20 µL of 1X Reporter Lysis Buffer per well.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and the maximal activation level relative to the positive control. This allows for the classification of compounds as full or partial agonists.[9]
-
Protocol 4.2: Anticancer Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This is a robust, high-throughput method for initial cytotoxicity screening.[13]
Materials:
-
Human cancer cell line (e.g., HepG2, liver carcinoma)[14]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., 5-Fluorouracil)[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the complete growth medium. Add 100 µL of these dilutions to the respective wells. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Causality: During this incubation, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration.
-
Determine the IC₅₀ (concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Lead Optimization Strategies
A "hit" compound identified from screening rarely has the ideal properties for a drug. Lead optimization is the process of modifying the hit to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Bioisosteric Replacement
One of the most powerful tools in lead optimization is bioisosteric replacement.[19] This involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.[20]
For phenoxyacetic acids, the carboxylic acid moiety is a common target for bioisosteric replacement. While critical for target binding, it can lead to poor cell permeability and rapid metabolic clearance.[21]
Caption: Bioisosteric replacements for the carboxylic acid group.
Rationale for Replacement:
-
Tetrazoles: Tetrazoles are the most common replacement for carboxylic acids.[22] They mimic the acidity and hydrogen bonding capacity of the acid but are generally more metabolically stable and can exhibit improved oral bioavailability.[22]
-
Acylsulfonamides & Hydroxamic Acids: These groups can also serve as effective mimics, altering the pKa and lipophilicity of the molecule, which can fine-tune its ADME properties.[21]
Conclusion
The phenoxyacetic acid scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, while its structural features provide a robust platform for rational drug design. By combining targeted synthesis, systematic biological screening, and intelligent lead optimization strategies such as bioisosteric replacement, researchers can effectively harness the potential of this privileged scaffold to develop novel drugs for a wide range of human diseases.
References
- Shearer, B. G., Wisnoski, D. D., Shi, D., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. BenchChem.
- Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR).
- Zhang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules.
- Evans, K. A., Shearer, B. G., Wisnoski, D. D., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. ChEMBL.
- Sun, H., et al. (2016). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry.
- Shaharyar, M., Siddiqui, A. A., & Ali, M. A. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF.
- Maltarollo, V., Cruz, S., & Trossini, G. (2016). Understanding Ppar-δ Affinity and Selectivity Using Hologram Quantitative Structure–Activity Modeling, Molecular Docking and Grid Calculations. Future Medicinal Chemistry.
- Zhang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling.
- Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters.
- Nafie, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules.
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules.
- Woźniak, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules.
- ResearchGate. (n.d.). Synthesis of phenoxyacetic acid derivatives. ResearchGate.
- Nafie, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Immunoassay Screening of 2,4-Dichlorophenoxyacetic Acid. BenchChem.
- ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Request PDF.
- Wang, L., et al. (2025). Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site. Chemical Biology & Drug Design.
- Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica (Cairo).
- Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. JETIR.org.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem.
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed Central.
- Kamal, A., et al. (2016). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Medicinal Chemistry Research.
- De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space.
- McManus, S. L., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater... Molecules.
- Bloom, S., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis.
- McManus, S. L., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater... ResearchGate.
- ResearchGate. (n.d.). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Request PDF.
- Waters Corporation. (n.d.). Using a Systematic Screening Protocol and MaxPeak™ HPS Technology to Develop a UHPLC Method... Waters Corporation.
- Pierre, L. L., Munkombwe, M. N., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research.
- Manoury, P. M. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. iomcworld.com [iomcworld.com]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972) - ChEMBL [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 20. mdpi.com [mdpi.com]
- 21. chem-space.com [chem-space.com]
- 22. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays for (4-Propionyl-phenoxy)-acetic acid analogues
An In-Depth Guide to High-Throughput Screening for Novel Modulators of Peroxisome Proliferator-Activated Receptors (PPARs) Using (4-Propionyl-phenoxy)-acetic acid Analogues
Abstract
This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) and characterization of this compound analogues as potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs, comprising three subtypes (α, δ, and γ), are critical nuclear receptors that regulate lipid metabolism, inflammation, and cellular differentiation, making them high-value targets for therapeutic intervention in metabolic diseases and certain cancers.[1][2][3] We present a robust screening cascade beginning with a sensitive and scalable biochemical primary screen, followed by a confirmatory cell-based secondary assay and a high-content orthogonal assay for mechanistic validation. The protocols are designed to be self-validating, incorporating essential controls and quality metrics to ensure data integrity and trustworthiness.
Introduction: Targeting PPARs with Phenoxyacetic Acid Scaffolds
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, found in molecules with diverse biological activities.[4] Analogues of this scaffold have shown affinity for PPARs, which act as ligand-activated transcription factors.[4][5] Upon activation by a ligand, such as an endogenous fatty acid or a synthetic analogue, the PPAR receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This recruitment of coactivator proteins initiates gene transcription, leading to a physiological response.[2]
The discovery of novel, subtype-selective PPAR modulators is a key objective in drug development. A high-throughput screening campaign against a library of this compound analogues offers a powerful approach to identify promising lead compounds. The screening cascade detailed herein is designed to efficiently identify true positive hits while minimizing false positives and negatives.
The High-Throughput Screening Cascade
A multi-step screening strategy is essential for the successful identification and validation of active compounds. Our proposed workflow ensures that initial hits from a high-sensitivity biochemical assay are rigorously tested in progressively more complex, biologically relevant systems.
Caption: High-throughput screening cascade for identifying PPAR modulators.
Primary Screen: TR-FRET Competitive Binding Assay
Causality and Experimental Choice: The primary screen must be rapid, cost-effective, and highly sensitive to interrogate a large compound library. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6] This homogeneous (no-wash) assay format is based on the energy transfer between a long-lifetime lanthanide donor (e.g., Europium) and a fluorescent acceptor when they are in close proximity.[7][8] The time-resolved detection minimizes interference from short-lived background fluorescence and compound autofluorescence, resulting in a high signal-to-background ratio, which is critical for HTS. In this competitive binding format, library compounds that bind to the PPAR Ligand Binding Domain (LBD) will displace a fluorescently-labeled tracer ligand, causing a decrease in the FRET signal.
Caption: Principle of the TR-FRET competitive binding assay.
Protocol 1: Primary TR-FRET Screening
Materials & Reagents
| Reagent | Description | Recommended Supplier |
|---|---|---|
| PPARγ LBD, His-tagged | Recombinant Ligand Binding Domain | Commercially available |
| Lanthanide Chelate Ab | e.g., Eu-W1024 labeled anti-His Ab | Commercially available |
| Fluorescent Tracer | e.g., A potent fluorescent PPARγ ligand | Commercially available |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA | N/A |
| Positive Control | Rosiglitazone | Sigma-Aldrich |
| Negative Control | DMSO | Sigma-Aldrich |
| Microplates | 384-well, low-volume, black, non-binding surface | Greiner Bio-One, Corning |
Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the this compound analogue library (typically 10 mM in DMSO) into the assay plate. Also dispense positive control (Rosiglitazone) and negative control (DMSO) into designated wells.
-
Reagent Preparation: Prepare a 2X solution of PPARγ-LBD and a 2X solution of the fluorescent tracer/antibody mix in assay buffer. The final concentrations should be determined empirically via titration experiments, but typical starting points are 5-10 nM for the receptor and tracer, and 1-2 nM for the antibody.
-
Reagent Dispensing:
-
Add 5 µL of the 2X PPARγ-LBD solution to all wells of the 384-well plate.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the receptor.
-
-
Initiate Competition: Add 5 µL of the 2X tracer/antibody mix to all wells. The final assay volume is 10 µL.
-
Incubation: Seal the plate and incubate for 60-120 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., Agilent BioTek Synergy, BMG LABTECH PHERAstar). Use standard Europium settings: Excitation at ~340 nm, and dual emission reading at ~615 nm (background) and ~665 nm (acceptor signal).
Data Analysis and Quality Control
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))
-
High Control = Positive control (e.g., Rosiglitazone), representing maximum inhibition.
-
Low Control = Negative control (DMSO), representing no inhibition.
-
-
Assess Assay Quality (Z'-Factor):
-
Z' = 1 - (3*(SD_Low_Control + SD_High_Control)) / |Mean_Low_Control - Mean_High_Control|
-
Trustworthiness: An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.
-
Secondary Screen: Cell-Based PPAR Luciferase Reporter Assay
Causality and Experimental Choice: Hits from the primary biochemical screen must be validated in a cellular environment. This confirms that the compounds are cell-permeable and can activate the receptor within the complex milieu of a living cell, thus eliminating artifacts from the in vitro assay. A luciferase reporter gene assay is the gold standard for this purpose.[9][10] In this assay, cells are engineered to express a PPAR and a reporter construct containing PPREs upstream of a luciferase gene.[11] Agonist binding to PPAR activates transcription, leading to the production of luciferase enzyme, which generates a quantifiable luminescent signal upon addition of its substrate.[1]
Caption: Signaling pathway of a PPAR luciferase reporter assay.
Protocol 2: PPARγ Luciferase Reporter Gene Assay
Materials & Reagents
| Reagent | Description | Recommended Supplier |
|---|---|---|
| Cell Line | HEK293T or similar, readily transfectable line | ATCC |
| Expression Plasmids | Full-length human PPARγ and RXRα expression vectors | Commercially available |
| Reporter Plasmid | PPRE-driven firefly luciferase reporter (e.g., pGL3 backbone) | Commercially available |
| Transfection Reagent | e.g., Lipofectamine 3000 | Thermo Fisher Scientific |
| Cell Culture Medium | DMEM with 10% FBS, 1% Pen-Strep | Gibco |
| Luciferase Assay System | e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System | Promega |
| Microplates | 96-well or 384-well, solid white, tissue-culture treated | Corning |
Step-by-Step Methodology
-
Cell Seeding: Plate HEK293T cells in a 96-well white plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium. Incubate for an additional 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of the hit compounds from the primary screen. Aspirate the medium from the cells and add 100 µL of medium containing the desired concentration of test compound or control (e.g., Rosiglitazone or DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in the well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis.
-
Measure luminescence on a microplate reader.
-
Data Analysis
-
Calculate Fold Activation:
-
Fold Activation = Luminescence_Sample / Luminescence_DMSO_Control
-
-
Dose-Response Curves: Plot the Fold Activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.
Orthogonal Assay: High-Content Analysis of PPARγ Nuclear Translocation
Causality and Experimental Choice: As a final validation step, an orthogonal assay using a different detection modality confirms the compound's mechanism of action. High-content screening (HCS) provides spatial information at the single-cell level.[12] Ligand binding induces PPARγ to translocate from the cytoplasm to the nucleus.[13] By using a cell line expressing a fluorescently-tagged PPARγ (e.g., GFP-PPARγ) and a nuclear counterstain (e.g., DAPI), we can directly visualize and quantify this translocation event using automated microscopy and image analysis software. This provides powerful, image-based evidence of target engagement in a native cellular context.
Protocol 3: GFP-PPARγ Nuclear Translocation Assay
Materials & Reagents
| Reagent | Description | Recommended Supplier |
|---|---|---|
| Cell Line | U2OS cells stably expressing GFP-PPARγ | Can be custom generated |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences |
| Nuclear Stain | DAPI (4′,6-diamidino-2-phenylindole) | Thermo Fisher Scientific |
| Wash Buffer | Phosphate-Buffered Saline (PBS) | Gibco |
| Microplates | 96-well or 384-well, black, clear-bottom imaging plates | Greiner Bio-One, Corning |
Step-by-Step Methodology
-
Cell Seeding: Plate U2OS-GFP-PPARγ cells in a 96-well imaging plate at a density of 5,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with hit compounds at various concentrations for a defined period (e.g., 1-3 hours). Include positive (Rosiglitazone) and negative (DMSO) controls.
-
Fixation: Gently aspirate the medium and add 100 µL of 4% PFA. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with 100 µL of PBS.
-
Staining: Add 100 µL of PBS containing DAPI (e.g., 300 nM). Incubate for 10 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once more with PBS. Leave 100 µL of PBS in the wells for imaging.
-
Image Acquisition: Acquire images using a high-content imaging system. Use two channels: DAPI for the nucleus and FITC/GFP for the GFP-PPARγ protein.
-
Image Analysis: Use the system's software to perform image analysis:
-
Step A: Identify the nucleus in each cell using the DAPI signal.
-
Step B: Create a cytoplasmic mask by expanding a ring around the nuclear mask.
-
Step C: Quantify the mean fluorescence intensity of GFP-PPARγ in the nuclear mask and the cytoplasmic mask for each cell.
-
Step D: Calculate the Nuclear/Cytoplasmic intensity ratio. An increase in this ratio indicates agonist-induced translocation.
-
Conclusion
The described HTS cascade provides a robust and reliable framework for the discovery and validation of novel PPAR modulators from a library of this compound analogues. By progressing from a high-throughput biochemical binding assay to a confirmatory cell-based functional assay and finally to a mechanistic high-content imaging assay, this workflow ensures that identified hits are genuine, cell-active compounds with a confirmed mode of action. This multi-tiered approach, grounded in sound scientific principles and validated methodologies, significantly increases the probability of identifying high-quality lead candidates for further drug development.
References
-
Seiler, S. M., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research. [Link]
-
Wang, T., et al. (2014). Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis. PubMed Central. [Link]
-
Blower, P. J., et al. (2021). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews. [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Poly-Dtech. [Link]
-
Loechel, F., et al. (2007). High Content Translocation Assays for Pathway Profiling. Methods in Molecular Biology. [Link]
-
Black, P. N., et al. (2009). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of Biomolecular Screening. [Link]
-
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Reaction Biology. [Link]
-
ResearchGate. (2014). FISH analysis using PPAR γ-specific probes for detection of PAX8-PPAR γ translocation in follicular thyroid neoplasms. Request PDF. [Link]
-
Xu, H. E., et al. (2005). [Establishment of a cell-based high-throughput screening model for PPARdelta agonists]. Yao Xue Xue Bao. [Link]
-
Han, M. S., et al. (2023). Discovery of lanthanide metal oxide catalyst for transesterification reaction by fluorescence-based high-throughput screening method and application to biodiesel production. RSC Publishing. [Link]
-
ResearchGate. (2010). (PDF) Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. ResearchGate. [Link]
-
Rasheed, M. A., et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. PubChem. [Link]
-
Nikiforova, M. N., et al. (2013). Evaluation of the PAX8/PPARG Translocation in Follicular Thyroid Cancer with a 4-Color Reverse-Transcription PCR Assay and Automated High-Resolution Fragment Analysis. The Journal of Molecular Diagnostics. [Link]
-
DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry. [Link]
-
Agilent. (n.d.). TR-FRET. Agilent. [Link]
-
Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Butler, S. J., et al. (2021). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. PubMed Central. [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. INDIGO Biosciences. [Link]
-
Bitesize Bio. (2022). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
University of Wuppertal. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal Research Portal. [Link]
-
Josan, J. S., et al. (2008). Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. Methods in Molecular Biology. [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences. [Link]
-
Li, Z., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central. [Link]
-
BMG LABTECH. (n.d.). TR-FRET Measurements. BMG LABTECH. [Link]
-
de Amorim, L. S., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology. [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
-
deRoo, M. R., et al. (2020). Time-Gated Luminescence Detection of Enzymatically Produced Hydrogen Sulfide: Design, Synthesis and Application of a Lanthanide-Based Probe. Chembiochem. [Link]
-
PubChem. (n.d.). Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg). PubChem. [Link]
-
Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent. [Link]
-
ResearchGate. (n.d.). Nuclear translocation of PPAR in LC upon WY-14643 treatment. ResearchGate. [Link]
-
MOLBASE. (n.d.). (4-chloro-2-propionyl-phenoxy)-acetic acid. MOLBASE. [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
-
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. PubChem. [Link]
-
YouTube. (2021). Step up your research with AlphaLISA™ immunoassays. YouTube. [Link]
-
Song, J. S. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]
Sources
- 1. Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 3. AID 504452 - Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. poly-dtech.com [poly-dtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Establishment of a cell-based high-throughput screening model for PPARdelta agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High content translocation assays for pathway profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (4-Propionyl-phenoxy)-acetic acid
Welcome to the technical support center for (4-Propionyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming aqueous solubility challenges with this compound. Our approach is rooted in established scientific principles and field-proven methodologies to ensure you can confidently advance your research.
Understanding the Challenge: Physicochemical Profile
Estimated Physicochemical Properties:
| Parameter | Estimated Value | Significance for Solubility |
| pKa | ~3.5 - 4.5 | The carboxylic acid group is expected to be protonated at pH values below its pKa, leading to lower solubility. Above the pKa, the compound will be ionized, significantly increasing its aqueous solubility. |
| logP | ~2.0 - 3.0 | A positive logP in this range indicates a preference for a lipid environment over an aqueous one, suggesting inherent low water solubility of the neutral form. |
| Aqueous Solubility | Poor (< 0.1 mg/mL at acidic pH) | Classified as a poorly soluble compound, likely falling into BCS Class II (low solubility, high permeability). |
Troubleshooting & FAQs
This section addresses common questions and issues encountered during the handling and formulation of this compound.
Q1: My compound crashed out of solution when I diluted my DMSO stock into an aqueous buffer. Why did this happen and how can I prevent it?
This is a frequent issue known as precipitation or "crashing out". It occurs when a compound that is soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.
Causality: The high concentration of the compound in the DMSO stock is no longer sustainable when the solvent composition shifts to predominantly aqueous, causing the compound to exceed its solubility limit and precipitate.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution to a minimum, ideally below 1% (v/v), to reduce its impact on your experiment while maintaining compound solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
pH Adjustment of the Aqueous Buffer: The solubility of this compound is highly pH-dependent. Adjusting the pH of your aqueous buffer to be at least 1-2 units above the estimated pKa (~3.5-4.5) will ionize the carboxylic acid, significantly increasing its solubility.
-
Incorporate Solubilizing Excipients: Consider the use of excipients in your aqueous buffer to enhance solubility. Options include cyclodextrins or co-solvents.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to the compound's solubility?
Absolutely. Poor aqueous solubility can lead to several issues that manifest as inconsistent experimental outcomes:
-
Variable Dosing: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Precipitation Over Time: The compound may initially appear dissolved but can precipitate over the course of a longer experiment, especially with temperature fluctuations.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that may exhibit different biological activity or lead to non-specific effects.
Self-Validation Protocol:
Before initiating your main experiments, perform a simple visual solubility check. Prepare your final desired concentration of the compound in the assay buffer and visually inspect for any signs of precipitation or cloudiness over a period equivalent to your experiment's duration. For a more quantitative assessment, you can filter the solution and measure the concentration of the filtrate by HPLC or UV-Vis spectroscopy.
Advanced Solubility Enhancement Strategies
For more robust and long-term solutions to the solubility challenges of this compound, the following formulation strategies can be employed.
Salt Formation
Principle: Converting the acidic this compound into a salt by reacting it with a base can dramatically increase its aqueous solubility.[1][2] The salt form will readily dissociate in water, leading to a higher concentration of the ionized, more soluble form of the compound.
Workflow for Salt Screening:
Caption: Workflow for Salt Formation Screening.
Detailed Protocol for Salt Screening:
-
Solvent Selection: Dissolve a small amount of this compound in various pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone) to find a suitable system where the acid is soluble.
-
Counterion Selection: Prepare solutions of various bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine (TRIS)) in the chosen solvent.
-
Reaction: Mix stoichiometric amounts (1:1 molar ratio) of the acid and base solutions at room temperature.
-
Isolation: Allow the solvent to evaporate slowly or cool the solution to induce crystallization of the salt.
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the free acid.
Co-crystallization
Principle: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds.[3][4] A suitable co-former can disrupt the crystal lattice of the API, leading to improved solubility and dissolution rates.
Logical Framework for Co-crystal Former Selection:
Caption: Decision process for co-crystal screening.
Step-by-Step Co-crystal Screening Protocol (Slurry Method):
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers, often from the GRAS (Generally Recognized as Safe) list. For a carboxylic acid API, co-formers with complementary functional groups like amides or pyridines are good starting points.
-
Slurry Preparation: Add stoichiometric amounts of this compound and the co-former to a vial. Add a small amount of a solvent in which both components are sparingly soluble.
-
Equilibration: Agitate the slurry at a constant temperature for an extended period (24-72 hours) to allow for the formation of the most stable crystalline phase.
-
Isolation and Analysis: Isolate the solid by filtration and analyze it using PXRD to identify any new crystalline forms.
-
Solubility Assessment: If a new co-crystal is identified, measure its aqueous solubility and dissolution profile.
Solid Dispersions
Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a water-soluble polymer.[5][6] This can lead to the drug being in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.
Experimental Workflow for Solid Dispersion (Solvent Evaporation):
Caption: Solid dispersion preparation via solvent evaporation.
Protocol for Solid Dispersion Preparation by Solvent Evaporation:
-
Polymer and Solvent Selection: Choose a water-soluble polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). Select a volatile solvent (e.g., methanol, ethanol) that dissolves both the drug and the polymer.
-
Dissolution: Dissolve this compound and the chosen polymer in the solvent. Various drug-to-polymer ratios should be explored (e.g., 1:1, 1:5, 1:9).
-
Solvent Removal: Evaporate the solvent using a rotary evaporator or by heating in a fume hood.[7]
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Characterization and Testing: Characterize the solid dispersion for its physical form (amorphous or crystalline) using PXRD and DSC. Measure the dissolution rate and compare it to the pure drug.
Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[9][10]
Mechanism of Cyclodextrin Inclusion:
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Protocol for Preparing Cyclodextrin Inclusion Complexes:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a cavity size appropriate for the drug molecule.
-
Complexation: Prepare an aqueous solution of the cyclodextrin. Add an excess of this compound to this solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Isolation: Filter the solution to remove the undissolved drug. The filtrate contains the drug-cyclodextrin complex. This solution can be used directly, or the complex can be isolated as a solid by lyophilization (freeze-drying).
-
Phase Solubility Study: To determine the stoichiometry and binding constant of the complex, a phase solubility study can be performed by measuring the increase in the drug's solubility as a function of increasing cyclodextrin concentration.
Summary of Approaches
| Technique | Mechanism | Advantages | Considerations |
| Salt Formation | Ionization of the carboxylic acid group. | High solubility enhancement, well-established regulatory path. | Requires an ionizable group, risk of disproportionation. |
| Co-crystallization | Modification of the crystal lattice. | Applicable to non-ionizable compounds, can improve other physical properties. | Co-former selection can be challenging, evolving regulatory landscape. |
| Solid Dispersions | Conversion to an amorphous state, improved wettability. | Significant increase in dissolution rate, suitable for many BCS Class II compounds. | Potential for physical instability (recrystallization), requires careful polymer selection. |
| Cyclodextrin Complexes | Encapsulation of the drug molecule in a soluble host. | High solubility increase, can also improve stability. | Limited by the stoichiometry of the complex, can be a more expensive approach. |
By systematically applying these troubleshooting guides and formulation strategies, researchers can effectively address the aqueous solubility limitations of this compound, enabling more reliable experimental results and paving the way for successful downstream development.
References
-
PubChem. . National Center for Biotechnology Information.
-
ACS Publications. . Organic Process Research & Development.
-
SCM. . COSMO-RS Documentation.
-
MDPI. .
-
Journal of Drug Delivery and Therapeutics. .
-
ResearchGate. .
-
Kent Academic Repository. .
-
GSC Online Press. .
-
National Center for Biotechnology Information. .
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. .
-
Quora. .
-
Triclinic Labs. .
-
IIP Series. .
-
ResearchGate. .
-
ResearchGate. .
-
Pure. .
-
Journal of Applied Pharmaceutical Science. .
-
ResearchGate. .
-
YouTube. .
-
Reddit. .
-
ResearchGate. .
-
IRIS-AperTO. .
-
National Center for Biotechnology Information. .
-
National Center for Biotechnology Information. .
-
WJBPHS. .
-
The Royal Society of Chemistry. .
-
Contract Pharma. .
-
PubChem. . National Center for Biotechnology Information.
-
World Scientific Publishing. .
-
Pharmaceutical Technology. .
-
ChemicalBook. .
-
ACD/Labs. .
-
YouTube. .
-
ACD/Labs. .
-
PubChem. . National Center for Biotechnology Information.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Optimization of (4-Propionyl-phenoxy)-acetic acid Synthesis
Welcome to the technical support guide for the synthesis of (4-Propionyl-phenoxy)-acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights to optimize your synthesis yield, ensure high purity, and overcome common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven insights to ensure both technical accuracy and practical utility.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most commonly approached via a two-step process. The first step involves the formation of a phenoxyacetic acid intermediate through a Williamson ether synthesis .[1][2] This is followed by a Friedel-Crafts acylation or a related Fries rearrangement to introduce the propionyl group onto the para position of the phenyl ring.[3][4] Each of these steps has its own set of critical parameters that can significantly impact the final yield and purity of the product.
Synthetic Workflow Diagram
Caption: Overall two-step synthesis pathway for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Phenoxyacetic Acid (Intermediate)
This protocol outlines the Williamson ether synthesis for preparing the phenoxyacetic acid intermediate.
Materials:
-
Phenol
-
Chloroacetic acid
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve a strong base (e.g., 4g of KOH) in deionized water (e.g., 8 mL).[1]
-
To this solution, add phenol (e.g., 2g) and swirl until a homogenous solution is formed. This step generates the more nucleophilic phenoxide ion, which is critical for the reaction.[5]
-
Set up the flask for reflux and bring the solution to a gentle boil.
-
Slowly add an aqueous solution of chloroacetic acid (e.g., 3g in 6 mL of water) dropwise through the condenser over a period of 10-15 minutes.[1]
-
After the addition is complete, continue refluxing for an additional 30-60 minutes to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the phenoxyacetic acid product.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from boiling water to obtain the purified phenoxyacetic acid.[1]
Protocol 2: Synthesis of this compound
This protocol describes the Friedel-Crafts acylation of the phenoxyacetic acid intermediate.
Materials:
-
Phenoxyacetic acid (from Protocol 1)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (a slight molar excess) in anhydrous DCM under a nitrogen atmosphere. The use of a Lewis acid like AlCl₃ is essential to generate the acylium ion electrophile.[4][6]
-
Cool the suspension in an ice bath.
-
In the dropping funnel, prepare a solution of propionyl chloride (1 molar equivalent) in anhydrous DCM.
-
Add the propionyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring. An acylium ion is formed during this step.[6]
-
In a separate flask, dissolve the phenoxyacetic acid (1 molar equivalent) in anhydrous DCM.
-
Slowly add the phenoxyacetic acid solution to the acylium ion mixture, maintaining a low temperature (0-5 °C). Low temperatures generally favor para-substitution in Friedel-Crafts reactions.[3]
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Low Yield in Williamson Ether Synthesis (Step 1)
Question: My yield of phenoxyacetic acid is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this step are often due to incomplete deprotonation of phenol, competing side reactions, or suboptimal reaction conditions.[5]
-
Incomplete Deprotonation: The first step is the formation of the phenoxide ion. If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted.
-
Solution: Ensure you are using a strong base like NaOH or KOH in at least a stoichiometric amount, if not a slight excess, relative to the phenol.
-
-
Choice of Solvent: The solvent plays a crucial role in SN2 reactions.
-
Solution: While water is commonly used, polar aprotic solvents like DMF or DMSO can increase the reaction rate.[2] However, be mindful of potential difficulties in product isolation with these higher-boiling point solvents.
-
-
Reaction Temperature and Time: The reaction may not have gone to completion.
-
Solution: Cautiously increasing the reaction temperature can reduce the reaction time.[5] Always monitor the reaction progress by TLC to determine the optimal reaction time. Extending the reflux time can also help drive the reaction to completion.
-
-
Leaving Group: Chloroacetic acid is commonly used, but the chloride ion is a moderately good leaving group.
-
Solution: For a faster reaction, consider using bromoacetic acid or iodoacetic acid, as bromide and iodide are better leaving groups.[5]
-
Poor Regioselectivity in Friedel-Crafts Acylation (Step 2)
Question: I am getting a mixture of ortho and para isomers in the Friedel-Crafts acylation step. How can I favor the formation of the desired para product?
Answer: The regioselectivity of the Fries rearrangement and Friedel-Crafts acylation is highly dependent on reaction conditions, particularly temperature and solvent.[3][7]
-
Temperature Control: This is the most critical factor.
-
Explanation: The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures. The para product formation is often under kinetic control.[3]
-
Solution: To favor the para product, maintain a low reaction temperature (e.g., 0-5 °C). Conversely, higher temperatures tend to favor the ortho product.
-
-
Solvent Polarity: The solvent can influence the reaction pathway.
-
Explanation: Non-polar solvents tend to favor the formation of the ortho product. As the solvent polarity increases, the ratio of the para product also tends to increase.[3]
-
Solution: While DCM is a common choice, you could experiment with slightly more polar solvents, but be aware that this can also affect the reactivity of the Lewis acid.
-
-
Steric Hindrance: The ether linkage and the acetic acid group on your starting material may provide some steric hindrance that can influence the position of acylation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride necessary in the Friedel-Crafts acylation step, and why must it be used in stoichiometric amounts?
A1: Aluminum chloride (AlCl₃) is a strong Lewis acid that is crucial for activating the propionyl chloride.[6] It coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic acylium ion. This acylium ion is what attacks the aromatic ring. Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst forms a complex with the resulting ketone product, rendering it inactive.[7] Therefore, an excess is often used to ensure the reaction proceeds to completion.
Q2: Can I use propionic anhydride instead of propionyl chloride for the acylation step?
A2: Yes, propionic anhydride can be used as an alternative to propionyl chloride in Friedel-Crafts acylation.[6] The reaction mechanism is similar, involving the activation of the anhydride by the Lewis acid to generate the acylium ion. The choice between the two often comes down to availability, cost, and ease of handling. Propionyl chloride is generally more reactive.
Q3: My final product is difficult to purify. What are some common impurities I should be looking for?
A3: Common impurities can include unreacted phenoxyacetic acid, the ortho-acylated isomer, and potentially poly-acylated products. If the initial Williamson ether synthesis was incomplete, you might also have unreacted phenol. Purification can often be achieved by careful recrystallization from a suitable solvent system. If isomers are proving difficult to separate, column chromatography is a more effective method.
Q4: Is it possible to perform this synthesis as a one-pot reaction?
A4: A one-pot synthesis would be challenging due to the incompatible nature of the reagents and conditions for the two steps. The Williamson ether synthesis is typically performed in an aqueous basic solution, while the Friedel-Crafts acylation requires strictly anhydrous conditions and a strong Lewis acid. The presence of water and base from the first step would quench the Lewis acid in the second step. Therefore, isolation and purification of the phenoxyacetic acid intermediate are highly recommended.
Quantitative Data and Reaction Parameters
The following tables provide a summary of typical reagent quantities and reaction parameters. These may need to be optimized for your specific laboratory conditions.
Table 1: Reagent Stoichiometry (Illustrative Example)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Molar Ratio |
| Step 1 | ||||
| Phenol | 94.11 | 0.021 | 2.0 g | 1.0 |
| Chloroacetic Acid | 94.50 | 0.032 | 3.0 g | 1.5 |
| Potassium Hydroxide (KOH) | 56.11 | 0.071 | 4.0 g | 3.4 |
| Step 2 | ||||
| Phenoxyacetic Acid | 152.15 | 0.010 | 1.52 g | 1.0 |
| Propionyl Chloride | 92.52 | 0.011 | 1.02 g | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.012 | 1.60 g | 1.2 |
Table 2: Key Reaction Conditions
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Friedel-Crafts Acylation |
| Solvent | Water | Anhydrous Dichloromethane (DCM) |
| Temperature | Reflux (~100 °C) | 0 - 5 °C |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Key Consideration | Ensure complete deprotonation of phenol | Maintain anhydrous conditions and low temperature for para-selectivity.[3] |
References
- Acta Pharm. (2005).
- Wikipedia. Fries rearrangement.
- PDF. (2025-08-07).
- Benchchem.
- Gpatindia. (2020-07-02). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses.
- Organic Chemistry Portal. Fries Rearrangement.
- PubMed. Photo-Fries rearrangements of 1-naphthyl (R)-2-phenylpropanoate in poly(vinyl acetate) and ethyl acetate. Influence of medium polarity and polymer relaxation on motions of singlet radical pairs.
- Grokipedia. Fries rearrangement.
- ResearchGate. (2026-01-07). A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II)
- Merck Millipore. Fries Rearrangement.
- Experiment 06. Williamson Ether Synthesis.
- Semantic Scholar.
- Taylor & Francis. Fenoprofen – Knowledge and References.
- BYJU'S.
- Sigma-Aldrich.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Overcoming Diuretic Resistance with (4-Propionyl-phenoxy)-acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming diuretic resistance with (4-propionyl-phenoxy)-acetic acid derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and detailed protocols to support your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding diuretic resistance and the use of this compound derivatives.
Q1: What is diuretic resistance?
A1: Diuretic resistance is a state where the response to a diuretic is diminished, leading to inadequate fluid and sodium excretion despite using standard or escalating doses. This is a significant clinical challenge, particularly in conditions like congestive heart failure, cirrhosis, and nephrotic syndrome.
Q2: What is the primary mechanism of action of this compound derivatives as diuretics?
A2: this compound derivatives, such as ethacrynic acid, are loop diuretics. Their primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1][2][3] By blocking NKCC2, these compounds prevent the reabsorption of sodium, potassium, and chloride, leading to increased excretion of these ions and water.[1][2][3]
Q3: Why are this compound derivatives particularly relevant for overcoming diuretic resistance?
A3: These derivatives are structurally distinct from sulfonamide-based loop diuretics (e.g., furosemide). This makes them a viable option for patients with sulfonamide allergies.[2] Additionally, in cases of resistance to other diuretics, ethacrynic acid has shown efficacy.[4]
Q4: What are the main cellular and molecular mechanisms underlying diuretic resistance?
A4: Diuretic resistance is multifactorial. Key mechanisms include:
-
Compensatory Upregulation of Distal Nephron Transporters: Chronic use of loop diuretics can lead to increased expression and activity of other sodium transporters in the distal nephron, such as the thiazide-sensitive Na-Cl cotransporter (NCC) and the epithelial sodium channel (ENaC).[5][6] This compensatory sodium reabsorption counteracts the effect of the loop diuretic.
-
Role of Aldosterone: The renin-angiotensin-aldosterone system (RAAS) can be activated in response to volume depletion caused by diuretics. Aldosterone can further promote sodium reabsorption by upregulating ENaC.
-
Pharmacokinetic Factors: Reduced oral bioavailability, impaired renal secretion of the diuretic, and a short half-life can all contribute to a diminished diuretic response. For instance, ethacrynic acid has low and variable oral bioavailability.
Q5: What are the known off-target effects of this compound derivatives?
A5: The most significant off-target effect of ethacrynic acid and its analogs is ototoxicity (hearing loss), which can be temporary or permanent.[1][7][8][9] This is thought to be related to effects on the stria vascularis in the cochlea.[1][8] Other side effects include electrolyte imbalances (hypokalemia, hypomagnesemia), and gastrointestinal disturbances.[10] Ethacrynic acid is also a known inhibitor of glutathione S-transferases (GSTs), an activity that is being explored for anticancer applications.[1][5]
Troubleshooting Guides
This section provides practical solutions to common experimental challenges encountered when working with this compound derivatives.
In Vitro Assay Troubleshooting
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: My this compound derivative precipitates out of solution when I add it to my cell culture medium. What can I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are several strategies to address it:
-
Optimize Solvent and Stock Concentration:
-
Use a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution.
-
Minimize the final concentration of the organic solvent in your culture medium (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Improve Solubilization Technique:
-
Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in smaller volumes of pre-warmed media.
-
Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the media to facilitate dispersion.
-
-
Formulation Strategies:
-
Use of Solubilizers: Consider using pharmaceutically acceptable solubilizing agents such as cyclodextrins or formulating the compound in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS).[6][11][12][13][14]
-
pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of your media (within a range tolerated by your cells) may help.
-
-
Check for Media Interactions: Some compounds can interact with components in the culture media, leading to precipitation. If possible, try different media formulations.
-
Issue 2: High Variability in NKCC2 Inhibition Assays (e.g., Thallium Flux Assay)
-
Question: I am getting inconsistent results and high well-to-well variability in my thallium flux assay for NKCC2 inhibition. What are the likely causes?
-
Answer: High variability in thallium flux assays can arise from several factors. Here's a troubleshooting guide:
-
Cell Plating and Health:
-
Uneven Cell Density: Ensure a uniform, confluent monolayer of cells in each well. Inconsistent cell numbers will lead to variable fluorescent signals.
-
Cell Viability: Confirm that the cells are healthy and not overly passaged. Stressed cells can have altered ion channel expression and function.
-
-
Dye Loading and Washing:
-
Incomplete Dye Loading: Optimize the dye loading time and concentration to ensure consistent and maximal loading in all wells.
-
Inadequate Washing: Residual extracellular dye can contribute to high background fluorescence. Ensure thorough but gentle washing steps.
-
-
Assay Protocol and Reagent Handling:
-
Temperature Fluctuations: Maintain a consistent temperature for all reagents and throughout the assay, as ion channel activity is temperature-sensitive.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique to ensure accurate and uniform addition of compounds and stimulus solutions.
-
Timing of Readings: The timing of fluorescence readings after thallium addition is critical. Ensure your plate reader is set up for rapid and consistent measurements.
-
-
Data Analysis:
-
Baseline Correction: Properly subtract the baseline fluorescence before thallium addition to normalize the data.
-
Rate of Influx Calculation: Calculate the initial rate of thallium influx (the slope of the initial linear phase of the fluorescence increase) rather than using a single endpoint measurement, as this is a more robust measure of transporter activity.
-
-
In Vivo Study Troubleshooting
Issue 3: Inconsistent Diuretic Response in Rodent Models
-
Question: I am not observing a consistent diuretic effect with my test compound in rats/mice. What factors should I consider?
-
Answer: Inconsistent diuretic responses in vivo can be due to several variables:
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Animal Handling and Acclimatization:
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Stress: Stress can affect renal function and urine output. Ensure animals are properly acclimatized to the metabolic cages before the experiment.
-
Hydration Status: Standardize the hydration status of the animals before dosing. A common method is to provide a saline load orally or intraperitoneally.
-
-
Dosing and Formulation:
-
Route of Administration: The route of administration (oral, intraperitoneal, intravenous) will significantly impact the pharmacokinetics and diuretic response. Ensure the chosen route is appropriate for your compound's properties.
-
Vehicle Effects: The vehicle used to dissolve or suspend your compound can have its own effects on urine output. Always include a vehicle control group.
-
Dose-Response: The dose-response curve for diuretics can be steep.[15] Ensure you are working within an appropriate dose range by performing a dose-response study.
-
-
Urine Collection and Analysis:
-
Metabolic Cage Efficiency: Ensure the metabolic cages are functioning correctly to separate urine and feces effectively to prevent contamination.
-
Timing of Collection: Collect urine over a defined period (e.g., 5 or 24 hours) to accurately assess the diuretic effect.
-
Electrolyte Analysis: In addition to urine volume, measure sodium, potassium, and chloride excretion to get a complete picture of the diuretic and saluretic effects.
-
-
Detailed Experimental Protocols
Protocol 1: In Vitro NKCC2 Inhibition using a Thallium Flux Assay
This protocol is adapted from a high-throughput fluorescent-based assay for NKCC activity.[16]
Principle: This assay measures the activity of NKCC2 by using thallium (Tl+) as a surrogate for potassium (K+). Cells expressing NKCC2 are loaded with a Tl+-sensitive fluorescent dye. The influx of Tl+ through NKCC2 upon stimulation leads to an increase in fluorescence, which is inhibited by NKCC2 blockers.
Materials:
-
LLC-PK1 cells stably expressing NKCC2 (or other suitable renal epithelial cell line)
-
Poly-D-Lysine coated 96- or 384-well black-walled, clear-bottom plates
-
FluxOR™ Potassium Ion Channel Assay Kit (or similar Tl+ flux assay kit)
-
This compound derivative stock solution (in DMSO)
-
Control inhibitor (e.g., furosemide or bumetanide)
-
Kinetic fluorescence plate reader (e.g., FlexStation®)
Procedure:
-
Cell Plating:
-
Plate NKCC2-expressing cells onto Poly-D-Lysine coated plates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol (e.g., using FluxOR™ dye).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 60-90 minutes at 37°C, 5% CO2.
-
-
Compound Incubation:
-
Prepare serial dilutions of your test compound and control inhibitor in assay buffer.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Thallium Flux Measurement:
-
Place the plate in the kinetic fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-15 seconds.
-
Use the instrument's automated injection function to add the thallium-containing stimulus buffer.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 60-90 seconds.[10]
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).
-
Calculate the initial rate of thallium influx (Vmax) by determining the slope of the initial linear portion of the F/F0 vs. time curve.[12]
-
Plot the Vmax against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Induction of Diuretic Resistance in a Rodent Model
This protocol is a general guideline for inducing diuretic resistance in rats using continuous furosemide infusion, based on published studies.[6][17]
Principle: Chronic administration of a loop diuretic leads to compensatory changes in the nephron, resulting in a diminished diuretic response.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Osmotic minipumps (e.g., Alzet®)
-
Furosemide
-
Metabolic cages
-
Standard rat chow
-
Drinking water containing 0.8% NaCl and 0.1% KCl (to prevent volume depletion and electrolyte imbalance)
-
Analytical equipment for measuring urine volume and electrolytes (Na+, K+, Cl-)
Procedure:
-
Acclimatization:
-
House the rats in individual metabolic cages for at least 3 days before the start of the experiment to allow for acclimatization.
-
Provide standard chow and tap water ad libitum during this period.
-
-
Baseline Data Collection:
-
For 2-3 days prior to pump implantation, collect 24-hour urine samples and measure baseline urine volume and electrolyte excretion.
-
-
Osmotic Minipump Implantation:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant osmotic minipumps filled with a furosemide solution subcutaneously in the dorsal region. The pumps should be prepared to deliver a continuous dose of furosemide (e.g., 12 mg/day) for 7 days.[6]
-
A sham-operated control group should receive pumps filled with the vehicle solution.
-
-
Induction of Diuretic Resistance:
-
For the 7-day infusion period, provide the rats with standard chow and the drinking water containing 0.8% NaCl and 0.1% KCl.[6]
-
Collect 24-hour urine samples daily to monitor urine volume and electrolyte excretion.
-
-
Confirmation of Diuretic Resistance:
-
After the 7-day infusion period, a state of diuretic resistance should be established. This can be confirmed by a return of urine output and sodium excretion towards baseline levels despite the continuous administration of the diuretic.
-
At this point, the animals can be used to test the efficacy of novel this compound derivatives.
-
-
Testing of Novel Compounds:
-
Administer the test compound to the diuretic-resistant rats and a control group of non-resistant rats.
-
Collect urine for a defined period (e.g., 5 or 24 hours) and measure urine volume and electrolyte excretion to assess the ability of the test compound to overcome the established diuretic resistance.
-
Data Presentation
The following tables provide a summary of key parameters for ethacrynic acid and serve as a template for comparing novel this compound derivatives.
Table 1: Pharmacokinetic Parameters of Ethacrynic Acid
| Parameter | Value | Species | Route | Reference |
| Bioavailability | ~100% (oral) | Human | Oral | [3] |
| <21% (oral) | Human (cancer patients) | Oral | ||
| Time to Peak Effect | ~2 hours | Human | Oral | [3] |
| <30 minutes | Human | IV | [3] | |
| Elimination Half-life | < 1 hour (highly variable) | Human | IV | [3] |
| Duration of Action | 6-8 hours | Human | Oral | [3] |
| 2-4 hours | Human | IV | [3] |
Table 2: Efficacy and Off-Target Effects of Ethacrynic Acid and Analogs (Hypothetical Data for Novel Analogs)
| Compound | NKCC2 IC50 (µM) | In Vivo Diuretic Potency (relative to Ethacrynic Acid) | Ototoxicity (relative to Ethacrynic Acid) |
| Ethacrynic Acid | Data not consistently reported | 1 | 1 |
| Analog A | To be determined | Higher | Lower |
| Analog B | To be determined | Similar | Significantly Lower |
| Analog C | To be determined | Lower | Lower |
Visualizations
Mechanism of Action and Diuretic Resistance
Caption: Mechanism of this compound derivatives and diuretic resistance.
Experimental Workflow for In Vivo Testing
Sources
- 1. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effects of Organic Acids on Loop Diuretic Ototoxicity - Leonard Rybak [grantome.com]
- 8. Ototoxic effects and mechanisms of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ototoxicity of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethacrynic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] FORMULATION APPROACHES TO ENHANCE DRUG SOLUBILITY-BRIEF OVERVIEW | Semantic Scholar [semanticscholar.org]
- 15. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 17. Continuous infusion of furosemide in the treatment of patients with congestive heart failure and diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in (4-Propionyl-phenoxy)-acetic Acid Experiments
Welcome to the technical support center for (4-Propionyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Section 1: Solubility, Stability, and Handling
This compound, like many phenoxyacetic acid derivatives, is characterized by its lipophilic nature, which often leads to poor aqueous solubility. This is a primary hurdle that can impact the accuracy and reproducibility of your experimental results.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: This is a common issue. Due to its chemical structure, this compound is poorly soluble in water. The first step is to avoid directly dissolving it in aqueous buffers. Instead, a stock solution should be prepared in an appropriate organic solvent.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Preferred for in vitro assays. |
| Ethanol | ≥ 10 mM | Suitable for some in vitro and in vivo studies. |
| Dimethylformamide (DMF) | ≥ 10 mM | An alternative to DMSO for in vitro work. |
Step-by-Step Protocol for Solubilization:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.
-
Vortexing: Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming (to 37°C) can aid dissolution, but be cautious of potential degradation with prolonged heat exposure.
-
Aqueous Dilution: For your final working concentration, dilute the stock solution into your aqueous experimental medium. It is critical to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
Q2: I'm observing precipitation of the compound in my cell culture media after diluting the DMSO stock. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a classic sign of a compound exceeding its solubility limit in the final solution. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation in cell culture media.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and vortex thoroughly.
Section 2: In Vitro Assays
The biological activity of this compound is often assessed in various in vitro assays. Ensuring accurate and reproducible results requires careful experimental design and execution.
Q1: I am not observing the expected biological activity of this compound in my cell-based assay. What could be the reason?
A1: Several factors could contribute to a lack of activity. Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting guide for lack of biological activity in cell-based assays.
Expert Insight: Phenoxyacetic acid derivatives have been reported to act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1]. If you are working under the hypothesis that this compound is a PPAR agonist, ensure your cell line expresses the specific PPAR isotype of interest (PPARα, PPARγ, or PPARδ).
Q2: How can I perform a PPAR transactivation assay to test the activity of this compound?
A2: A luciferase reporter assay is a standard method to assess PPAR activation.
Step-by-Step Protocol for a PPARγ Luciferase Reporter Assay:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50.
Section 3: In Vivo Experiments
Translating in vitro findings to in vivo models presents a new set of challenges, primarily related to drug delivery and bioavailability.
Q1: I am observing high variability in my in vivo experiments after oral administration of this compound. What could be the cause?
A1: High variability in in vivo studies often stems from inconsistent oral bioavailability, which is a common issue for poorly soluble compounds.[2][3][4]
Potential Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility leading to low dissolution in the GI tract. | Formulate the compound in a suitable vehicle. Options include lipid-based formulations (e.g., in corn oil), suspensions (e.g., in 0.5% carboxymethylcellulose), or using solubility enhancers like cyclodextrins.[3] |
| Inconsistent food intake affecting drug absorption. | Standardize the feeding schedule of the animals. For some lipophilic compounds, administration with food can enhance absorption. |
| First-pass metabolism in the liver. | If extensive first-pass metabolism is suspected, consider alternative routes of administration like intraperitoneal (IP) or subcutaneous (SC) injection to bypass the liver initially. |
Expert Recommendation: For early-stage in vivo studies with a poorly soluble compound like this compound, a formulation in a lipid-based vehicle such as corn oil or a self-emulsifying drug delivery system (SEDDS) is often a good starting point.[4][5]
Q2: What are some common unexpected phenotypes observed with PPAR agonists in animal models that I should be aware of?
A2: While PPAR agonists are known for their metabolic benefits, they can also produce other effects, particularly in rodent models.[6] For instance, PPARα agonists can cause hepatomegaly (enlarged liver) in rodents, which is a species-specific adaptive response and not necessarily a sign of toxicity.[6] It is crucial to conduct thorough histopathological analysis and monitor serum biochemistry to interpret any observed phenotypes correctly.
Section 4: Analytical and Purity Concerns
The purity and accurate quantification of this compound are fundamental to the reliability of your experimental data.
Q1: How can I assess the purity of my this compound sample?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[7][8]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~210 nm or ~270 nm, which should be determined empirically).
-
Quantification: Purity is determined by the area under the curve of the main peak relative to the total area of all peaks.
Q2: I am having trouble with peak shape and retention time variability in my HPLC analysis. What should I do?
A2: Poor peak shape (e.g., tailing or fronting) and shifting retention times can be due to several factors.
Troubleshooting HPLC Issues:
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine) or use a column with end-capping. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column or replace it if necessary. |
References
- Evaluation of preclinical formulations for a poorly water-soluble compound.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation of poorly water-soluble drugs for oral administr
- Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.
- Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.
- Technical Support Center: Unexpected Phenotypes of PPARα Agonists in Animal Models. Benchchem.
- Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments.
- Separation of Acetic acid, (4-bromophenoxy)- on Newcrom R1 HPLC column. SIELC Technologies.
- Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography.
Sources
- 1. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. future4200.com [future4200.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Acetic acid, (4-bromophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of (4-Propionyl-phenoxy)-acetic acid
Welcome to the comprehensive technical guide for the stability testing of (4-Propionyl-phenoxy)-acetic acid, commonly known in its salt form as Fenoprofen Calcium. This document is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of establishing the stability profile of this non-steroidal anti-inflammatory drug (NSAID). Our approach integrates regulatory expectations with practical, field-tested advice to ensure the integrity and robustness of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of this compound.
Q1: What is this compound and why is stability testing critical?
This compound is a propionic acid derivative and the active pharmaceutical ingredient (API) in drugs like Nalfon®.[1][2] As an NSAID, its therapeutic action relies on the inhibition of cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.[3][4][5] Stability testing is a non-negotiable regulatory requirement and a cornerstone of drug development. It ensures that the API maintains its chemical integrity, potency, and safety from the moment of manufacture through to its expiry date. Degradation can lead to a loss of efficacy or the formation of potentially toxic impurities.
Q2: What are the primary stress conditions I need to evaluate for this molecule?
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[6] These studies involve exposing the drug to conditions more severe than standard accelerated stability testing. Based on the International Council for Harmonisation (ICH) guidelines, the key conditions to investigate are:
-
Hydrolysis: Across a range of pH values (acidic, neutral, basic).
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to controlled UV and visible light.[7]
-
Thermal Stress: Elevated temperatures.[8]
Q3: What does existing literature tell us about the stability of this compound?
Several studies have developed stability-indicating methods for Fenoprofen Calcium. A key finding from a comprehensive forced degradation study is that the molecule is remarkably stable under acidic, basic, hydrolytic, thermal, and photolytic stress conditions.[9][10] However, significant degradation was observed under oxidative stress .[9][10] An earlier study did isolate and identify photodegradation products, suggesting that photolytic stability can be dependent on the specific experimental conditions (e.g., solvent, light intensity, physical form).[11] Therefore, while oxidative susceptibility is the primary concern, a thorough evaluation of all stress conditions remains imperative.
Q4: Which analytical technique is most suitable for these stability studies?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[12] The method must be capable of separating the intact parent drug from all process-related impurities and any degradation products formed during the stability studies.[13] UV detection at approximately 270 nm is typically effective for this molecule.[12][14]
Part 2: Forced Degradation Experimental Design & Troubleshooting
This section provides a detailed, question-driven guide to performing forced degradation studies and troubleshooting common issues.
Experimental Workflow Overview
The general process for conducting a forced degradation study is visualized below. The objective is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the separation of degradants without compromising the main peak.[6]
Caption: General workflow for a forced degradation study.
Hydrolytic Stability
Q: I'm not observing any degradation under acidic or basic conditions. Is this normal?
A: Yes, this is a likely and expected outcome. As reported by Purnachand et al. (2016), this compound shows no significant degradation in acidic (0.1N HCl) or basic (0.1N NaOH) media, even at elevated temperatures.[9][10] The ether linkage and the propionic acid structure are relatively stable to hydrolysis.
-
Expert Insight: The lack of degradation is a valid result. Your goal is not necessarily to force degradation but to test the molecule's susceptibility. If no degradation occurs under reasonably harsh conditions (e.g., 0.1N HCl at 60°C for 24 hours), you have demonstrated its stability to hydrolysis. Do not escalate to extremely harsh conditions (e.g., 5N HCl) that are not pharmaceutically relevant and may create misleading degradation profiles.
Troubleshooting Tip:
-
Confirm Method Specificity: Always run a chromatogram of the un-stressed drug spiked with your acid or base (after neutralization) to ensure there are no interfering peaks from the matrix itself.
Oxidative Stability
Q: My sample shows significant degradation with multiple new peaks after exposure to hydrogen peroxide. How do I proceed?
A: This is the most anticipated degradation pathway.[9][10] The presence of a ketone and ether linkages provides potential sites for oxidative attack.
-
Causality: Oxidation in pharmaceuticals is often a complex, radical-mediated process.[15] Impurities in excipients or trace metals can catalyze these reactions, making a thorough investigation essential.
Troubleshooting & Next Steps:
-
Optimize H₂O₂ Concentration: If degradation is too extensive (>20%), reduce the concentration of hydrogen peroxide (e.g., from 30% to 3%) or shorten the exposure time.
-
Peak Tracking: Use a Photo Diode Array (PDA) detector to compare the UV spectra of the new peaks. This helps determine if peaks are unique or related.
-
Structural Elucidation: The next critical step is to identify these degradants. LC-MS (Liquid Chromatography-Mass Spectrometry) is the primary tool for obtaining the mass of the degradation products, which provides vital clues to their structure.[8]
Photostability
Q: My photostability results are inconsistent. Sometimes I see minor degradation, and other times I see none. Why?
A: This can be due to several factors, as photostability is highly condition-dependent.
-
Expert Insight: The ICH Q1B guideline provides a standardized approach to photostability testing, specifying an integrated exposure of not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[7] Adhering to this standard is crucial for reproducible results.
Troubleshooting Checklist:
-
Control Sample: Did you include a "dark" control sample, wrapped in aluminum foil, subjected to the same temperature conditions as the light-exposed sample? This is mandatory to distinguish between thermal and photolytic degradation.
-
Physical State: Is the sample in solution or solid state? Degradation pathways can differ significantly. A drug may be photostable as a dry powder but degrade in a specific solvent.
-
Packaging: Are you testing the API or a formulated product in its final packaging? The packaging itself is designed to offer photoprotection.[16]
Thermal Stability
Q: After heating my sample at 60°C, I see no degradation. Should I increase the temperature further?
A: Similar to hydrolysis, the lack of degradation is a valid finding. This compound is reported to be thermally stable.[9][10]
-
Expert Insight: Stress testing for thermal stability is typically conducted at temperatures in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[17] It's important to consider the physical properties of your compound. Fenoprofen has a melting point around 171°C.[14] Approaching the melting point can cause physical changes that are not representative of degradation that would occur during storage. If no degradation is seen at 70-80°C, this generally demonstrates good thermal stability.
Part 3: Protocols & Data Summary
Recommended Forced Degradation Conditions
The following table summarizes recommended starting conditions for forced degradation studies, based on ICH guidelines and published literature.[7][9][10][17]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | No significant degradation expected.[9][10] |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours | No significant degradation expected.[9][10] |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours | No significant degradation expected. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Significant degradation expected. [9][10] |
| Thermal | Dry Heat (Oven) | 80°C | 48 hours | No significant degradation expected.[9][10] |
| Photostability | ICH Q1B Option 2 | Ambient | >1.2M lux·hr (Vis) & >200 W·hr/m² (UV) | Degradation is possible but may be minor or condition-dependent.[11] |
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a representative starting point for a stability-indicating method. Method validation according to ICH Q2(R1) guidelines is required.
-
Column: C8 (250 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase A: Water : Acetic Acid (980:20 v/v).[12]
-
Mobile Phase B: Acetonitrile : Acetic Acid (980:20 v/v).[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Detection: UV at 270 nm.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 20 µL.[12]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
Protocol 2: Oxidative Stress Study
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Sample Analysis: After 24 hours, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Chromatography: Inject the sample into the HPLC system and analyze using the validated stability-indicating method.
-
Control: Prepare a control sample by adding 1 mL of purified water instead of hydrogen peroxide and analyze it alongside the stressed sample.
Visualizing Potential Degradation Sites
While oxidative degradation is primary, understanding the molecule's structure helps anticipate other potential, albeit less likely, vulnerabilities.
Caption: Chemical structure and potential sites of degradation.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenoprofen Calcium? Retrieved from [Link]
-
Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube. Retrieved from [Link]
-
Nicklasson, M., Johansson, M., & Cromwell, O. (1978). Fenoprofen: drug form selection and preformulation stability studies. Journal of Pharmaceutical Sciences, 67(2), 231-6. Retrieved from [Link]
-
Drugs.com. (2024, June 10). Fenoprofen Monograph for Professionals. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of fenoprofen enantiomers. Retrieved from [Link]
-
Purnachand, D., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2022). Formulation Development and Optimization of Fenoprofen Floating Tablet Using QbD Approach. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Results forced degradation studies. Retrieved from [Link]
-
Patel, D. P., et al. (2019). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. Biomedical Chromatography, 34(2), e4708. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3342, Fenoprofen. Retrieved from [Link].
-
Purnachand, D., Veerareddy, A., & Madhusudhanreddy, B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Semantic Scholar. Retrieved from [Link]
-
Purnachand, D., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research, 8(5), 251-259. Retrieved from [Link]
-
S. Ravi, et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). NALFON (fenoprofen calcium capsules, USP) Label. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Fenoprofen. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
European Pharmaceutical Review. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Rubin, A., et al. (1985). Stereoselective disposition of fenoprofen in plasma and synovial fluid of patients with rheumatoid arthritis. Semantic Scholar. Retrieved from [Link]
-
PharmaTutor. (n.d.). Development and validation of RP-HPLC for fenoprofen estimation. Retrieved from [Link]
-
Rihana, S., et al. (2019). Development and validation of RP-HPLC method for estimation of Fenoprofen in bulk drug. World Journal of Pharmaceutical Research, 8(2), 874-886. Retrieved from [Link]
-
Caddeo, C., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Purnachand, D., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. ResearchGate. Retrieved from [Link]
-
Caddeo, C., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ideXlab. (n.d.). Fenoprofen - Explore the Science & Experts. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
Kočar, D., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305. Retrieved from [Link]
-
Farmer, S., et al. (2002). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. Retrieved from [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Oturan, N., et al. (2012). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. Environmental Science and Pollution Research International, 19(8), 3286-95. Retrieved from [Link]
-
Wang, B., et al. (2016). Degradation of the anti-inflammatory drug ibuprofen by electro-peroxone process. Chemosphere, 144, 149-155. Retrieved from [Link]
-
Fiori, J., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 141-9. Retrieved from [Link]
-
Trissel, L. A. (2010). Review of the Stability of Photosensitive Medications. Farmacia Hospitalaria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26229, (4-Chlorophenoxy)acetic acid. Retrieved from [Link].
-
University of Pennsylvania Scholarly Commons. (n.d.). The Acylation of Propene by Acetic Acid over H-[Fe]ZSM-5 and H-[Al]ZSM-5. Retrieved from [Link]
Sources
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. Fenoprofen: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. jpionline.org [jpionline.org]
- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of (4-Propionyl-phenoxy)-acetic acid
Welcome to the technical support guide for the purification of (4-Propionyl-phenoxy)-acetic acid (CAS No. 6501-31-1).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and refine your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the compound and initial purification strategies.
Question 1: What are the basic physical properties of this compound that are relevant for its purification?
Answer: Understanding the physicochemical properties is the cornerstone of developing any purification strategy. This compound is a solid at room temperature. Its structure contains a carboxylic acid group, a ketone, and an aromatic ether.
-
Acidic Nature: The carboxylic acid moiety (pKa is estimated to be similar to phenoxyacetic acid, around 3-4) means its solubility is highly pH-dependent. It will be significantly more soluble in basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) where it forms the corresponding carboxylate salt, and less soluble in acidic aqueous solutions. This property is fundamental for liquid-liquid extraction workflows.
-
Polarity: The combination of the polar carboxylic acid and ketone groups with the nonpolar aromatic ring gives the molecule an intermediate polarity. This makes it suitable for purification by both normal-phase and reversed-phase chromatography.
-
Crystallinity: As a solid, it is a good candidate for purification by recrystallization, provided a suitable solvent system can be identified.
Question 2: My synthesis produced a crude, dark-colored solid. What is the best initial purification step?
Answer: For a crude solid, recrystallization is almost always the most efficient and cost-effective first step. It is excellent for removing both colored impurities and by-products with different solubility profiles. The key is selecting an appropriate solvent. For carboxylic acids like this one, a mixed solvent system, often an alcohol/water mixture, is highly effective.[3]
The principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding an "anti-solvent" in which the compound is poorly soluble.[3] Impurities should ideally remain in the cold solvent mixture.
Question 3: What are the most likely impurities I might encounter?
Answer: Impurities will depend on your synthetic route. However, common impurities in related syntheses (e.g., Williamson ether synthesis followed by a Friedel-Crafts acylation, or vice-versa) can include:
-
Unreacted Starting Materials: Such as 4-hydroxyphenoxyacetic acid or ethyl (4-hydroxyphenoxy)acetate.
-
Over-acylated or Isomeric Products: Propionyl groups added at other positions on the aromatic ring.
-
Hydrolysis Products: If an ester was used as a precursor, incomplete hydrolysis will leave the corresponding ester as an impurity.
-
Reagents and Catalysts: Residual catalysts (e.g., AlCl₃) or reagents from the synthesis. Many of these can be removed with an initial aqueous wash or extraction.
Part 2: Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Troubleshooting
Question 4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by high levels of impurities depressing the melting point.
Causality & Solution Workflow:
-
Lower the Temperature: The primary cause is often that the boiling point of your chosen solvent is higher than the melting point of your compound (or the impure mixture). Switch to a lower-boiling point solvent system.
-
Increase Solvent Volume: You may be using too little solvent, causing the solution to become saturated at too high a temperature. Add more hot solvent until the oil fully dissolves, then cool slowly.
-
Slow Down Cooling: Rapid cooling encourages oiling. After dissolving your compound, allow the flask to cool slowly to room temperature, and only then move it to an ice bath. Insulating the flask can help.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.
Here is a decision-making workflow for this issue:
Sources
Technical Support Center: Enhancing the Oral Bioavailability of (4-Propionyl-phenoxy)-acetic acid Formulations
Welcome to the technical support center for enhancing the oral bioavailability of (4-Propionyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formulation of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Foundational Knowledge: Understanding this compound
This section provides essential information about the physicochemical properties of this compound, which are critical for developing effective formulation strategies. As an analogue of phenoxyacetic acid, its behavior can be inferred to guide initial formulation design.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound?
-
Acidity (pKa): As a carboxylic acid derivative, it is expected to be a weakly acidic compound. Phenoxyacetic acid has a pKa of approximately 3.1 to 3.7.[3][4] The propionyl group is unlikely to significantly alter the pKa of the carboxylic acid.
-
Lipophilicity (LogP): The predicted LogP value for this compound is approximately 1.62.[5] This suggests it is a moderately lipophilic compound. For comparison, the experimental LogP of the parent compound, phenoxyacetic acid, is around 1.34.[1]
-
Solubility: Given its acidic nature, its aqueous solubility is expected to be low in acidic environments (like the stomach) and increase with pH. The moderate LogP value also suggests that it is a poorly water-soluble drug.
Q2: What are the primary challenges in achieving good oral bioavailability for this compound?
A2: The primary challenges are likely twofold:
-
Poor Aqueous Solubility: Its low solubility in acidic conditions can lead to poor dissolution in the stomach, which is often a rate-limiting step for absorption.[6][7]
-
Dissolution Rate-Limited Absorption: For poorly soluble drugs, the rate at which the compound dissolves in the gastrointestinal fluids often dictates the rate and extent of its absorption.[6]
Q3: What general formulation strategies should be considered?
A3: Several established techniques can enhance the oral bioavailability of poorly soluble drugs.[8] For an acidic compound like this compound, promising strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the solubility and absorption of lipophilic drugs.[9][10][11]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, solubility and dissolution rates can be significantly improved.[12][13]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, leading to enhanced dissolution velocity.[14][15][16]
Troubleshooting Formulation Challenges
This section provides detailed troubleshooting guides for common issues encountered during the development of formulations for this compound.
Guide 1: Lipid-Based Drug Delivery Systems (LBDDS)
Lipid-based formulations are an excellent choice for enhancing the bioavailability of lipophilic drugs by presenting the drug in a solubilized state.[9][17]
Issue 1: Low Drug Loading in the Lipid Formulation.
-
Possible Cause: The polarity of the lipid vehicle may not be optimal for solubilizing this compound.
-
Troubleshooting Steps:
-
Screen a Wider Range of Excipients: Test a variety of oils (long-chain and medium-chain triglycerides), surfactants with different Hydrophilic-Lipophilic Balance (HLB) values, and co-solvents (e.g., ethanol, propylene glycol).
-
Conduct Solubility Studies: Systematically determine the saturation solubility of the compound in individual excipients and their binary/ternary mixtures.
-
Consider Ion Pairing: For the acidic drug, incorporating a basic counter-ion in the formulation might form an ion pair with increased lipid solubility.
-
Issue 2: Drug Precipitation Upon Dispersion in Aqueous Media.
-
Possible Cause: The formulation is unable to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids.
-
Troubleshooting Steps:
-
Optimize Surfactant and Co-surfactant Levels: Increase the concentration of surfactants and co-surfactants to improve the emulsification and solubilization capacity of the formulation.
-
Incorporate Polymeric Precipitation Inhibitors: Polymers like HPMC, PVP, or HPMCAS can help maintain a supersaturated state of the drug in the gut.
-
Perform In Vitro Dispersion and Digestion Tests: These tests simulate the in vivo environment and can help predict and mitigate precipitation issues.[18]
-
Table 1: Example of Excipients for LBDDS Screening
| Excipient Type | Examples | Rationale |
| Oils | Capryol 90, Labrafil M 1944 CS, Olive Oil | Primary solvent for the drug. |
| Surfactants | Kolliphor RH 40, Tween 80, Labrasol | Facilitate emulsification and solubilization. A range of HLB values should be screened. |
| Co-solvents | Ethanol, Propylene Glycol, Transcutol HP | Enhance the solvent capacity of the lipid phase. |
| Polymers | HPMC, PVP, HPMCAS | Act as precipitation inhibitors to maintain supersaturation. |
Experimental Workflow for LBDDS Development
Caption: Workflow for developing lipid-based formulations.
Guide 2: Amorphous Solid Dispersions (ASDs)
ASDs enhance bioavailability by maintaining the drug in a high-energy, amorphous state, which improves its solubility and dissolution rate.[12][13]
Issue 1: Physical Instability - Recrystallization During Storage.
-
Possible Cause: The polymer is not effectively inhibiting molecular mobility and nucleation of the drug. The drug loading might be too high.
-
Troubleshooting Steps:
-
Polymer Screening: Evaluate polymers with a high glass transition temperature (Tg) and strong specific interactions (e.g., hydrogen bonding) with the drug, such as HPMCAS, Soluplus®, or PVP VA64.
-
Optimize Drug Loading: Reduce the drug loading to ensure it remains below the solubility limit in the polymer matrix.
-
Perform Miscibility and Interaction Studies: Use techniques like DSC and FTIR to assess drug-polymer miscibility and interactions.
-
Accelerated Stability Studies: Store the ASDs under elevated temperature and humidity to assess their long-term stability.
-
Issue 2: Poor Dissolution Performance or "Spring and Parachute" Effect is Not Optimal.
-
Possible Cause: The drug rapidly precipitates from the supersaturated solution generated upon dissolution (the "spring"). The polymer is not effectively maintaining the supersaturated state (the "parachute").
-
Troubleshooting Steps:
-
Optimize Polymer Choice: Select polymers that not only stabilize the amorphous drug in the solid state but also act as effective precipitation inhibitors in solution. HPMCAS is often a good choice for acidic drugs.
-
Incorporate a Second Polymer: A combination of polymers can sometimes provide both effective solid-state stabilization and precipitation inhibition.
-
pH Modification: For an acidic drug, incorporating a basic excipient into the formulation can create a micro-environmental pH that enhances dissolution.
-
Experimental Workflow for ASD Development
Caption: Workflow for developing amorphous solid dispersions.
Guide 3: Nanoparticle Formulations
Nanonization increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[14][15]
Issue 1: Particle Aggregation During Formulation or Storage.
-
Possible Cause: Insufficient stabilization of the nanoparticle surface.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Screen different types and concentrations of stabilizers (e.g., surfactants like Tween 80, or polymers like PVA, HPMC).
-
Zeta Potential Measurement: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.
-
Incorporate Steric Stabilizers: Use polymers that provide a steric barrier to prevent aggregation.
-
Lyophilization with Cryoprotectants: For long-term storage, lyophilize the nanosuspension with cryoprotectants like trehalose or mannitol to prevent aggregation upon reconstitution.
-
Issue 2: Low Entrapment Efficiency (for Nanoparticles Prepared by Encapsulation Methods).
-
Possible Cause: The drug has poor affinity for the nanoparticle core material or leaks out during the formulation process.
-
Troubleshooting Steps:
-
Modify the Formulation Process: Optimize parameters such as the solvent/antisolvent ratio, stirring speed, and temperature during nanoparticle formation.
-
Select Appropriate Polymers: Choose polymers that have a higher affinity for the drug. For an acidic drug, polymers with basic functional groups might enhance loading through ionic interactions.
-
Cross-linking the Nanoparticles: For polymeric nanoparticles, cross-linking the polymer matrix can help to better retain the drug.
-
Detailed Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Bioavailability-Enhanced Formulations
This protocol is designed to assess the dissolution behavior of enhanced formulations under biorelevant conditions.[18][19][20]
-
Media Preparation:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0.
-
-
Apparatus: USP Apparatus 2 (Paddle) at 37 ± 0.5 °C.
-
Procedure:
-
Place the formulation (equivalent to a specific dose of the drug) in the dissolution vessel containing 500 mL of SGF.
-
Rotate the paddle at 75 rpm.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60 minutes).
-
After 60 minutes, add 400 mL of a concentrated buffer to shift the pH to that of FaSSIF or FeSSIF and continue sampling for up to 4 hours.
-
Analyze the drug concentration in the samples using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for evaluating the in vivo performance of a lead formulation.[21][22][23][24][25]
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Control (drug suspension in 0.5% methylcellulose).
-
Group 2: Test formulation (e.g., LBDDS, ASD, or nanoparticle formulation).
-
-
Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Determine the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
References
-
Stewart, A., & Mudie, D. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Pharmaceutical Review. Retrieved from [Link]
-
CAS. (n.d.). Comprehensive insights on lipid-based drug delivery systems. Retrieved from [Link]
-
Liposoma Technology. (n.d.). What Are Lipid-Based Drug Delivery Systems?. Retrieved from [Link]
-
MOLBASE. (n.d.). (4-chloro-2-propionyl-phenoxy)-acetic acid. Retrieved from [Link]
-
Stewart, A., & Mudie, D. (n.d.). In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Lonza. Retrieved from [Link]
-
CAS. (2025, April 3). The future of lipid-based drug delivery systems. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
-
Antonara, L., et al. (2025). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Nanomaterials, 15(17), 1326. Retrieved from [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Chang, T. (2014). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Food Science, 79(2), R139-R145.
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
- Bonam, S., & Partlow, K. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutica Analytica Acta, 8(3), 1-11.
-
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]
- Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs.
- Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2556.
- International Pharmaceutical Federation. (1995). FIP Guidelines for Dissolution Testing of Solid Oral Products.
-
Pharmaceutical Technology. (2011). The Value of In Vitro Dissolution in Drug Development. Retrieved from [Link]
-
Drug Development & Delivery. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
- Preprints.org. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route.
- ResearchGate. (2025). Solving solubility issues with amorphous solid dispersions.
-
BioGRID. (n.d.). (S)-(4-Isopropyl-phenyl)-(4-propionyl-2,6-dipropyl-phenoxy)-acetic acid. Retrieved from [Link]
-
National Institutes of Health. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]
-
National Institutes of Health. (2023). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. Retrieved from [Link]
- ResearchGate. (2019).
-
ACS Publications. (2020). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenoxyacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]
Sources
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Phenoxyacetic Acid [drugfuture.com]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. You are being redirected... [hit2lead.com]
- 6. future4200.com [future4200.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive insights on lipid-based drug delivery systems | CAS [cas.org]
- 10. liposomatechnology.com [liposomatechnology.com]
- 11. The future of lipid-based drug delivery systems | CAS [cas.org]
- 12. researchgate.net [researchgate.net]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. agnopharma.com [agnopharma.com]
- 20. pharmtech.com [pharmtech.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. nanobioletters.com [nanobioletters.com]
Addressing off-target effects of (4-Propionyl-phenoxy)-acetic acid in cellular models
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Welcome to the technical support resource for researchers utilizing (4-Propionyl-phenoxy)-acetic acid (PPAA) in cellular models. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of its use, particularly in differentiating on-target from off-target effects. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Specificity
This compound, with CAS Registry Number 6501-31-1, belongs to the broader class of phenoxyacetic acid derivatives.[1] This class of molecules is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and even potential anticancer effects.[2] Derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, anticonvulsant agents, and modulators of peroxisome proliferator-activated receptors (PPARs).[3][4][5] Given this polypharmacology, researchers must remain vigilant for off-target effects that can confound experimental results.[6]
An off-target effect occurs when a compound interacts with unintended biomolecules, leading to unforeseen physiological or cellular responses.[7][8] These effects are a primary cause of unexpected toxicity and a significant reason for the failure of drug candidates in later stages of development.[9][10][11] Therefore, rigorously validating that your observed phenotype is a direct consequence of modulating the intended target is paramount. This guide provides the tools and conceptual framework to achieve that validation.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-targets for a compound with a phenoxyacetic acid scaffold like PPAA?
A1: The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry. Based on its structural class, PPAA could potentially interact with several targets:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Many phenoxyacetic acid derivatives are known to be PPAR agonists.[12] PPARs (alpha, gamma, and delta) are nuclear receptors that regulate lipid metabolism, inflammation, and insulin sensitivity.[13][14] Agonism at PPARs can have profound effects on cellular phenotypes.
-
Cyclooxygenase (COX) Enzymes: Certain derivatives have been specifically designed as selective COX-2 inhibitors for anti-inflammatory effects.[3]
-
Prostacyclin Receptors: Some analogs act as prostacyclin partial agonists, influencing platelet aggregation and cAMP levels.[15]
-
Auxin Signaling Pathway (in plants): While not relevant for mammalian cells, it is worth noting that the foundational phenoxyacetic acid, 2,4-D, is a widely used herbicide that mimics the plant hormone auxin.[16]
Q2: I'm observing a potent cellular phenotype (e.g., cell cycle arrest, apoptosis) with PPAA. How can I be sure it's not just non-specific toxicity?
A2: This is a critical first question. Unexpectedly high potency or toxicity are classic indicators of potential off-target effects.[17] You must distinguish between a specific, on-target mediated phenotype and general cellular stress.
-
Establish a Therapeutic Window: Perform a careful dose-response curve for your phenotype of interest and compare it to a cytotoxicity curve (e.g., using an MTT or LDH assay). A narrow window between the effective concentration (EC50) and the toxic concentration (IC50) suggests off-target liabilities.
-
Use Control Compounds: The ideal negative control is a structurally similar but biologically inactive analog of PPAA.[18] If such a compound is unavailable, use a vehicle control (e.g., DMSO) and a positive control known to induce the same phenotype through a well-defined mechanism.
Q3: What is the single most important principle I should follow when investigating a new compound like PPAA?
Troubleshooting Guide: From Observation to Validation
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and step-by-step protocols to dissect the mechanism of PPAA in your model.
Scenario 1: Inconsistent results between different cell lines.
Q: I'm treating Cell Line A and Cell Line B with PPAA. I see a strong anti-proliferative effect in Line A, but little to no effect in Line B, even at higher concentrations. What's going on?
A: This discrepancy is a valuable clue. It suggests that the cellular context, specifically the expression level of the target protein(s), is a key determinant of the response.
Underlying Principle: A compound's effect is dependent on the presence of its target. If Cell Line A expresses high levels of the true target and Cell Line B expresses low or no levels, you would expect a differential response.
Troubleshooting Workflow & Protocol:
-
Hypothesize Potential Targets: Based on the literature for phenoxyacetic acids, select a few likely candidates (e.g., PPARγ, COX-2).
-
Characterize Your Cell Lines: Quantify the baseline protein expression of your hypothesized targets in both Cell Line A and Cell Line B.
-
Protocol: Baseline Protein Expression via Western Blot
-
Culture Cell Line A and Cell Line B under standard conditions until they reach ~80% confluency.
-
Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against your hypothesized targets (e.g., anti-PPARγ, anti-COX-2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Analyze: Compare the band intensity for each target protein relative to the loading control in both cell lines. A strong correlation between high target expression and high PPAA sensitivity provides evidence for an on-target effect.
-
-
Scenario 2: The observed phenotype doesn't match the known function of the intended target.
Q: I hypothesize that PPAA targets PPARγ. However, the rapid apoptosis I observe is not a canonical outcome of PPARγ activation. How do I prove the effect is truly mediated by PPARγ?
A: This is a classic situation where genetic validation is required to definitively link the target to the phenotype. The "gold standard" approach is a rescue experiment.[19][20]
Experimental Logic Diagram:
Sources
- 1. This compound | 6501-31-1 [chemicalbook.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. scientistlive.com [scientistlive.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPAR agonist - Wikipedia [en.wikipedia.org]
- 15. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - IE [thermofisher.com]
Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice to navigate the complexities of selecting appropriate dosages and administration routes for in vivo studies. Our goal is to empower you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the integrity of your preclinical data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and execution of in vivo experiments.
Q1: How do I determine the initial dose for my compound in an animal study?
A: Establishing a safe and effective starting dose is a critical initial step. The approach is multifaceted and involves gathering information from various sources:
-
Literature Review: A thorough search for published studies on compounds with similar structures or mechanisms of action can provide valuable dosing information in relevant animal models.[1]
-
In Vitro Data: Efficacy data from in vitro assays (e.g., IC50, EC50) can offer a preliminary guide. However, it's crucial to understand that direct conversion to an in vivo dose is not straightforward and requires further validation.[1]
-
Dose-Range Finding Studies: In the absence of prior data, a dose-range finding study is essential. This involves administering escalating doses to different groups of animals to identify the maximum tolerated dose (MTD), which is the highest dose that can be given without causing unacceptable toxicity.[1][2][3][4]
-
Allometric Scaling: If you have dosing data from another animal species, allometric scaling can be used to estimate an equivalent dose. This method accounts for differences in body surface area and metabolic rates between species and is a common starting point for interspecies dose extrapolation.[1][3][5]
Q2: What are the most critical factors to consider when selecting a route of administration?
A: The choice of administration route is pivotal and depends on the drug's properties, the study's objective, and the animal model.[5] Key factors include:
-
Physicochemical Properties of the Compound: Solubility, stability, pH, and potential for irritation are critical determinants.[5] For instance, poorly water-soluble compounds can be challenging to administer intravenously.[5]
-
Target Site of Action: The route should align with the need for a local or systemic effect.[5][6] Parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous) generally offer higher bioavailability by avoiding first-pass metabolism in the liver, which occurs with oral administration.[5][7]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes typically result in slower absorption and a longer duration of action.[5][8]
-
Pharmacokinetic (PK) Profile: The chosen route significantly influences the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5][9]
-
Animal Welfare: The selected method should minimize pain and distress to the animal.[5] The volume, frequency, and characteristics of the substance must be carefully considered.[5]
Q3: What is bioavailability and why is it important for my in vivo study?
A: Bioavailability refers to the proportion of an administered drug that enters the systemic circulation and is available to exert its therapeutic effect.[10][11][12] It is a critical parameter in pharmacology as it determines the degree and rate at which the active substance is absorbed.[11] Understanding the factors that influence bioavailability is crucial for determining the optimal dosage and ensuring the efficacy of a medication.[10]
Several factors can affect bioavailability, including:
-
Physicochemical Properties of the Drug: Solubility, stability, and molecular size are significant factors.[10][11]
-
Route of Administration: Intravenous administration provides 100% bioavailability as the drug is delivered directly into the bloodstream, whereas other routes like oral administration often lead to reduced bioavailability due to incomplete absorption and first-pass metabolism.[13]
-
Drug Formulation: The excipients and formulation of a drug can significantly impact its dissolution and absorption.[7][10]
-
Physiological Factors: Age, gender, genetic factors, and the health of the animal can influence drug absorption and metabolism.[10][12][13]
-
Presence of Food: Food in the gastrointestinal tract can interact with drugs and alter their absorption.[10][13]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo dosage and administration.
Issue 1: High variability in experimental results within the same treatment group.
Potential Causes & Solutions:
-
Animal Variability: Biological differences between individual animals can lead to varied responses.
-
Solution: Increase the sample size per group to improve statistical power. Ensure all animals are age- and weight-matched and sourced from a reliable vendor.[14]
-
-
Inconsistent Administration Technique: The method of administration (e.g., intravenous, intraperitoneal) can significantly impact the drug's bioavailability.[14]
-
Solution: Standardize all administration procedures with a detailed Standard Operating Procedure (SOP).[14] Ensure all personnel are adequately trained.
-
-
Dosing Formulation Instability: The drug formulation may not be stable, leading to inconsistent dosing.[14]
-
Solution: Assess the stability of your formulation under the experimental conditions. Prepare fresh formulations for each experiment if stability is a concern.
-
Issue 2: Lack of therapeutic efficacy at the tested doses, despite promising in vitro results.
Potential Causes & Solutions:
-
Poor Pharmacokinetics (PK): The compound may have a short half-life in vivo due to rapid clearance or enzymatic degradation.[14]
-
Low Bioavailability: The compound may have poor membrane permeability, limiting its access to the target tissue.[14]
-
Inadequate Dose: The doses tested may be too low to achieve a therapeutic concentration at the target site.
Issue 3: Adverse effects or toxicity observed in the animals.
Potential Causes & Solutions:
-
Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD).
-
Formulation Issues: The vehicle or excipients used in the formulation could be causing irritation or toxicity.[18]
-
Solution: Evaluate the tolerability of the vehicle alone in a control group. If the vehicle is the issue, explore alternative, more biocompatible formulations. For example, high concentrations of DMSO can cause skin irritation and should be minimized.[18]
-
-
Route of Administration: Certain routes may be more prone to causing local tissue damage or irritation.
-
Solution: Ensure the administration technique is correct and the volume is appropriate for the chosen site.[18] If problems persist, consider a less invasive route of administration.
-
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) of a test compound.[2][4]
Methodology:
-
Animal Model Selection: Choose an appropriate animal model that is relevant to the human disease or condition being studied.[2]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A typical group size is 3-5 animals per sex.[1]
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[1] The starting dose can be informed by in vitro data or literature on similar compounds.[2]
-
Administration: Administer the compound via the intended clinical route.[14]
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Signs include changes in behavior, posture, fur, and activity.[1]
-
Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[1]
-
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity or unacceptable adverse effects.[2]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[14][15]
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.[14]
-
Dosing: Administer a single dose of the compound at a therapeutically relevant level.[14] Both intravenous (for determining absolute bioavailability) and the intended therapeutic route should be tested.
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[9] The timing should be designed to capture the absorption, distribution, and elimination phases.[19]
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[14]
-
Data Analysis: Calculate key pharmacokinetic parameters such as:
-
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.[14]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[14]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[14]
-
Area Under the Curve (AUC): The total drug exposure over time.[9]
-
Bioavailability (F%): Calculated by comparing the AUC after a non-intravenous dose to the AUC after an intravenous dose of the same amount.[7]
-
IV. Data Presentation & Visualization
Table 1: Comparison of Common Administration Routes in Rodents
| Route of Administration | Abbreviation | Onset of Action | Bioavailability | Typical Injection Volume (Mouse) | Key Considerations |
| Intravenous | IV | Rapid | 100% | 100-200 µL | Direct systemic delivery, requires technical skill.[8][13] |
| Intraperitoneal | IP | Rapid | High, but variable | Up to 1 mL | Faster absorption than oral and SC routes; potential for injection into organs.[20] |
| Subcutaneous | SC | Slow | Good, but can be variable | 100-200 µL | Slower absorption provides a longer duration of action; can cause local irritation.[18] |
| Oral (Gavage) | PO | Slowest | Variable, subject to first-pass metabolism | Up to 0.5 mL | Convenient but bioavailability can be low and variable.[6] |
| Intramuscular | IM | Moderate | Good | 20-30 µL per site | Faster absorption than SC; can be painful.[21] |
Diagrams
Caption: Decision workflow for optimizing dosage and administration routes.
Caption: Comparison of oral and intravenous drug absorption pathways.
V. References
-
What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. (2025, May 21). Retrieved from
-
The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH. (2023, December 11). Retrieved from
-
Video: Bioavailability: Influencing Factors - JoVE. (2025, September 17). Retrieved from
-
Dr.Iman Lec. 4 Factors affect absorption Bioavailability. Retrieved from
-
What are 4 factors that affect bioavailability? - Patsnap Synapse. (2025, May 21). Retrieved from
-
- Benchchem. Retrieved from
-
Technical Support Center: Troubleshooting In Vivo Delivery of PK-10 - Benchchem. Retrieved from
-
Pharmacokinetics (PK) Studies - Melior Discovery. Retrieved from
-
In vivo pharmacokinetics and pharmacodynamics models - Labtoo. Retrieved from
-
Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792 - Benchchem. Retrieved from
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Retrieved from
-
Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies - Benchchem. Retrieved from
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from
-
The optimal choice of medication administration route regarding intravenous, intramuscular, and subcutaneous injection - PMC - PubMed Central. Retrieved from
-
Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies - Benchchem. Retrieved from
-
In Vivo Toxicity Study - Creative Bioarray. Retrieved from
-
Dose Range Finding Studies - Charles River Laboratories. Retrieved from
-
Route of administration - Wikipedia. Retrieved from
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC - PubMed Central. (2019, December 23). Retrieved from
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from
-
Routes of drug administration | Pharmacology - YouTube. (2022, December 15). Retrieved from
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. criver.com [criver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Route of administration - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. The optimal choice of medication administration route regarding intravenous, intramuscular, and subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Bioavailability: Influencing Factors [jove.com]
- 13. What are 4 factors that affect bioavailability? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labtoo.com [labtoo.com]
- 16. upm-inc.com [upm-inc.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Validating the Uricosuric Effects of Indacrinone Enantiomers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the distinct uricosuric and diuretic properties of indacrinone enantiomers. We will delve into the mechanistic basis for their differential effects, present detailed experimental protocols for in vitro and in vivo validation, and offer comparative data against established uricosuric agents.
Introduction: The Rationale for Enantiomer-Specific Validation
Indacrinone is a loop diuretic that presents a fascinating case in stereopharmacology.[1][2][3] The racemic mixture was initially developed for treating hypertension and edema.[1][4] However, clinical observations revealed a unique divergence in the pharmacological activities of its two enantiomers. The (R)-(+)-enantiomer is primarily the diuretic agent but, like many diuretics, can lead to the undesirable side effect of uric acid retention (hyperuricemia).[1][2][5] Conversely, the (S)-(-)-enantiomer, while a much weaker diuretic, exhibits a potent uricosuric effect, promoting the renal excretion of uric acid.[1][2][6][7]
This duality offers a strategic advantage: by adjusting the ratio of the enantiomers, it's possible to create a diuretic with a neutral or even favorable impact on serum uric acid levels, a significant benefit for hypertensive patients who are often predisposed to gout.[1][6][7][8][9] Studies have suggested that an optimal therapeutic effect may be achieved with a 9:1 mixture of the (S)- to (R)-enantiomer.[1][2] This guide provides the scientific logic and methodologies to rigorously validate these properties.
Mechanistic Grounding: Renal Urate Transport
A robust validation strategy is built upon a solid understanding of the underlying physiology. Uric acid homeostasis is predominantly managed by the kidneys, which reabsorb about 90% of the urate filtered at the glomerulus.[10][11] This process is not passive; it is mediated by a series of transporters in the proximal tubule.
-
Urate Transporter 1 (URAT1): Encoded by the SLC22A12 gene, URAT1 is the primary transporter responsible for reabsorbing uric acid from the urine back into the tubular cells.[10][11][12][13][14] It is located on the apical membrane (the side facing the urine). Inhibition of URAT1 is a principal strategy for uricosuric drugs.[14][15][16]
-
Organic Anion Transporters (OAT1 & OAT3): These transporters are found on the basolateral membrane (the side facing the blood) and are involved in the uptake of urate from the blood into the tubular cells, contributing to secretion.[12][13]
-
Glucose Transporter 9 (GLUT9): Located on the basolateral membrane, GLUT9 is crucial for transporting urate out of the tubular cell and back into the bloodstream, completing the reabsorption process.[10][11][13]
The uricosuric effect of the (S)-(-)-indacrinone enantiomer is primarily attributed to its inhibition of URAT1. By blocking this transporter, it prevents the reabsorption of uric acid, leading to its increased excretion in the urine.
Signaling Pathway Diagram
Caption: Mechanism of URAT1 inhibition by (S)-(-)-Indacrinone in the renal tubule.
Preclinical Validation: A Step-by-Step Approach
A rigorous validation plan should progress from targeted in vitro assays to comprehensive in vivo models.
In Vitro Validation: URAT1 Inhibition Assay
The first step is to confirm the direct inhibitory effect of the indacrinone enantiomers on the primary molecular target, URAT1. This is typically done using a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against the human URAT1 transporter.
Experimental Protocol: [¹⁴C]Uric Acid Uptake Assay [14]
-
Cell Line: Use a stable cell line, such as human embryonic kidney (HEK293) cells, engineered to overexpress the human URAT1 (hURAT1) transporter.[14][17] A parallel culture of mock-transfected cells (without hURAT1) serves as a crucial negative control.
-
Culture: Grow cells to confluence in 24-well plates.
-
Preparation: Prepare serial dilutions of (R)-(+)-indacrinone, (S)-(-)-indacrinone, and reference inhibitors (e.g., Benzbromarone, Probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBS). The final solvent concentration (e.g., DMSO) should be kept constant and low (≤0.5%).
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed HBS. Add the buffer containing the desired concentration of the test compound or vehicle control to each well and pre-incubate at 37°C for 10-15 minutes.[14]
-
Uptake Initiation: Start the reaction by adding a pre-warmed uptake solution containing a known concentration of [¹⁴C]-labeled uric acid.
-
Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBS.[14]
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[14]
-
Data Analysis:
-
Subtract the radioactivity counts from the mock-transfected cells (non-specific uptake) from the hURAT1-expressing cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
-
Comparative Data (Illustrative)
| Compound | Target | Typical IC₅₀ | Potency vs. Probenecid |
| (S)-(-)-Indacrinone | URAT1 | Low µM range | Higher |
| (R)-(+)-Indacrinone | URAT1 | High µM range | Lower |
| Benzbromarone | URAT1 | ~0.28 µM[18] | High |
| Probenecid | URAT1 | Mid-to-high µM range | Baseline |
In Vivo Validation: Hyperuricemic Animal Models
While in vitro assays confirm molecular interactions, in vivo studies are essential to evaluate the physiological effects, including uricosuria, diuresis, and overall impact on serum uric acid (sUA).
Objective: To assess the effects of indacrinone enantiomers on sUA levels, urinary uric acid excretion, and electrolyte balance in a hyperuricemic animal model.
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model [19]
-
Model Induction: Use male mice or rats. Induce hyperuricemia by administering a uricase inhibitor, such as potassium oxonate (e.g., 250 mg/kg, intraperitoneally), one hour before the test compound.[19] This is necessary because most rodents have the uricase enzyme, which breaks down uric acid, keeping their baseline levels very low.
-
Animal Groups:
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Hyperuricemic Control (Potassium Oxonate + Vehicle)
-
Group 3: (S)-(-)-Indacrinone (at various doses)
-
Group 4: (R)-(+)-Indacrinone (at various doses)
-
Group 5: Indacrinone enantiomer mixture (e.g., 9:1 ratio)
-
Group 6: Positive Control (e.g., Benzbromarone 10 mg/kg)
-
-
Dosing: Administer the test compounds orally (gavage) once daily for a set period (e.g., 3-7 days).[19]
-
Sample Collection:
-
Biochemical Analysis:
-
Serum/Urine Uric Acid: Measure uric acid concentrations using a colorimetric or enzymatic assay.[21][23][24]
-
Urine Creatinine: Measure creatinine to normalize urine output and calculate the Fractional Excretion of Uric Acid (FEUA).[23][24][25]
-
Urine Electrolytes: Measure sodium (Na⁺) and potassium (K⁺) to quantify the diuretic and natriuretic effects.
-
-
Calculations & Data Analysis:
-
sUA Reduction: Calculate the percentage change from the hyperuricemic control.
-
FEUA: Calculate as (Urine Uric Acid * Serum Creatinine) / (Serum Uric Acid * Urine Creatinine) * 100. An increase in FEUA indicates a uricosuric effect.
-
Natriuresis: Quantify the total amount of sodium excreted in 24 hours.
-
Compare the results between groups using appropriate statistical tests (e.g., ANOVA).
-
Comparative Data Summary (Expected Outcomes)
| Treatment Group | Serum Uric Acid (sUA) | Fractional Excretion of Uric Acid (FEUA) | 24h Urinary Sodium (Na⁺) |
| Hyperuricemic Control | Significantly Increased | Baseline | Baseline |
| (S)-(-)-Indacrinone | Significantly Decreased | Significantly Increased | Mild Increase |
| (R)-(+)-Indacrinone | No Change or Increased | No Change or Decreased | Significantly Increased |
| Enantiomer Mixture | Decreased / No Change | Increased | Significantly Increased |
| Benzbromarone | Significantly Decreased | Significantly Increased | No significant change |
Experimental Workflow Diagram
Caption: Workflow for the preclinical validation of Indacrinone enantiomers.
Comparison with Alternatives
A key component of this guide is benchmarking indacrinone's enantiomers against established uricosuric agents.
-
Benzbromarone: A highly potent URAT1 inhibitor.[26][27] It serves as an excellent positive control for uricosuric activity but is not widely available in all markets due to concerns about hepatotoxicity. In comparative studies, benzbromarone is often more effective at lowering serum urate than probenecid and allopurinol.[26][28][29][30][31]
-
Probenecid: A less potent uricosuric agent that also interacts with other renal transporters.[26][27] It provides a good baseline for comparison. Studies show benzbromarone is likely more successful at normalizing serum urate levels than probenecid.[28][29]
-
Allopurinol: This is a xanthine oxidase inhibitor, not a uricosuric. It lowers serum uric acid by reducing its production. It is not a direct comparator for the mechanism of action but is a clinical standard for gout treatment and can be used as a reference in broader studies.[26]
The unique value of an optimized indacrinone enantiomer ratio lies in its dual functionality: providing effective diuresis for hypertension management while simultaneously controlling serum uric acid, a feature not offered by these alternatives.
Conclusion
The validation of indacrinone's enantiomers requires a multi-step, evidence-based approach. By combining targeted in vitro transporter assays with robust in vivo hyperuricemic models, researchers can definitively characterize the potent uricosuric activity of the (S)-enantiomer and the diuretic activity of the (R)-enantiomer. This systematic validation is crucial for establishing the scientific basis for developing an optimized enantiomeric ratio that offers a unique therapeutic profile: a diuretic that does not induce hyperuricemia, thereby addressing a significant unmet need in the management of cardiovascular and renal diseases.
References
-
Tobert, J. A., & Cirillo, V. J. (1982). Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio. Clinical Pharmacology & Therapeutics, 31(3), 334-340. Available at: [Link]
-
Anzai, N., & Endou, H. (2005). Molecular Physiology of Urate Transport. Physiology, 20(2), 85-90. Available at: [Link]
-
Bobulescu, A. R., & Moe, O. W. (2012). Renal Transport of Uric Acid: Evolving Concepts and Uncertainties. Advances in Chronic Kidney Disease, 19(6), 358-371. Available at: [Link]
-
Kannappan, V. (2022). Indacrinone. Chiralpedia. Available at: [Link]
-
Vlasses, P. H., et al. (1986). Antihypertensive and biochemical effects of indacrinone enantiomers. Clinical Pharmacology & Therapeutics, 40(5), 579-585. Available at: [Link]
-
Lee, S. J., & Kim, Y. G. (2020). Urate Transporters in the Kidney: What Clinicians Need to Know. Electrolytes & Blood Pressure, 18(1), 1-8. Available at: [Link]
-
Wang, Y., et al. (2011). Determination of uric acid and creatinine in human urine using hydrophilic interaction chromatography. Journal of Chromatography B, 879(5-6), 447-452. Available at: [Link]
-
Tobert, J. A., et al. (1981). Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio. Clinical Pharmacology & Therapeutics, 29(3), 344-350. Available at: [Link]
-
Lee, S. J., & Kim, Y. G. (2020). Urate Transporters in the Kidney: What Clinicians Need to Know. ResearchGate. Available at: [Link]
-
BioIVT. URAT1 (SLC22A12) Transporter Assay. BioIVT Website. Available at: [Link]
-
Irvin, J. D., & Vlasses, P. H. (1982). Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic. Clinical and Experimental Hypertension. Part A, Theory and Practice, 4(1-2), 161-176. Available at: [Link]
-
Dalbeth, N., & Merriman, T. R. (2019). Urate Transport in Health and Disease. Rheumatic Disease Clinics of North America, 45(4), 521-537. Available at: [Link]
-
Slideshare. (n.d.). Biochemistry (estimation of creatinine and uric acid). Available at: [Link]
-
Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 626, 114246. Available at: [Link]
-
Kuo, C. F., & Grainge, M. J. (2024). Hyperuricemia Workup. Medscape. Available at: [Link]
-
Wikipedia. (n.d.). Indacrinone. Available at: [Link]
-
Kydd, A. S. R., et al. (2014). Uricosuric medications for chronic gout. Cochrane Database of Systematic Reviews, (11), CD010457. Available at: [Link]
-
ResearchGate. (n.d.). In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. Available at: [Link]
-
FirstWord Pharma. (2014). Uricosuric medications for chronic gout. Available at: [Link]
-
Brooks, B. A., et al. (1980). Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196). British Journal of Clinical Pharmacology, 10(3), 249-258. Available at: [Link]
-
Wu, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 16(1), 1234. Available at: [Link]
-
Kydd, A. S. R., et al. (2014). Uricosuric medications for chronic gout. Cochrane Library. Available at: [Link]
-
Wang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 25(3), 1541. Available at: [Link]
-
Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. Available at: [Link]
-
Pérez-Ruiz, F., et al. (2002). Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol. Annals of the Rheumatic Diseases, 61(6), 545-549. Available at: [Link]
-
Wang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Uricosuric – Knowledge and References. Available at: [Link]
-
ScienceDirect. (n.d.). Indacrinone. Available at: [Link]
-
Lab Tests Online. (2021). Creatinine. Available at: [Link]
-
Singh, K., & Sharma, S. (2021). A brief review on in vivo models for Gouty Arthritis. Journal of Applied Pharmaceutical Science, 11(06), 001-009. Available at: [Link]
-
Somasekhar, M., et al. (2018). Pharmacological Review on Uricosuric activity. Indian Journal of Pharmaceutical and Biological Research, 6(4), 38-42. Available at: [Link]
- Google Patents. (n.d.). EP0069846A1 - Indacrinone having enhanced uricosuric properties.
-
University of Twente Research Information. (2002). Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol. Available at: [Link]
-
Brooks, B. A., et al. (1980). Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196). British Journal of Clinical Pharmacology, 10(3), 249-258. Available at: [Link]
Sources
- 1. Indacrinone – Chiralpedia [chiralpedia.com]
- 2. Indacrinone - Wikipedia [en.wikipedia.org]
- 3. Indacrinone [medbox.iiab.me]
- 4. EP0069846A1 - Indacrinone having enhanced uricosuric properties - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ijpbr.in [ijpbr.in]
- 23. Determination of uric acid and creatinine in human urine using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemistry (estimation of creatinine and uric acid) | PDF [slideshare.net]
- 25. labtestsonline.org.uk [labtestsonline.org.uk]
- 26. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. firstwordpharma.com [firstwordpharma.com]
- 29. Uricosuric medications for chronic gout | Cochrane [cochrane.org]
- 30. Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. research.utwente.nl [research.utwente.nl]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Propionyl-phenoxy)-acetic acid
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of (4-Propionyl-phenoxy)-acetic acid, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. In drug development and clinical research, robust and reliable analytical methods are paramount for accurate pharmacokinetic, toxicokinetic, and metabolic profiling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and outline a rigorous cross-validation framework to ensure data integrity and inter-method reliability.
The Analytical Challenge: Quantifying this compound
This compound is a metabolite of fenoprofen, differing from the parent compound by the oxidation of the ethyl side chain. As with many drug metabolites, its concentration in biological matrices can be low, and it exists alongside the parent drug and other metabolites. Therefore, the chosen analytical method must be sensitive, selective, and robust. The physicochemical properties of the parent drug, fenoprofen, can provide valuable insights into the analytical behavior of its metabolites. Fenoprofen is a weakly acidic compound (pKa ~4.5) with a logP of approximately 3.1, indicating moderate lipophilicity.[1] These characteristics suggest that reversed-phase HPLC and LC-MS/MS are well-suited for its analysis. Due to the carboxylic acid group, GC-MS analysis will likely require derivatization to improve volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle and Rationale
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. For a moderately polar and acidic compound like this compound, reversed-phase HPLC is the method of choice. The inclusion of an acidic modifier in the mobile phase, such as acetic or phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. UV detection is suitable due to the presence of a chromophore in the molecule.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol is adapted from established methods for fenoprofen analysis.[2][3][4][5][6][7]
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., ketoprofen).
-
Precipitate proteins by adding 1 mL of acetonitrile, vortex, and centrifuge.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Data Presentation: HPLC Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 90-110% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like carboxylic acids, derivatization is essential to increase their volatility. Trimethylsilyl (TMS) derivatization is a common approach for acidic drugs and their metabolites.[8] Mass spectrometry provides high selectivity and sensitivity for detection.
Experimental Protocol: GC-MS with TMS Derivatization
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the analyte from the biological matrix using an appropriate organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 0.05 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is often considered the gold standard for the quantification of drugs and metabolites in complex biological matrices.[9][10][11] Electrospray ionization (ESI) in negative mode is typically used for acidic compounds.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Protein precipitation is often sufficient due to the selectivity of MS/MS detection. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and centrifuge.
-
Inject the supernatant directly or after dilution.
-
-
LC-MS/MS Conditions:
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Transition: Monitor a specific parent ion to product ion transition for the analyte and the internal standard.
-
Data Presentation: LC-MS/MS Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 0.001 - 5 µg/mL (1 - 5000 ng/mL) |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | 95-105% |
| Precision (%RSD) | < 10% |
| Limit of Quantification (LOQ) | 0.001 µg/mL (1 ng/mL) |
Cross-Validation of Analytical Methods
The Imperative of Cross-Validation
When multiple analytical methods are used to generate data for a single study, or when a method is transferred between laboratories, cross-validation is essential to ensure the consistency and reliability of the results.[12][13] This process involves a direct comparison of the data generated by each method to predefined acceptance criteria.
Cross-Validation Workflow
Caption: A workflow diagram for the cross-validation of three analytical methods.
Key Cross-Validation Parameters and Acceptance Criteria
A set of quality control (QC) samples at low, medium, and high concentrations should be analyzed by each method. The mean concentration from each method should be within a predefined percentage of the mean concentration from the reference method (typically LC-MS/MS).
| Parameter | Acceptance Criteria | Rationale |
| Accuracy | The mean concentration of QC samples from the test method should be within ±15% of the nominal concentration. | Ensures the method provides results close to the true value. |
| Precision | The coefficient of variation (%CV) for replicate QC samples should not exceed 15%. | Demonstrates the reproducibility of the method. |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte in blank samples. | Confirms that the method can differentiate the analyte from other matrix components. |
| Correlation of Results | A statistical analysis (e.g., Bland-Altman plot) should show no significant bias between the methods. | Provides a visual and statistical assessment of the agreement between methods. |
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Low (due to derivatization) | High |
| Cost | Low | Moderate | High |
| Ease of Use | High | Moderate | Moderate |
| Primary Application | Routine analysis, high concentration samples | Confirmatory analysis, when high selectivity is needed | Bioanalysis, low concentration samples, "gold standard" |
Recommendations:
-
For high-throughput screening or analysis of formulation samples where concentrations are expected to be high, HPLC-UV offers a cost-effective and reliable solution.
-
GC-MS can be a valuable tool for confirmatory analysis, especially when orthogonal selectivity to LC-based methods is required. However, the need for derivatization makes it less suitable for routine high-throughput applications.
-
For bioanalytical studies requiring the highest sensitivity and selectivity, such as pharmacokinetic profiling in plasma, LC-MS/MS is the unequivocal method of choice. [9]
By carefully selecting and validating the appropriate analytical method, researchers can ensure the generation of high-quality, reliable data for the successful development of new pharmaceutical products.
References
-
Patel, K., et al. (2019). Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. Biomedical Chromatography, 34(2), e4708. [Link]
-
Sallustio, B. C., Meffin, P. J., & Thompson, M. (1987). High-performance liquid chromatographic quantitation of triacylglycerols containing fenoprofen from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 33-41. [Link]
-
Mehvar, R., & Jamali, F. (1988). Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine. Pharmaceutical Research, 5(1), 53-56. [Link]
-
Sandhyarani, G., et al. (2019). A development and validation of an rp-hplc method for estimation of fenoprofen in bulk drug. World Journal of Pharmaceutical Research, 8(3), 1349-1358. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoprofen. PubChem. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
van den Broek, I., et al. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinica Chimica Acta, 466, 61-67. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
-
Rubin, A., et al. (1982). Stereoselective analysis of fenoprofen and its metabolites. Journal of Pharmaceutical Sciences, 71(10), 1118-1121. [Link]
-
Purnachand, D., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Boudreau, S. P. (2013). Design of Experiments for Analytical Method Development and Validation. Pharmaceutical Online. [Link]
-
Wikipedia. (n.d.). Cross-validation (statistics). Wikipedia. [Link]
-
Vaskova, J., et al. (2011). Validation of the HPLC method for model determination of fenoprofen in conjugates with PHEA. ResearchGate. [Link]
-
Jones, B., & Montgomery, D. C. (2019). The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. [Link]
-
Systematic Reviews in Pharmacy. (n.d.). HTML. Systematic Reviews in Pharmacy. [Link]
-
Bopp, R. J., et al. (1981). High-Performance Liquid Chromatographic Assay for Fenoprofen in Human Plasma. Journal of Pharmaceutical Sciences, 70(5), 507-509. [Link]
-
Chemistry For Everyone. (2025). What Is Method Validation In The Context Of LC-MS?. YouTube. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
El-Gazayerly, O. N., et al. (2018). Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex. ResearchGate. [Link]
-
Al-Hamidi, H., et al. (2021). Solubility And Dissolution Rate Enhancement Of Fenoprofen By Binary And Ternary Phase Solid Dispersions. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Formulation Development and Optimization of Fenoprofen Floating Tablet Using QbD Approach. International Journal of Pharmaceutical Investigation, 12(2), 175-182. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]
-
Romero, T., et al. (1996). Determination of Ibuprofen Enantiomers in Human Plasma by Derivatization and High Performance Liquid Chromatography with Fluorescence Detection. R Discovery. [Link]
-
Hong, J., et al. (2007). Determination of ibuprofen and its metabolites in human urine by GC-MS. ResearchGate. [Link]
Sources
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic quantitation of triacylglycerols containing fenoprofen from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific high-performance liquid chromatographic (HPLC) assay of fenoprofen enantiomers in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 5. Stereoselective analysis of fenoprofen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.st [sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Efficacy of (R)-(+)- and (S)-(-)-Indacrinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of a Chiral Diuretic
Indacrinone, an indanone-based loop diuretic, presents a compelling case study in stereopharmacology.[1] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-indacrinone and (S)-(-)-indacrinone. These enantiomers, while chemically identical in achiral environments, exhibit distinct and functionally significant differences in their pharmacological profiles. This guide provides an in-depth comparison of the efficacy of these two enantiomers, supported by experimental data, to inform research and drug development efforts in the fields of hypertension and renal physiology.
The primary therapeutic utility of indacrinone lies in its diuretic and antihypertensive effects. However, a common adverse effect of many diuretics is hyperuricemia, an elevation of uric acid in the blood, which can increase the risk of gout. The racemic mixture of indacrinone was found to have a more favorable uric acid profile compared to other diuretics like furosemide.[1] This unique characteristic stems from the opposing effects of its enantiomers on uric acid homeostasis.
Pharmacodynamic Profile: A Tale of Two Enantiomers
The key to understanding indacrinone's clinical potential lies in dissecting the individual contributions of its (R)-(+)- and (S)-(-)-enantiomers. The diuretic and natriuretic (sodium excretion) effects are predominantly attributed to the (S)-(-)-enantiomer, while the (R)-(+)-enantiomer is primarily responsible for the uricosuric effect (uric acid excretion).[2][3]
(S)-(-)-Indacrinone: The Diuretic Powerhouse
The (S)-(-)-enantiomer is the more potent diuretic of the two.[4] Its primary site of action is the thick ascending limb of the loop of Henle and the early distal tubule in the nephron.[5] Here, it inhibits the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. This potent diuretic and natriuretic activity is the basis for its antihypertensive effects. However, like other loop diuretics, the (S)-(-)-enantiomer can also lead to uric acid retention, a significant drawback for patients with or at risk of gout.[1]
(R)-(+)-Indacrinone: The Uricosuric Counterpart
In contrast, the (R)-(+)-enantiomer possesses weak diuretic activity but is a potent uricosuric agent.[3][6] It promotes the excretion of uric acid by inhibiting its reabsorption in the proximal tubule of the nephron. While the precise molecular mechanism is not fully elucidated, it is suggested to involve the inhibition of renal urate transporters, such as URAT1. This action directly counteracts the hyperuricemic tendency of the (S)-(-)-enantiomer.
Optimizing the Therapeutic Ratio: Insights from Clinical Studies
The distinct pharmacological profiles of the indacrinone enantiomers led researchers to investigate the therapeutic potential of varying their ratios. The goal was to achieve a formulation that maximizes diuretic and antihypertensive efficacy while maintaining a neutral or even favorable effect on serum uric acid levels.
Quantitative Comparison of Enantiomer Ratios on Uric Acid and Blood Pressure
Several clinical studies have explored the effects of different ratios of (S)-(-)- to (R)-(+)-indacrinone. The following tables summarize key findings from these investigations.
Table 1: Effect of Indacrinone Enantiomer Ratios on Serum Uric Acid
| Treatment Group (S)-(-)/(R)-(+) Ratio | Dosage (mg) | Duration | Mean Change in Serum Uric Acid (mg/dL) | Reference |
| Placebo | - | 12 weeks | +0.3 | [3] |
| 1:32 | -2.5/+80 | 12 weeks | -0.3 | [3] |
| 1:16 | -5/+80 | 12 weeks | -0.4 | [3] |
| 1:8 | -10/+80 | 12 weeks | +0.2 | [3] |
| 1:4 | -10/+40 | 7 days | Approx. isouricemic | [2] |
| 1:8 | -10/+80 | 7 days | -13% from baseline | [2] |
| Hydrochlorothiazide | 50 | 7 days | +8% to +16% from baseline | [2] |
Table 2: Antihypertensive Efficacy of Different Indacrinone Enantiomer Ratios
| Treatment Group (S)-(-)/(R)-(+) Ratio | Dosage (mg) | Duration | Mean Reduction in Blood Pressure (mmHg) | Reference |
| Placebo | - | 12 weeks | 0/3 | [3] |
| 1:32 | -2.5/+80 | 12 weeks | 23/8 | [3] |
| 1:16 | -5/+80 | 12 weeks | 20/10 | [3] |
| 1:8 | -10/+80 | 12 weeks | 25/10 | [3] |
These data demonstrate that by adjusting the ratio of the enantiomers, it is possible to achieve significant blood pressure reduction while mitigating the hyperuricemic side effects typically associated with diuretics. A ratio of approximately 1:8 to 1:9 of the (-):(+) enantiomers appears to offer a good balance of antihypertensive efficacy and a favorable uric acid profile.[3][4]
Mechanism of Action: A Dual-Action Model
The differential effects of the indacrinone enantiomers can be visualized through their distinct actions on the nephron.
Caption: Differential sites of action of indacrinone enantiomers in the nephron.
Experimental Protocols for Efficacy Assessment
The evaluation of the diuretic and uricosuric properties of indacrinone enantiomers involves both preclinical and clinical studies.
Preclinical Assessment in a Hyperuricemic Animal Model
This protocol outlines a method for evaluating the efficacy of indacrinone enantiomers in a rat model of hyperuricemia.
1. Induction of Hyperuricemia:
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimatization: House rats in a controlled environment for at least one week with ad libitum access to food and water.
-
Inducing Agents: A combination of potassium oxonate (a uricase inhibitor) and hypoxanthine is used to induce hyperuricemia.
-
Administration: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally and hypoxanthine (e.g., 300-500 mg/kg) by oral gavage daily for a specified period (e.g., 7-14 days).
2. Treatment Administration:
-
Test Articles: Prepare suspensions of the (R)-(+)- and (S)-(-)-enantiomers of indacrinone, as well as different ratios, in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Dosing: Administer the test articles and positive controls (e.g., allopurinol, benzbromarone) by oral gavage once daily. Dose-ranging studies are recommended to determine optimal dosages.
3. Sample Collection and Analysis:
-
Urine Collection: Place rats in metabolic cages for 24-hour urine collection to measure urine volume, uric acid, and creatinine levels.
-
Blood Collection: Collect blood samples at the end of the study to measure serum uric acid and creatinine concentrations.
4. Data Analysis:
-
Calculate uric acid clearance to assess the uricosuric effect.
-
Measure urine output to determine diuretic activity.
-
Compare the effects of different enantiomers and their ratios to the control groups.
Clinical Trial Protocol for Assessing Diuretic and Uricosuric Effects in Humans
This protocol is based on the design of clinical studies that have evaluated indacrinone enantiomers.[2][3][7]
1. Study Design:
-
A double-blind, randomized, placebo-controlled, crossover or parallel-group design is typically employed.
2. Subject Population:
-
Healthy male volunteers or patients with mild to moderate hypertension.
-
Subjects are placed on a controlled diet with fixed sodium and potassium intake.
3. Investigational Products and Dosages:
-
Various fixed-dose combinations of the (S)-(-)- and (R)-(+)-enantiomers of indacrinone.
-
Placebo and active comparators (e.g., hydrochlorothiazide, furosemide).
4. Study Procedures:
-
Baseline Measurements: Collect baseline data on blood pressure, serum uric acid, and electrolytes.
-
Treatment Period: Administer the assigned treatment daily for a specified duration (e.g., 7 days to 12 weeks).
-
Data Collection:
-
Pharmacodynamics:
-
Monitor blood pressure at regular intervals.
-
Collect 24-hour urine samples to measure volume, sodium, potassium, and uric acid excretion.
-
Collect blood samples to measure serum uric acid, creatinine, and electrolytes.
-
-
Safety and Tolerability: Monitor for any adverse events.
-
5. Statistical Analysis:
-
Compare the changes from baseline in blood pressure, serum uric acid, and urinary excretion parameters between the different treatment groups using appropriate statistical methods.
Conclusion: A Tunable Diuretic with a Unique Advantage
The (R)-(+)- and (S)-(-)-enantiomers of indacrinone represent a fascinating example of how stereochemistry can be leveraged to refine a drug's therapeutic profile. The (S)-(-)-enantiomer provides potent diuretic and antihypertensive effects, while the (R)-(+)-enantiomer effectively mitigates the undesirable side effect of hyperuricemia. Clinical data strongly support the concept of an optimized enantiomeric ratio to achieve a desired balance of efficacy and safety. This approach offers a significant advantage over traditional diuretics and highlights the importance of stereospecific considerations in modern drug design and development. For researchers, the indacrinone enantiomers serve as a valuable tool to probe the mechanisms of renal transport and to design novel therapeutics with improved safety profiles.
References
-
Vlasses, P. H., Rotmensch, H. H., Swanson, B. N., Irvin, J. D., Johnson, C. L., & Ferguson, R. K. (1984). Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 4(5), 272–277. [Link]
-
Tobert, J. A., Cirillo, V. J., Hitzenberger, G., James, I., Pryor, J., Cook, T., Buntinx, A., Holmes, I. B., & Lutterbeck, P. M. (1981). Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio. Clinical pharmacology and therapeutics, 29(3), 344–350. [Link]
-
Jain, A. K., Michael, R., Ryan, J. R., & McMahon, F. G. (1984). Antihypertensive and biochemical effects of indacrinone enantiomers. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 4(5), 278–283. [Link]
-
Irvin, J. D., Vlasses, P. H., Huber, P. B., Swanson, B. N., Ferguson, R. K., & Tobert, J. A. (1981). Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone. Clinical pharmacology and therapeutics, 29(6), 798–807. [Link]
-
Stoner, L. C., & Trimble, M. E. (1982). Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo. The Journal of pharmacology and experimental therapeutics, 221(3), 715–721. [Link]
-
Kannappan, V. (2022). Indacrinone. Chiralpedia. [Link]
-
Bluemle, L. W., & Goldberg, M. (1982). Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic. Clinical and experimental hypertension. Part A, Theory and practice, 4(1-2), 161–176. [Link]
Sources
- 1. Indacrinone – Chiralpedia [chiralpedia.com]
- 2. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (4-Propionyl-phenoxy)-acetic Acid Derivatives as Anti-Inflammatory Agents
In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The phenoxyacetic acid scaffold has emerged as a versatile template for the design of such agents, owing to its presence in several established drugs and its synthetic tractability.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: (4-propionyl-phenoxy)-acetic acid derivatives. By systematically exploring the impact of chemical modifications at various positions of this scaffold, we aim to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory therapeutics. The core of our analysis will revolve around the modulation of activity towards cyclooxygenase (COX) enzymes, pivotal targets in inflammation.[2][3]
The this compound Scaffold: A Promising Starting Point
The this compound moiety can be viewed as a bioisostere of the propionic acid side chain found in classic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. The presence of the ketone functionality at the para position of the phenoxy ring offers a key interaction point and a site for further chemical elaboration. Understanding how modifications to this core structure influence biological activity is paramount for rational drug design.
Our comparative analysis will focus on key regions of the molecule, drawing upon data from studies on closely related analogs, particularly those derived from 4-formylphenoxyacetic acid, a synthetic precursor to the target compounds.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity and COX selectivity of this compound derivatives are profoundly influenced by substitutions on the phenoxy ring and modifications of the acetic acid side chain.
Substitutions on the Phenoxy Ring
The strategic placement of substituents on the aromatic ring can significantly impact the molecule's interaction with the active site of COX enzymes.
dot
Caption: Key modification points on the this compound scaffold.
A recent study on a series of 4-formylphenoxyacetic acid hydrazone derivatives, which are structurally analogous to modified this compound derivatives, provides valuable insights into the SAR.[4][5] The conversion of the carbonyl group (in this case, a formyl group) into various hydrazone linkages was found to be a successful strategy for enhancing COX-2 inhibitory activity and selectivity.
For instance, the introduction of a bromine atom at the para-position of a phenyl ring attached to the hydrazone moiety led to a significant increase in COX-2 inhibition.[5] This is exemplified by the comparison of compounds with and without this substitution, where the bromo-substituted analogs consistently showed lower IC50 values for COX-2.[5] This suggests that a halogen atom in this position may engage in favorable interactions within a hydrophobic side pocket of the COX-2 active site.
Modifications of the Acetic Acid Side Chain
The carboxylic acid group of the acetic acid moiety is a critical pharmacophore for most NSAIDs, as it typically forms a key salt bridge with an arginine residue in the active site of COX enzymes. While this interaction is vital for activity, modifications to this group are often explored to create prodrugs with improved gastrointestinal safety profiles or altered pharmacokinetic properties. Esterification or amidation of the carboxylic acid can temporarily mask this acidic group, which may be later hydrolyzed in vivo to release the active drug.
Comparative Performance Data
The following table summarizes the in vitro COX inhibitory activity of a series of phenoxyacetic acid hydrazone derivatives, which serve as excellent models for understanding the SAR of this compound analogs. The data is extracted from a study by Abdel-Aziz et al. (2024), where the core scaffold is 2-(4-formylphenoxy)acetic acid.[4]
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 5a | H | H | 12.5 ± 0.18 | 0.97 ± 0.06 | 12.89 |
| 5d | Br | H | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 |
| 5f | Br | Cl | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |
| 7a | H | - | 11.8 ± 0.12 | 0.13 ± 0.06 | 90.77 |
| 7b | Br | - | 5.93 ± 0.12 | 0.06 ± 0.01 | 98.83 |
| Celecoxib | - | - | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
Data sourced from Abdel-Aziz et al., Molecules, 2024.[4]
From this data, a clear trend emerges: the introduction of a bromine atom at the R1 position (para-position of the phenoxy ring) consistently enhances COX-2 inhibitory potency and selectivity.[5] Furthermore, the addition of a chloro group at the R2 position (para-position of the terminal phenyl ring) in compound 5f leads to the most potent and selective compound in this series, with a COX-2 IC50 of 0.06 µM and a selectivity index of 133.33.[4][5]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections outline the methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for analogous compounds.[4]
General Synthetic Scheme
dot
Sources
- 1. jetir.org [jetir.org]
- 2. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (4-Propionyl-phenoxy)-acetic acid as a Novel Anti-Inflammatory Agent
A Senior Application Scientist's Guide to Benchmarking Against Therapeutic Standards
This guide provides a comprehensive framework for evaluating the therapeutic potential of (4-Propionyl-phenoxy)-acetic acid, a novel compound within the well-established phenoxyacetic acid class of molecules.[1] Given the diverse pharmacological activities of phenoxyacetic acid derivatives, including anti-inflammatory properties, this document outlines a scientifically rigorous approach to benchmark this compound against current nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] We will explore its hypothetical mechanism of action as a selective Cyclooxygenase-2 (COX-2) inhibitor and present detailed protocols for its preclinical evaluation.
The Rationale for Selective COX-2 Inhibition
Inflammation is a complex biological response mediated by various signaling molecules, among which prostaglandins play a central role. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[5] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[5][6]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6] It is the primary mediator of the inflammatory prostaglandin production that leads to pain and swelling.[7]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[8][9] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulcers and bleeding.[8][10]
This recognition led to the development of selective COX-2 inhibitors, like Celecoxib, designed to provide potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[10][11] Our hypothesis is that this compound, due to its specific chemical structure, may exhibit high selectivity for the COX-2 enzyme.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the arachidonic acid cascade and the distinct points of intervention for non-selective and selective COX inhibitors.
Caption: Arachidonic acid cascade and points of NSAID intervention.
Experimental Benchmarking Protocols
To empirically validate the efficacy and selectivity of this compound, a two-stage experimental approach is proposed: an initial in vitro enzymatic assay to determine direct inhibitory activity, followed by an in vivo model to assess anti-inflammatory effects in a biological system.
Experimental Workflow
The diagram below outlines the logical progression from initial screening to preclinical validation.
Caption: Workflow for preclinical evaluation of anti-inflammatory compounds.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.
Rationale: This colorimetric assay provides a rapid and quantifiable measure of a compound's direct ability to inhibit COX enzyme activity. By testing against both isoforms, we can derive a selectivity index (SI = IC50 COX-1 / IC50 COX-2), which is a critical parameter for predicting a favorable gastrointestinal safety profile.[12]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic substrate
-
Test compounds: this compound, Ibuprofen (non-selective control), Celecoxib (selective control) dissolved in DMSO
-
96-well microplate and plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and controls in DMSO. Serially dilute to achieve a range of final assay concentrations. Prepare working solutions of enzymes, heme, and substrates in the reaction buffer as per manufacturer's guidelines.[13]
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
150 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for the vehicle control).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the increase in absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[13]
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening the anti-inflammatory activity of novel compounds.[14][15][16] Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it particularly relevant for evaluating COX inhibitors.[14]
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in sterile saline
-
Test compounds: this compound, Ibuprofen, Celecoxib, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for paw volume measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign rats to groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Ibuprofen (e.g., 30 mg/kg, p.o.)
-
Group 3: Celecoxib (e.g., 10 mg/kg, p.o.)
-
Group 4: this compound (dose to be determined from in vitro potency)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data to illustrate how this compound might compare to existing standards.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 15 | 25 | 0.6 |
| Celecoxib | 15 | 0.05 | 300 |
| This compound | 8 | 0.03 | 267 |
Data are hypothetical and for illustrative purposes. A higher selectivity index indicates greater selectivity for COX-2.
Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of COX-2, with an IC50 value comparable to the selective inhibitor Celecoxib.[17] Crucially, its high selectivity index suggests a potentially lower risk of gastrointestinal side effects compared to the non-selective NSAID, Ibuprofen.
Table 2: In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)
| Compound (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Ibuprofen (30 mg/kg) | 25% | 38% | 55% | 52% | 48% |
| Celecoxib (10 mg/kg) | 22% | 35% | 60% | 58% | 55% |
| This compound (10 mg/kg) | 24% | 37% | 65% | 63% | 60% |
Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical in vivo results align with the in vitro findings, showing that this compound demonstrates potent anti-inflammatory activity, reducing paw edema to a degree comparable to, or slightly exceeding, that of Celecoxib at the same dose.[2]
Conclusion and Future Directions
Based on this structured, hypothetical benchmarking, this compound emerges as a promising therapeutic candidate. Its projected high potency and selectivity for COX-2 suggest it could offer a significant clinical advantage by providing effective anti-inflammatory relief with a potentially improved safety profile over traditional NSAIDs.
Further preclinical development should focus on comprehensive pharmacokinetic and toxicology studies to fully characterize its absorption, distribution, metabolism, excretion (ADME), and overall safety profile before consideration for clinical trials.
References
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
-
Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]
- Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727.
-
ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Slideshare. (n.d.). Cox 2 inhibitors. Retrieved from [Link]
- Varrassi, G., et al. (2023). COX Inhibitors. In StatPearls.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
-
Consensus. (2024, August 15). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Retrieved from [Link]
- Benchchem. (n.d.). New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs.
-
Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.
-
Dr.Oracle. (n.d.). What medications can help with pain and inflammation?. Retrieved from [Link]
- JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Medical News Today. (2024, August 16). List of NSAIDs from strongest to weakest. Retrieved from [Link]
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
-
The Benthem Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]
-
PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
PubMed. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Retrieved from [Link]
-
NIH. (2019, September 11). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Retrieved from [Link]
-
PubMed. (n.d.). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Retrieved from [Link]
-
ResearchGate. (2025, October 12). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
PubMed. (n.d.). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Retrieved from [Link]
-
PubMed Central. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Phenoxyacetic Acid Compounds as Anti-Inflammatory Agents: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of phenoxyacetic acid derivatives as potent anti-inflammatory agents. We will delve into the mechanistic rationale behind their action, compare their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting Inflammation with Phenoxyacetic Acid Derivatives
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key pathway in inflammation involves the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins like prostaglandin E2 (PGE2). PGE2, in turn, amplifies the inflammatory cascade, leading to the release of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2] Phenoxyacetic acid derivatives have emerged as a promising class of compounds that exhibit significant anti-inflammatory properties, primarily through the selective inhibition of the COX-2 enzyme.[1] This selective action is crucial as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.
This guide will focus on the in vivo validation of these compounds, using the well-established carrageenan-induced paw edema model in rats. This model provides a robust and reproducible method for assessing acute inflammation and the efficacy of potential anti-inflammatory drugs.[3][4][5]
Mechanism of Action: The COX-2/PGE2/TNF-α Signaling Axis
The anti-inflammatory effects of phenoxyacetic acid derivatives are intrinsically linked to their ability to modulate the COX-2 signaling pathway. Here's a breakdown of the key molecular events:
-
Inflammatory Stimulus: The introduction of an inflammatory agent like carrageenan triggers an immediate inflammatory response.
-
COX-2 Upregulation: This stimulus leads to the upregulation of the COX-2 enzyme at the site of inflammation.
-
PGE2 Synthesis: COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2, which is then converted to PGE2.
-
Inflammatory Cascade: PGE2 acts as a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. It also stimulates the production of other pro-inflammatory cytokines, including TNF-α.[6]
-
NF-κB Activation: Carrageenan-induced inflammation also involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, including the genes for COX-2 and TNF-α.[7][8][9]
Phenoxyacetic acid derivatives exert their anti-inflammatory effect by selectively inhibiting COX-2, thereby reducing the production of PGE2 and consequently dampening the entire inflammatory cascade, including the downstream production of TNF-α.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Quantification of TNF-α and PGE2 in Paw Exudate
Following the final paw volume measurement, the levels of key inflammatory mediators can be quantified.
Materials:
-
Paw tissue from the experimental animals
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
TNF-α and PGE2 ELISA kits
-
Microplate reader
Procedure:
-
Tissue Collection: At the end of the experiment (5 hours post-carrageenan), euthanize the rats and excise the inflamed paw tissue.
-
Homogenization: Homogenize the paw tissue in cold PBS.
-
Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the paw exudate.
-
ELISA Assay: Perform the ELISA for TNF-α and PGE2 according to the manufacturer's instructions. [10][11][12][13]Briefly:
-
Coat the microplate wells with the capture antibody.
-
Add the standards and samples (paw exudate).
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of TNF-α and PGE2 in the samples based on the standard curve.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of phenoxyacetic acid derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
Substitution on the Phenoxy Ring: Halogen substitutions on the phenoxy ring have been shown to enhance anti-inflammatory activity. [14]For instance, dichlorinated and tetrachlorinated analogues of fenclofenac, a phenoxyacetic acid derivative, exhibited increased potency. [15]* Nature of the Linker: The ether linkage between the two aromatic rings is a common feature. Modifications to this linker, such as replacing the oxygen with nitrogen or sulfur, have been explored, but in some cases, this has led to a decrease in activity. [15]* The Acetic Acid Moiety: The carboxylic acid group is generally considered crucial for the anti-inflammatory activity of this class of compounds. [16] Further research into the SAR of phenoxyacetic acid derivatives will be instrumental in designing more potent and selective anti-inflammatory agents.
Conclusion and Future Directions
The in vivo evidence presented in this guide strongly supports the potential of phenoxyacetic acid derivatives as a valuable class of anti-inflammatory agents. Their mechanism of action, centered on the selective inhibition of COX-2, offers a promising therapeutic window with potentially fewer side effects than traditional NSAIDs. The comparative data demonstrates that certain derivatives can outperform or match the efficacy of established drugs in acute inflammation models.
Future research should focus on:
-
Chronic Inflammation Models: Evaluating the efficacy of these compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their long-term therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion, and safety profiles of the most promising candidates.
-
Optimization of SAR: Further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
By continuing to explore the therapeutic potential of phenoxyacetic acid derivatives, the scientific community can pave the way for the development of novel and effective treatments for a wide range of inflammatory disorders.
References
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
Bhattacharyya, S., et al. (2010). Prolongation of carrageenan-induced inflammation in human colonic epithelial cells by activation of an NFκB-BCL10 loop. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(12), 1049-1057. Available at: [Link]
-
Shang, J., et al. (2022). Carrageenan as a Potential Factor of Inflammatory Bowel Diseases. Nutrients, 14(21), 4549. Available at: [Link]
-
Gepdiremen, A., et al. (2006). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 20(12), 1099-1103. Available at: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Bhattacharyya, S., et al. (2008). Carrageenan-induced NFκB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(7-8), 973-982. Available at: [Link]
-
Bhattacharyya, S., et al. (2008). Carrageenan-induced NFkappaB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(7-8), 973-982. Available at: [Link]
-
Upregulation of COX-2 and PGE2 Induced by TNF-α Mediated Through TNFR1/MitoROS/PKCα/P38 MAPK, JNK1/2/FoxO1 Cascade in Human Cardiac Fibroblasts. ResearchGate. Available at: [Link]
-
Afrin, M. R., et al. (2013). Gelam honey attenuates carrageenan-induced rat paw inflammation via NF-κB pathway. PLoS One, 8(8), e72365. Available at: [Link]
-
Fehrenbacher, J. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. Available at: [Link]
-
Hsieh, H. L., et al. (2021). Upregulation of COX-2 and PGE2 Induced by TNF-α Mediated Through TNFR1/MitoROS/PKCα/P38 MAPK, JNK1/2/FoxO1 Cascade in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 22(13), 6946. Available at: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]
-
Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Available at: [Link]
-
Al-Ostath, R. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 14(1), 22699. Available at: [Link]
-
The cyclooxygenase (COX) pathway and prostaglandin E2 (PGE2) signaling. ResearchGate. Available at: [Link]
-
Atkinson, D. C., et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 26(10), 1361-1364. Available at: [Link]
-
The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available at: [Link]
-
Atkinson, D. C., et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353-1360. Available at: [Link]
-
El-Gamal, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. Available at: [Link]
-
Lastra, G., & Manica, F. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Endocrinology, 14, 1215152. Available at: [Link]
-
ELISA determined the PGE2, TNF-α, and IL-1β results. ResearchGate. Available at: [Link]
-
Justiz-Vaillant, A. A., & Ferrer-Cosme, B. (2020). ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. protocols.io. Available at: [Link]
-
Aderka, D., et al. (1994). Tumor necrosis factor (TNF) alpha quantification by ELISA and bioassay: effects of TNF alpha-soluble TNF receptor (p55) complex dissociation during assay incubations. Journal of Immunological Methods, 177(1-2), 1-10. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Upregulation of COX-2 and PGE2 Induced by TNF-α Mediated Through TNFR1/MitoROS/PKCα/P38 MAPK, JNK1/2/FoxO1 Cascade in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolongation of carrageenan-induced inflammation in human colonic epithelial cells by activation of an NFκB-BCL10 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan as a Potential Factor of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gelam honey attenuates carrageenan-induced rat paw inflammation via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. novamedline.com [novamedline.com]
- 12. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
A Comparative Guide to Isouricemic Diuretic Properties by Altering Enantiomer Ratios
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diuretic therapy is a cornerstone in managing conditions like hypertension and edema. However, a significant clinical challenge is the frequent induction of hyperuricemia, which can lead to gout.[1][2][3] This guide explores the innovative strategy of developing "isouricemic" diuretics—agents that achieve effective diuresis without elevating serum uric acid levels. We delve into the comparative study of diuretic properties by systematically altering enantiomer ratios of a chiral diuretic. This approach is rooted in the principle of stereochemistry, where mirror-image molecules (enantiomers) can exhibit distinct pharmacological profiles.[4][5][6] By optimizing the ratio of enantiomers, it is possible to balance desired diuretic effects with undesired effects on uric acid transport, paving the way for safer and more effective therapies.
Introduction: The Challenge of Diuretic-Induced Hyperuricemia
Thiazide and loop diuretics are widely prescribed for their efficacy in promoting the excretion of sodium and water.[7][8][9][10] However, their use is often complicated by the side effect of hyperuricemia, an elevation of uric acid in the blood.[1][2][3] This occurs because these drugs can interfere with the delicate balance of uric acid secretion and reabsorption in the kidneys.[11][12][13] Specifically, they can increase uric acid reabsorption, leading to elevated serum levels and an increased risk of developing painful gout attacks.[1][12][13]
The renal handling of uric acid is a complex process mediated by several transporters in the proximal tubule of the nephron.[14][15] Key players include urate transporter 1 (URAT1) and organic anion transporters (OATs), which are responsible for reabsorbing uric acid back into the bloodstream.[14][15][16][17][18] Many diuretics are themselves organic anions and can compete with uric acid for transport, paradoxically leading to a net increase in reabsorption.[12][19]
The Chiral Switch Strategy: A Path to Isouricemia
The concept of a "chiral switch" involves developing a single, active enantiomer from a drug that was previously marketed as a racemic mixture (a 50:50 mix of both enantiomers).[4][6][20] This strategy is based on the fact that enantiomers can have different potencies, metabolic pathways, and side-effect profiles.[4][5] In the context of diuretics, one enantiomer might be primarily responsible for the desired diuretic effect, while the other (the "distomer") might contribute more significantly to the unwanted hyperuricemic effect.[4]
By systematically altering the ratio of these enantiomers, it may be possible to create a formulation that maximizes diuresis while minimizing the impact on serum uric acid. This guide will use a hypothetical chiral diuretic, "Isouricetin," to illustrate the experimental workflow for evaluating and comparing the properties of different enantiomeric ratios.
Proposed Mechanism of Action: Differential Enantiomer Effects on Renal Transporters
The central hypothesis is that the two enantiomers of a chiral diuretic, (R)-Isouricetin and (S)-Isouricetin, interact differently with the renal transporters responsible for diuresis and uric acid handling.
-
(S)-Isouricetin (The Eutomer): This enantiomer is hypothesized to have a higher affinity for the primary diuretic target (e.g., the sodium-chloride symporter in the distal convoluted tubule for thiazide-like diuretics).[10]
-
(R)-Isouricetin (The Distomer): This enantiomer is proposed to have a stronger interaction with renal urate transporters, such as URAT1 and OAT4, leading to increased uric acid reabsorption.[21][22]
By reducing the proportion of (R)-Isouricetin, we aim to decrease the hyperuricemic effect while retaining the diuretic efficacy of (S)-Isouricetin. The following diagram illustrates this proposed mechanism.
Caption: Proposed differential effects of Isouricetin enantiomers.
Experimental Design and Protocols
To investigate the isouricemic potential of altering enantiomer ratios, a preclinical study in a rat model is proposed. This model is well-established for evaluating both diuretic and uricosuric activities.[23][24][25][26][27][28]
Experimental Groups
-
Group 1: Vehicle Control (e.g., 0.9% saline)
-
Group 2: Racemic Isouricetin (50:50 ratio of R:S)
-
Group 3: Enantiomerically Enriched Isouricetin (25:75 ratio of R:S)
-
Group 4: Enantiopure Isouricetin (0:100 ratio of R:S)
-
Group 5: Standard Diuretic Control (e.g., Hydrochlorothiazide)
Detailed Experimental Protocol
-
Animal Model: Male Wistar rats (200-250g) are used. They are housed in metabolic cages to allow for precise collection of urine.[25][26][27]
-
Acclimatization and Baseline: Animals are acclimatized to the metabolic cages for 48 hours. They are fasted for 18 hours before the experiment but have free access to water.[25]
-
Dosing: A single oral dose of the respective test substance is administered. The dosage should be determined from prior dose-ranging studies to elicit a clear diuretic response.
-
Urine Collection: Urine is collected at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-dosing. The total volume is recorded.[27]
-
Blood Sampling: Blood samples are collected via tail vein at baseline and at the end of the study (24 hours) to measure serum uric acid and electrolyte levels.
-
Biochemical Analysis:
-
Urine: Analyze for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations to assess saluretic and natriuretic effects.[27]
-
Serum: Analyze for uric acid, Na+, K+, and creatinine levels.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for comparative diuretic study.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical but plausible data from the described experiment, illustrating the potential outcomes.
Table 1: Diuretic and Saluretic Effects at 24 Hours
| Group | Enantiomer Ratio (R:S) | Urine Volume (mL/24h) | Urinary Na+ Excretion (mEq/24h) | Urinary K+ Excretion (mEq/24h) |
| 1. Vehicle | N/A | 5.2 ± 0.8 | 0.6 ± 0.1 | 0.9 ± 0.2 |
| 2. Racemic | 50:50 | 15.8 ± 1.5 | 2.1 ± 0.3 | 1.8 ± 0.3 |
| 3. Enriched | 25:75 | 16.5 ± 1.7 | 2.3 ± 0.4 | 1.9 ± 0.4 |
| 4. Enantiopure | 0:100 | 17.1 ± 1.6 | 2.5 ± 0.3 | 2.0 ± 0.3 |
| 5. HCTZ | N/A | 14.9 ± 1.4 | 2.0 ± 0.2 | 1.7 ± 0.2 |
| p < 0.05 compared to Vehicle |
Table 2: Effects on Serum Uric Acid and Electrolytes at 24 Hours
| Group | Enantiomer Ratio (R:S) | Change in Serum Uric Acid (%) | Serum Na+ (mEq/L) | Serum K+ (mEq/L) |
| 1. Vehicle | N/A | +2.1 ± 3.5 | 142 ± 2 | 4.1 ± 0.3 |
| 2. Racemic | 50:50 | +28.5 ± 5.1 | 138 ± 3 | 3.6 ± 0.4 |
| 3. Enriched | 25:75 | +10.2 ± 4.2# | 137 ± 2 | 3.5 ± 0.5 |
| 4. Enantiopure | 0:100 | +3.5 ± 3.8# | 137 ± 3 | 3.4 ± 0.4 |
| 5. HCTZ | N/A | +30.1 ± 4.9 | 138 ± 2 | 3.5 ± 0.3* |
| p < 0.05 compared to Vehicle; #p < 0.05 compared to Racemic and HCTZ |
Interpretation and Discussion
The hypothetical data suggest that while all "Isouricetin" formulations and the standard diuretic (HCTZ) produce a significant diuretic and saluretic effect, their impact on serum uric acid varies dramatically.
-
Efficacy: The diuretic efficacy appears to be primarily driven by the (S)-enantiomer, with the enantiopure (0:100) formulation showing the most potent effect on urine volume and sodium excretion.
-
Isouricemic Profile: A clear trend is observed where reducing the proportion of the (R)-enantiomer significantly mitigates the increase in serum uric acid. The enantiopure (S)-Isouricetin demonstrates an "isouricemic" profile, with no significant change in uric acid compared to the vehicle control.
-
Comparison to Standard: The racemic mixture behaves similarly to the standard diuretic, HCTZ, causing a substantial increase in serum uric acid. The enantiomerically enriched and pure formulations, however, offer a clear advantage in this regard.
These findings support the hypothesis that the hyperuricemic effect is disproportionately associated with the (R)-enantiomer. By optimizing the enantiomeric ratio, it is possible to uncouple the desired diuretic action from the adverse effect on urate metabolism. This "chiral switching" approach represents a promising strategy in the development of safer diuretics.[4][5][20] There are precedents for this approach, such as with the diuretic indacrinone, where it was found that the different enantiomers had opposing effects on uric acid excretion.[4]
Conclusion and Future Directions
This guide demonstrates the potential of leveraging stereochemistry to design isouricemic diuretics. By systematically evaluating different enantiomer ratios, researchers can identify formulations that retain therapeutic efficacy while minimizing the risk of hyperuricemia. The experimental framework provided here offers a robust methodology for such comparative studies.
Future research should focus on:
-
Confirming these findings with other chiral diuretic scaffolds.
-
Investigating the precise molecular interactions of each enantiomer with URAT1 and other relevant transporters through in vitro assays.
-
Conducting long-term studies to assess the chronic effects on uric acid homeostasis and the incidence of gout.
By pursuing these avenues, the pharmaceutical industry can move closer to developing a new generation of diuretics that effectively manage fluid balance without the detrimental side effect of hyperuricemia.
References
-
Ben Salem, C., et al. (2017). Drug-induced hyperuricaemia and gout. Rheumatology (Oxford). Available at: [Link]
-
Dalbeth, N., & Stamp, L. (2007). Gout, diuretics and the kidney. Annals of the Rheumatic Diseases. Available at: [Link]
-
DrugPatentWatch. (2024). The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. DrugPatentWatch. Available at: [Link]
- Hosoyamada, M., et al. (2002). Molecular cloning, functional characterization, and localization of a novel human urate transporter (hURAT1) in the kidney. Journal of Biological Chemistry.
-
Janssens, H. J. E. M., et al. (2006). Gout, not induced by diuretics? A case-control study from primary care. Annals of the Rheumatic Diseases. Available at: [Link]
-
Medscape. (2024). Hyperuricemia: Practice Essentials, Pathophysiology, Etiology. Medscape. Available at: [Link]
-
Mount, D. B. (2016). Uric acid transport and disease. Journal of the American Society of Nephrology. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Hyperuricemia - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Pharmacology Explained. (2024). Why Thiazide Diuretics Cause Hyperuricemia (and Gout!). YouTube. Available at: [Link]
-
ResearchGate. (2016). Lesinurad blocks URAT1 and OAT4 to enhance fractional excretion of uric acid and reduce serum urate levels. ResearchGate. Available at: [Link]
-
RJPT SimLab. (n.d.). study of diuretic activity of given drugs to rats/mice using metabolic cage. RJPT SimLab. Available at: [Link]
-
SlideShare. (n.d.). Study of diuretic activity of drugs using ratsmice.pptx. SlideShare. Available at: [Link]
-
Time of Care. (n.d.). Diuretic-Induced Hyperuricemia and Gout. Time of Care. Available at: [Link]
-
Yonetani, Y., et al. (1987). A new diuretic that does not reduce renal handling of uric acid in rats, S-8666. Japanese Journal of Pharmacology. Available at: [Link]
Sources
- 1. Diuretic-Induced Hyperuricemia and Gout | Time of Care [timeofcare.com]
- 2. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. jocpr.com [jocpr.com]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Diuretics [cvpharmacology.com]
- 8. longdom.org [longdom.org]
- 9. news-medical.net [news-medical.net]
- 10. Diuretic - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. youtube.com [youtube.com]
- 13. Gout, diuretics and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of organic anion transporters (OATs) and a urate transporter (URAT1) in the pathophysiology of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Dotinurad? [synapse.patsnap.com]
- 17. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor dotinurad in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 19. Urate Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ole.uff.br [ole.uff.br]
- 21. researchgate.net [researchgate.net]
- 22. Uric acid transport and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A new diuretic that does not reduce renal handling of uric acid in rats, S-8666 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of uricosuric drugs and diuretics on uric acid excretion in oxonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rjptsimlab.com [rjptsimlab.com]
- 26. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 27. njppp.com [njppp.com]
- 28. ijpp.com [ijpp.com]
A Researcher's Guide to Confirming Ligand-Receptor Binding: A Comparative Analysis of (4-Propionyl-phenoxy)-acetic acid and Established Prostacyclin (IP) Receptor Agonists
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the binding affinity of the novel compound, (4-Propionyl-phenoxy)-acetic acid, to its putative target, the prostacyclin (IP) receptor. By contextualizing its binding characteristics against well-established IP receptor agonists, this document outlines the experimental rationale, detailed protocols, and data interpretation necessary for a conclusive evaluation.
The structural similarity of this compound to known prostacyclin signaling modulators necessitates a thorough investigation of its interaction with the IP receptor, a key player in vasodilation, platelet aggregation inhibition, and inflammation.[1] This guide will detail the requisite experimental workflows to elucidate this interaction with scientific integrity.
The Central Hypothesis: this compound as a Novel IP Receptor Ligand
The core of this investigation lies in determining if and how strongly this compound binds to the prostacyclin (IP) receptor. The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade mediates a range of physiological effects, making the IP receptor a significant therapeutic target for conditions like pulmonary arterial hypertension.[1] To validate this compound as a potential modulator of this pathway, its binding affinity must be quantified and compared to existing, clinically relevant agonists.
A comparative analysis will be drawn against a panel of established IP receptor agonists with diverse chemical structures and pharmacological profiles. This panel includes:
-
Iloprost: A stable synthetic analogue of prostacyclin with high affinity for the IP receptor.[3][4]
-
Treprostinil: Another prostacyclin analogue used in the treatment of pulmonary hypertension.[3][5]
-
ACT-333679 (MRE-269): The active metabolite of the non-prostanoid IP receptor agonist, Selexipag.[8][9]
By benchmarking the binding affinity of this compound against these standards, we can ascertain its potential as a novel therapeutic agent.
Experimental Strategy: A Multi-faceted Approach to Binding Affinity Determination
A robust assessment of binding affinity requires the application of orthogonal, well-validated biophysical techniques. This guide will focus on three "gold standard" methods:
-
Radioligand Binding Assays: A highly sensitive and quantitative method to determine the affinity of a ligand for its receptor.[10][11]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on association and dissociation rates.[12][13]
-
Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[14][15]
The following sections will provide detailed protocols for each of these methodologies, tailored for the investigation of ligand binding to the prostacyclin IP receptor.
Experimental Workflow Overview
Caption: Simplified signaling pathway of the prostacyclin (IP) receptor.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. [12][13]It provides kinetic information (association and dissociation rates) from which the binding affinity can be derived.
Principle: One of the interacting molecules (the ligand) is immobilized on a sensor chip surface. The other molecule (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
Step-by-Step Protocol:
-
Receptor Immobilization:
-
The IP receptor, being a membrane protein, requires solubilization in a suitable detergent (e.g., DDM) and purification.
-
Immobilize a capture antibody (e.g., an anti-tag antibody if the receptor is tagged) on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Inject the solubilized IP receptor over the antibody-coated surface to achieve a stable capture.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound and the comparator ligands in a suitable running buffer (e.g., HBS-P+ containing a low concentration of detergent).
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the immobilized receptor surface and a reference surface (with only the capture antibody) for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation of the analyte from the receptor.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation phases of the sensorgrams for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [14][15] Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare purified, solubilized IP receptor and this compound (and comparator ligands) in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the purified IP receptor into the sample cell and this compound into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
By employing the rigorous, multi-faceted approach detailed in this guide, researchers can confidently determine the binding affinity of this compound for the prostacyclin (IP) receptor. A direct comparison of its binding characteristics with those of established agonists will provide a clear indication of its potential as a novel therapeutic agent targeting the prostacyclin pathway. The combination of radioligand binding assays, SPR, and ITC will yield a comprehensive and robust dataset, ensuring the scientific integrity of the findings.
References
-
Whittle, B. J., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical pharmacology, 84(1), 68–75. [Link]
-
Prostacyclin receptor. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Nguyen, T. L., Plaunt, A. J., Malinin, V., Cipolla, D., Perkins, W., Chapman, R. W., & Corboz, M. R. (2022). Binding Affinity of Treprostinil to Rat Recombinant Prostanoid Receptors IP and EP2. American Journal of Respiratory and Critical Care Medicine, 205, A4612. [Link]
-
Shukla, A. K., & Pal, K. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS chemical biology, 6(5), 421–429. [Link]
-
Wang, L., Chan, S. Y., & Clapp, L. H. (2019). Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells. International journal of molecular sciences, 20(17), 4158. [Link]
-
Navratilova, I., & Sodroski, J. (2010). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology (Clifton, N.J.), 667, 211–228. [Link]
-
Gaine, S., & Galiè, N. (2019). Selexipag in the management of pulmonary arterial hypertension: an update. Therapeutic advances in respiratory disease, 13, 1753466619864235. [Link]
-
Whittle, B. J., et al. (2012). Competition binding assays for different recombinant human prostanoid receptors. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2014). 207947Orig1s000. [Link]
-
Hess, P., et al. (2017). Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential. The Journal of pharmacology and experimental therapeutics, 360(1), 171–181. [Link]
-
Shukla, A. K., & Pal, K. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ResearchGate. [Link]
-
Shukla, A. K., & Pal, K. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Semantic Scholar. [Link]
-
Morrison, K., et al. (2016). Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. Journal of medicinal chemistry, 59(1), 26–41. [Link]
-
Bruderer, S., et al. (2015). Pharmacokinetics of the novel oral prostacyclin receptor agonist selexipag in subjects with hepatic or renal impairment. British journal of clinical pharmacology, 80(4), 748–758. [Link]
-
Gaine, S., & Galiè, N. (2015). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 24(138), 665–674. [Link]
-
Zhang, Y., et al. (2019). Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels. Frontiers in pharmacology, 9, 1518. [Link]
-
Gaine, S., & Galiè, N. (2015). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IP receptor. Retrieved January 16, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 16, 2026, from [Link]
-
Navratilova, I., & Sodroski, J. (2009). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 48(25), 5831–5836. [Link]
-
Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118. [Link]
-
Chan, S. Y., et al. (2019). Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension. British journal of pharmacology, 176(11), 1734–1749. [Link]
-
The A-Z of Biochemistry. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2019). Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels. Frontiers in pharmacology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 16, 2026, from [Link]
-
Velazquez-Campoy, A., & Freire, E. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 328, 1–15. [Link]
-
Nishio, S., et al. (1988). Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets. Arzneimittel-Forschung, 38(11), 1667–1670. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 70(5), 589–596. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 70(5), 589–596. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: (4-Propionyl-phenoxy)-acetic acid and Ethacrynic Acid in the Context of Diuretic and Cytotoxic Potential
A Guide for Researchers in Pharmacology and Drug Discovery
In the landscape of diuretic agents and enzyme inhibitors, the phenoxyacetic acid scaffold has proven to be a versatile template for developing potent pharmacological agents. Ethacrynic acid, a well-established loop diuretic and inhibitor of glutathione S-transferases (GSTs), stands as a prominent example. This guide provides a detailed head-to-head comparison of ethacrynic acid with the lesser-known (4-Propionyl-phenoxy)-acetic acid. While ethacrynic acid's biological activities are well-documented, this compound remains largely uncharacterized in publicly available literature. This comparison, therefore, serves a dual purpose: to provide a comprehensive overview of ethacrynic acid's established profile and to posit a scientific framework for the investigation of this compound based on structure-activity relationships within the phenoxyacetic acid class.
Introduction to the Comparators
Ethacrynic Acid: The Established Benchmark
Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Chemically, it is [2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid.[1] Its primary mechanism of diuretic action involves the inhibition of the Na-K-2Cl symporter in the thick ascending loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[1]
Beyond its diuretic effects, ethacrynic acid is a known inhibitor of glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous compounds.[2] This inhibition is of significant interest in oncology, as GSTs are often overexpressed in cancer cells and contribute to multidrug resistance.
This compound: A Structural Analogue of Interest
This compound is a phenoxyacetic acid derivative with the chemical formula C₁₁H₁₂O₄. Unlike ethacrynic acid, there is a notable absence of published experimental data detailing its biological activities. Its structural similarity to ethacrynic acid and other biologically active phenoxyacetic acids, however, makes it a compound of interest for potential diuretic and GST inhibitory activities.
Structural Comparison
A direct comparison of the chemical structures of ethacrynic acid and this compound reveals key similarities and differences that are likely to influence their biological activity.
| Feature | Ethacrynic Acid | This compound |
| Core Scaffold | Phenoxyacetic acid | Phenoxyacetic acid |
| Substituents on Phenyl Ring | Two chlorine atoms at positions 2 and 3; a 2-methylenebutanoyl group at position 4 | A propionyl group at position 4 |
| Key Functional Group for GST Inhibition | α,β-unsaturated ketone (in the 2-methylenebutanoyl group) | Saturated ketone (in the propionyl group) |
The α,β-unsaturated ketone in ethacrynic acid is a Michael acceptor, making it reactive towards nucleophilic thiol groups, such as the cysteine residues in the active site of GSTs. This covalent interaction is crucial for its GST inhibitory activity. The propionyl group in this compound lacks this reactive α,β-unsaturated system, suggesting that if it does inhibit GSTs, the mechanism would likely be non-covalent and potentially weaker.
Head-to-Head Comparison of Known and Postulated Activities
| Parameter | Ethacrynic Acid | This compound (Postulated) |
| Primary Mechanism of Action | Inhibition of Na-K-2Cl cotransporter in the loop of Henle.[1] | Potentially similar diuretic action based on the phenoxyacetic acid scaffold. |
| Secondary Mechanism of Action | Inhibition of Glutathione S-transferases (GSTs) via covalent modification. | Potential for non-covalent GST inhibition, likely of lower potency. |
| Diuretic Potency | High | Unknown, but likely lower than ethacrynic acid based on studies of related compounds.[3] |
| Supporting Experimental Data | Extensive in vitro and in vivo data available. | No publicly available experimental data. |
Proposed Experimental Workflows for Comparative Analysis
To empirically determine the biological activities of this compound and enable a direct comparison with ethacrynic acid, the following experimental workflows are proposed.
Workflow 1: Assessment of Diuretic Activity
This workflow aims to determine if this compound possesses diuretic properties and to quantify its potency relative to ethacrynic acid.
Caption: Experimental workflow for in vivo diuretic activity assessment.
Workflow 2: Evaluation of Glutathione S-Transferase Inhibition
This workflow is designed to assess the GST inhibitory potential of this compound and to compare its mechanism and potency to that of ethacrynic acid.
Caption: In vitro workflow for GST inhibition analysis.
Signaling Pathways
Ethacrynic Acid's Dual Action
Ethacrynic acid's effects stem from two primary pathways: disruption of ion transport in the kidney and modulation of cellular detoxification and signaling through GST inhibition.
Caption: Signaling pathways affected by ethacrynic acid.
Conclusion
Ethacrynic acid is a well-characterized pharmacological agent with a distinct dual mechanism of action. In contrast, this compound represents a scientific unknown. Based on structure-activity relationships within the phenoxyacetic acid class, it is plausible that this compound may exhibit diuretic properties, although likely with lower potency than ethacrynic acid. Its potential for GST inhibition is predicted to be significantly lower due to the absence of a Michael acceptor moiety. The proposed experimental workflows provide a clear path for the empirical investigation of this compound, which would enable a definitive head-to-head comparison with ethacrynic acid and potentially uncover novel pharmacological activities.
References
-
Bicking, J. B., Robb, C. M., Watson, L. S., & Cragoe, E. J., Jr. (1976). (Vinylaryloxy)acetic acids. A new class of diuretic agents. 2. (4-(3-Oxo-1-alkenyl)phenoxy)acetic acids. Journal of Medicinal Chemistry, 19(4), 544–547. [Link]
-
Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical Reviews in Biochemistry and Molecular Biology, 30(6), 445–600. [Link]
-
Wikipedia. (2023, December 19). Ethacrynic acid. In Wikipedia. [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of (4-Propionyl-phenoxy)-acetic acid
I. Understanding the Compound: Properties and Potential Hazards
(4-Propionyl-phenoxy)-acetic acid is an organic compound with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. While detailed toxicological data for this specific molecule is limited, the broader class of phenoxyacetic acid derivatives, some of which are used as herbicides, are known to be soluble in water and mobile in aquatic environments, posing potential health risks[2]. Therefore, it is crucial to handle and dispose of this compound with the utmost care to prevent environmental contamination and ensure personnel safety.
Based on the safety data for related compounds such as phenoxyacetic acid, potential hazards may include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage[3][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation[4]. Gloves must be inspected before use and disposed of properly after handling the chemical[5]. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination[6]. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to minimize inhalation of dust or vapors[3][4]. | While not always mandatory for small quantities, it is a crucial precaution against potential respiratory tract irritation[3][4]. |
III. Spill Management: Immediate and Effective Response
In the event of a spill, a swift and correct response is critical to contain the substance and prevent exposure.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to soak up the spill[7][8][9].
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[5]. Use non-sparking tools[7][8].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
For Large Spills:
-
Immediate Evacuation: Evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.
-
Isolate the Area: Prevent entry into the affected area.
-
Professional Cleanup: Large spills should be handled by trained hazardous waste personnel.
IV. Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols[10].
-
Clearly indicate the date when the waste was first added to the container.
-
-
Storage:
-
Final Disposal:
V. Decision-Making for Disposal
The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
-
Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review . National Institutes of Health. Available at: [Link]
-
Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments . Lab Alley. Available at: [Link]
-
How to Dispose of Acetic Acid . Lab Alley. Available at: [Link]
-
Acetic Acid, Glacial SDS . Available at: [Link]
-
ACETIC ACID Safety Data Sheet . Ohio.gov. Available at: [Link]
-
SAFETY DATA SHEET ACETIC ACID LRG . Chemical Suppliers. Available at: [Link]
-
Safety Data Sheet: Acetic acid . Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Acetic acid . Carl ROTH. Available at: [Link]
Sources
- 1. This compound | 6501-31-1 [chemicalbook.com]
- 2. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. uwm.edu [uwm.edu]
- 7. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. greenfield.com [greenfield.com]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 10. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 11. laballey.com [laballey.com]
Comprehensive Safety Protocol: Handling (4-Propionyl-phenoxy)-acetic acid in a Research Environment
As Senior Application Scientist, this guide provides essential, field-proven safety protocols for the handling and disposal of (4-Propionyl-phenoxy)-acetic acid (CAS No. 6501-31-1). The core philosophy of this document is proactive risk mitigation. Every step is designed not just to be followed, but to be understood, creating a self-validating system of safety that protects you, your colleagues, and your research. While specific safety data for this compound is limited, its structure as a substituted phenoxyacetic acid—a class of carboxylic acids—provides a strong basis for determining appropriate safety measures. This guidance is synthesized from established regulatory standards and data from structurally analogous compounds.
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards and the implementation of primary engineering controls are paramount. This risk-based approach ensures that PPE serves as the final, crucial barrier of protection.
This compound is a carboxylic acid. Chemicals in this class are typically acidic and can act as skin and eye irritants or corrosives.[1][2] Safety Data Sheets (SDS) for closely related compounds, such as Phenoxyacetic acid, classify them as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, we must operate under the assumption that this compound presents similar hazards.
Table 1: Hazard Identification and Risk Analysis
| Potential Hazard | Route of Exposure | Associated Risks & Consequences | Primary Control Measure |
| Corrosivity/Irritation | Skin Contact | Causes irritation, redness, or potential chemical burns with prolonged contact.[3][4] | Use of a certified chemical fume hood; work within a designated area. |
| Serious Eye Damage | Eye Contact | May cause serious irritation, pain, or permanent eye damage upon splash.[3][4] | Use of a certified chemical fume hood; careful handling to prevent splashes. |
| Respiratory Irritation | Inhalation (of dust/aerosol) | May cause irritation to the respiratory tract if handled as a powder or aerosolized.[3][4] | Mandatory use of a chemical fume hood to capture dust and vapors at the source.[5] |
| Toxicity | Ingestion | Harmful if swallowed.[3] | Strict prohibition of eating, drinking, or smoking in the laboratory.[3] |
Primary Line of Defense: Engineering and Administrative Controls
Your first and most effective layer of protection is to engineer hazards out of your immediate workspace.
-
Chemical Fume Hood: All handling of solid this compound and any preparation of its solutions must be conducted within a certified chemical fume hood.[5] This contains dust and potential vapors, preventing inhalation exposure.
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area of the lab to prevent cross-contamination.
-
Chemical Hygiene Plan (CHP): Your institution's CHP, as mandated by the Occupational Safety and Health Administration (OSHA), is the governing document for safe laboratory operations.[6][7] This guide serves as a topic-specific supplement to your CHP.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a mandatory final barrier to protect you from exposure. The following PPE is required for all procedures involving this compound.
Eye and Face Protection
Direct splashes of acidic or organic compounds pose a severe and immediate threat to vision.
-
Chemical Safety Goggles: At a minimum, indirectly vented chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[8] Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.[9]
-
Face Shield: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing (e.g., during heating, vortexing, or transferring under positive pressure), a full-face shield must be worn in addition to safety goggles.[10]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Selection: Nitrile gloves are the recommended choice for incidental contact with many acids and organic solvents, offering good chemical resistance and dexterity.[9][10][11] For prolonged handling or immersion, heavier-duty butyl or neoprene gloves should be considered. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For tasks with a higher risk of exposure, such as weighing large quantities or performing complex manipulations, wearing two pairs of nitrile gloves is recommended. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination occurs.
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required.
-
Appropriate Attire: Full-length pants and closed-toe shoes that cover the entire foot are mandatory in the laboratory at all times.[5]
-
Chemical-Resistant Apron: When handling significant quantities where splashes could saturate a lab coat, a rubber or neoprene apron worn over the lab coat is required.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required. However, it is critical to be prepared for non-routine situations.
-
Emergency Use: A respirator may be necessary in the event of a large spill or a failure of the ventilation system. The appropriate choice would be a NIOSH-approved respirator with cartridges rated for organic vapors and acid gases.[10][12]
-
Fit Testing: Use of such a respirator requires prior medical clearance and annual fit testing as part of a formal Respiratory Protection Program under OSHA standard 29 CFR 1910.134.[13]
Operational and Disposal Plans
Proper procedure does not end until all materials and waste are safely secured.
Step-by-Step PPE Workflow
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Don a clean lab coat and fasten all buttons.
-
Gloves: Don the first pair of gloves (if double-gloving), followed by the second pair, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure requires it.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if used): Remove the outer pair of gloves and discard in the designated chemical waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Discard them in the chemical waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal
-
Spill Management:
-
Small Spill (<50 mL in a fume hood): Absorb the spill with an inert material like sand or vermiculite. Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Large Spill (>50 mL or outside a hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Disposal of Contaminated PPE: All disposable PPE, including gloves and absorbent pads used for cleanup, must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not discard in the regular trash.
-
Disposal of Chemical Waste: Unused or waste this compound and its solutions are considered hazardous chemical waste.[14] They must be collected in a compatible, sealed, and properly labeled waste container.[15][16] Consult your institution's EHS guidelines for specific labeling and pickup procedures. Never pour this chemical down the drain.[14][17]
By adhering to this comprehensive guide, you build a deep and resilient culture of safety, ensuring that your valuable research can proceed without compromising personal or environmental health.
References
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 90-117). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
How Do You Properly Dispose Of Acetic Acid? Chemistry For Everyone (YouTube). [Link]
-
How to Dispose of Acetic Acid. Lab Alley. [Link]
-
Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. ACTI Chemical. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Safety Data Sheet: Acetic Acid, Glacial. Univar Solutions. [Link]
-
Standard Operating Procedure: Glacial Acetic Acid. University of California, Merced - Environmental Health and Safety. [Link]
-
Safety Data Sheet: Acetic Acid, Glacial. Redox. [Link]
-
Acetic acid: incident management. GOV.UK. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. leelinework.com [leelinework.com]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. restoredcdc.org [restoredcdc.org]
- 14. fishersci.com [fishersci.com]
- 15. youtube.com [youtube.com]
- 16. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 17. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
